2-Chloropyrimidine-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-chloropyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-5-7-2-1-3(8-5)4(9)10/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDSUQSBJRDYLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622741 | |
| Record name | 2-Chloropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149849-92-3 | |
| Record name | 2-Chloropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloropyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Chloropyrimidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloropyrimidine-4-carboxylic acid is a pivotal heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules.[1][2] Its unique molecular architecture, featuring a pyrimidine core substituted with a chlorine atom and a carboxylic acid group, makes it a valuable intermediate in the fields of medicinal chemistry and agrochemical research.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its role in the development of novel therapeutics.
Physicochemical Properties
This compound is typically a yellow to light brown or brown solid.[3] It is soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₃ClN₂O₂ | [3][4] |
| Molecular Weight | 158.54 g/mol | [3][4] |
| CAS Number | 149849-92-3 | [3][4] |
| Appearance | Yellow to light brown or brown solid | [3] |
| Melting Point | 147.2 - 151.4 °C | [3] |
| Boiling Point (Predicted) | 411.4 ± 18.0 °C | [3] |
| pKa (Predicted) | 2.44 ± 0.10 | [3][5] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3] |
Spectroscopic Properties
Detailed experimental spectra for this compound are not widely available in the public domain. However, based on the known structure and the spectroscopic characteristics of similar compounds, the following spectral data can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyrimidine ring. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), though its observation can be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display signals for the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (typically 160-185 ppm). The four carbon atoms of the pyrimidine ring will have distinct chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by:
-
A broad O-H stretching vibration from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching vibration from the carbonyl group, expected around 1700-1730 cm⁻¹.
-
C-Cl stretching vibrations, which are typically found in the fingerprint region.
-
C=N and C=C stretching vibrations from the pyrimidine ring.
Mass Spectrometry (MS)
The mass spectrum (e.g., by electrospray ionization, ESI) would show the molecular ion peak [M-H]⁻ or [M+H]⁺. Common fragmentation patterns for carboxylic acids include the loss of CO₂ (44 Da) and H₂O (18 Da).[6][7]
Synthesis and Reactivity
Synthesis
Another potential synthetic pathway is the hydrolysis of ethyl 2-chloropyrimidine-4-carboxylate. This ester can be synthesized from commercially available starting materials.[8][9][10]
Below is a generalized workflow for the synthesis of this compound.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Hydrolysis of Ethyl 2-chloropyrimidine-4-carboxylate (General Procedure)
-
Dissolve ethyl 2-chloropyrimidine-4-carboxylate in a suitable solvent mixture, such as aqueous ethanol.
-
Add a stoichiometric amount of a base, for example, sodium hydroxide or potassium hydroxide.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable technique (e.g., thin-layer chromatography).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent.
Reactivity
The reactivity of this compound is primarily dictated by the electrophilic nature of the pyrimidine ring, which is enhanced by the electron-withdrawing chloro and carboxyl substituents. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functional groups at this position, making it a key feature for its utility in synthesis.[11]
The carboxylic acid group can undergo typical reactions of this functional group, such as esterification, amidation, and reduction.
Applications in Drug Discovery
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] Notably, it is used in the preparation of oxazolopyrimidine ketoamides, which have been identified as potent antagonists of the Transient Receptor Potential Ankryin 1 (TRPA1) channel.[3]
Role as a Precursor to TRPA1 Antagonists
The TRPA1 ion channel is a non-selective cation channel expressed in sensory neurons and is a key player in mediating pain, inflammation, and respiratory conditions.[3] Antagonists of the TRPA1 channel are therefore of significant interest as potential therapeutic agents for a range of conditions including pain, itching, inflammation, asthma, and cough.[3] this compound provides the core scaffold onto which further chemical modifications are made to generate these potent TRPA1 antagonists.
TRPA1 Signaling Pathway
The activation of the TRPA1 channel by various noxious stimuli leads to an influx of cations, primarily Ca²⁺, which depolarizes the neuron and initiates a signaling cascade. This ultimately results in the sensation of pain and the release of pro-inflammatory neuropeptides. TRPA1 antagonists block this channel, thereby inhibiting the downstream signaling events.
Caption: Simplified TRPA1 signaling pathway and the inhibitory action of antagonists.
Safety and Handling
This compound is classified as an irritant.[3] It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] It may also cause respiratory irritation.[4] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[12]
Conclusion
This compound is a chemical intermediate of significant value in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties and versatile reactivity, particularly the susceptibility of the 2-chloro position to nucleophilic substitution, make it an ideal scaffold for the synthesis of complex, biologically active molecules. Its role as a precursor to potent TRPA1 antagonists highlights its importance in the ongoing search for novel therapeutics for pain and inflammatory conditions. Further research into the synthesis and applications of this compound is likely to yield new and valuable discoveries in the field of drug development.
References
- 1. This compound | 149849-92-3 [chemicalbook.com]
- 2. RNA 2′-OH modification with stable reagents enabled by nucleophilic catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06314K [pubs.rsc.org]
- 3. This compound CAS#: 149849-92-3 [m.chemicalbook.com]
- 4. This compound | C5H3ClN2O2 | CID 22135751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 149849-92-3 [amp.chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. GCMS Section 6.12 [people.whitman.edu]
- 8. Ethyl 2-chloropyrimidine-4-carboxylate | C7H7ClN2O2 | CID 22509306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. View of Nucleophilic substitution in a series of 2-methylsulfonyl-5-chloropyrimidine-4-carboxylic acid derivatives [hgs.osi.lv]
- 12. This compound | CAS#:149849-92-3 | Chemsrc [chemsrc.com]
In-Depth Technical Guide: 2-Chloropyrimidine-4-carboxylic acid (CAS 149849-92-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloropyrimidine-4-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. This document outlines its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and its significant applications in pharmaceutical research, particularly in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a yellow to light brown solid.[1] It is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom and a carboxylic acid group, making it a versatile building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 149849-92-3 | N/A |
| Molecular Formula | C₅H₃ClN₂O₂ | [2] |
| Molecular Weight | 158.54 g/mol | [2] |
| Appearance | Yellow to light brown or brown solid | [1] |
| Melting Point | 147.2 °C to 151.4 °C | [1] |
| Boiling Point (Predicted) | 411.4 ± 18.0 °C | [1] |
| Density (Predicted) | 1.579 g/cm³ | [1] |
| pKa (Predicted) | 2.44 ± 0.10 | [2] |
| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process. A common route involves the hydrolysis of its corresponding ester, ethyl 2-chloropyrimidine-4-carboxylate.
Synthesis of Ethyl 2-chloropyrimidine-4-carboxylate
A detailed protocol for the synthesis of the precursor, ethyl 2-chloropyrimidine-5-carboxylate, which is analogous to the 4-carboxylate isomer, involves the chlorination of the corresponding hydroxypyrimidine. A similar strategy can be employed for the synthesis of ethyl 2-chloropyrimidine-4-carboxylate.
Experimental Protocol:
-
Reaction: A mixture of ethyl 2-hydroxy-pyrimidine-4-carboxylate, phosphorus oxychloride, and a catalytic amount of N,N-dimethylaniline is heated to reflux.
-
Work-up: After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice water. The pH of the solution is adjusted to neutral or slightly basic with a suitable base (e.g., sodium carbonate).
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to yield ethyl 2-chloropyrimidine-4-carboxylate.
Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under either acidic or basic conditions.
Experimental Protocol (Base-catalyzed Hydrolysis):
-
Dissolve ethyl 2-chloropyrimidine-4-carboxylate in a suitable solvent mixture, such as tetrahydrofuran (THF) and methanol.
-
Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the reaction mixture at room temperature until the hydrolysis is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the organic solvents are removed under reduced pressure.
-
The aqueous residue is acidified with a strong acid, such as hydrochloric acid (HCl), to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried under vacuum to afford this compound.
Diagram 1: Synthetic Pathway to this compound
Caption: Synthesis of this compound.
Spectroscopic Data
¹H NMR of 2-chloropyrimidine-4-carboxamide (in CDCl₃, 300 MHz):
-
δ (ppm): 6.2 (br. s), 7.25 (s), 7.7 (br. s), 8.1 (d), 8.9 (d)[1]
This data suggests the presence of protons on the pyrimidine ring and amide protons. For this compound, one would expect to see signals corresponding to the pyrimidine ring protons and a characteristic broad singlet for the carboxylic acid proton, typically at a higher chemical shift (δ > 10 ppm) in a solvent like DMSO-d₆.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of pharmaceutical compounds, particularly in the preparation of oxazolopyrimidine ketoamides.[1] These compounds have been identified as potent antagonists of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.
TRPA1 Antagonism:
The TRPA1 ion channel is a non-selective cation channel primarily expressed in sensory neurons. It functions as a sensor for a variety of noxious stimuli, including chemical irritants, cold temperatures, and mechanical stress, playing a key role in pain, inflammation, and respiratory conditions. Antagonists of TRPA1 are therefore of significant interest for the treatment of pain, itching, inflammation, asthma, and cough.[1]
The synthesis of these TRPA1 antagonists often involves the coupling of this compound with an appropriate amine-containing fragment to form an amide bond, followed by further transformations to construct the final oxazolopyrimidine ketoamide scaffold.
Diagram 2: Role in TRPA1 Antagonist Synthesis
Caption: Synthesis of TRPA1 antagonists.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound.
Table 2: Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
It is recommended to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its primary significance in the pharmaceutical industry lies in its role as a key intermediate for the development of potent TRPA1 antagonists, which hold promise for the treatment of a range of conditions, including pain and inflammation. This guide provides essential technical information to aid researchers and drug development professionals in the effective utilization of this compound in their synthetic and medicinal chemistry programs.
References
An In-depth Technical Guide to 2-Chloropyrimidine-4-carboxylic acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloropyrimidine-4-carboxylic acid is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique molecular architecture, featuring a reactive chlorine atom and a versatile carboxylic acid group on a pyrimidine scaffold, makes it an essential intermediate for the development of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthetic protocols, and key applications, with a particular focus on its role in drug discovery and development.
Chemical Structure and Identification
This compound is a substituted pyrimidine derivative. The chlorine atom at the C2 position is susceptible to nucleophilic substitution, while the carboxylic acid at the C4 position allows for various coupling reactions, most notably amide bond formation.
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 149849-92-3[1][2][3][4] |
| Molecular Formula | C₅H₃ClN₂O₂[1][2][3][4] |
| Molecular Weight | 158.54 g/mol [1][3][4] |
| Canonical SMILES | C1=CN=C(N=C1C(=O)O)Cl[1][2] |
| InChI Key | YMDSUQSBJRDYLI-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in synthesis. The following table summarizes its key properties. Note that some values are predicted due to the limited availability of experimental data in public literature.
| Property | Value | Notes |
| Physical State | Yellow to light brown or brown solid[3] | |
| Melting Point | Not available | Data for the corresponding amide is often misattributed to the acid. |
| Boiling Point | 411.4 ± 18.0 °C[3] | Predicted value. |
| pKa | 2.44 ± 0.10 | Predicted value. |
| Solubility | Slightly soluble in water; soluble in acidic and alkaline solutions.[5] Soluble in some organic solvents.[6] | Quantitative data is not readily available. Generally, carboxylic acids show enhanced solubility in Lewis-base solvents.[6] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere[3] |
Spectroscopic Profile (Predicted and Expected)
As of this guide's compilation, experimental spectra for this compound are not widely available in peer-reviewed literature. The following data is based on computational predictions and established spectroscopic principles for the functional groups present in the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two signals corresponding to the aromatic protons on the pyrimidine ring and a broad signal for the carboxylic acid proton.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Pyrimidine C-H (H5 or H6) | ~8.0 - 9.0 | Doublet |
| Pyrimidine C-H (H5 or H6) | ~7.5 - 8.5 | Doublet |
| Carboxylic Acid (-COOH) | >10 (typically 10-13)[7] | Broad Singlet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms in the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (-C OOH) | 165 - 185[7][8] | Strongly deshielded. |
| Pyrimidine C-Cl (C2) | ~160 | Attached to electronegative Cl and N. |
| Pyrimidine C-COOH (C4) | ~155 | Attached to N and the carboxylic group. |
| Pyrimidine C-H (C5 or C6) | ~120 - 140 | Aromatic region. |
| Pyrimidine C-H (C5 or C6) | ~120 - 140 | Aromatic region. |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the prominent absorptions of the carboxylic acid group.
| Functional Group | Expected Absorption (cm⁻¹) | Appearance |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300[7][9] | Very broad |
| C=O Stretch (Carboxylic Acid) | 1710 - 1760[7][9] | Strong, sharp |
| C-O Stretch | 1210 - 1320 | Strong |
| C=N/C=C Stretch (Aromatic) | 1450 - 1600 | Medium to strong |
| C-Cl Stretch | 600 - 800 | Medium to strong |
Mass Spectrometry
In mass spectrometry (EI), the molecular ion peak (M⁺) is expected. Key fragmentation patterns for aromatic carboxylic acids include the loss of the hydroxyl radical ([M-17]) and the carboxyl group ([M-45]).[10]
| m/z | Fragment |
| 158/160 | [M]⁺ (displaying isotopic pattern for one chlorine atom) |
| 141/143 | [M - OH]⁺ |
| 113/115 | [M - COOH]⁺ |
Synthesis and Reactivity
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from patent literature, which describes a common synthetic route.
Reaction: Oxidation of 2-chloro-4-methylpyrimidine.
Materials:
-
2-chloro-4-methylpyrimidine (starting material)
-
Suitable oxidizing agent (e.g., potassium permanganate)
-
Aqueous base (e.g., sodium hydroxide solution)
-
Acid for workup (e.g., hydrochloric acid)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and temperature control, suspend 2-chloro-4-methylpyrimidine in an aqueous solution.
-
Oxidation: Slowly add the oxidizing agent to the suspension. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, quench any remaining oxidizing agent.
-
Filter the reaction mixture to remove any insoluble byproducts (e.g., manganese dioxide if using permanganate).
-
Acidify the filtrate with acid to a pH of approximately 2-3. This will precipitate the this compound product.
-
-
Isolation and Purification:
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system.
-
-
Drying: Dry the purified product under vacuum to yield this compound as a solid.
Reactivity
The reactivity of this compound is dominated by its two functional groups. The chlorine at the C2 position is a good leaving group, readily displaced by nucleophiles (e.g., amines, alcohols, thiols) in SₙAr reactions. The carboxylic acid at the C4 position can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, making it a versatile handle for molecular elaboration.
Applications in Drug Discovery
This compound is a highly valued building block in medicinal chemistry, primarily for the synthesis of kinase inhibitors and other targeted therapeutics.
General Workflow in Drug Discovery
The compound is typically used as a core scaffold onto which various substituents are added to optimize binding affinity, selectivity, and pharmacokinetic properties.
Synthesis Pathway Diagram
The diagram below illustrates a common synthetic pathway to produce the title compound.
Role as a Pharmaceutical Intermediate
This compound serves as a key intermediate in the synthesis of a variety of pharmaceuticals.[3] For instance, it is used in the preparation of oxazolopyrimidine ketoamides, which are potent antagonists of the TRPA1 (Transient Receptor Potential Ankryin 1) ion channel.[3] This class of drugs has potential applications in the treatment of pain, inflammation, and respiratory conditions.[3] Furthermore, the pyrimidine core is a common feature in many kinase inhibitors, and this building block provides a convenient entry point for their synthesis.
Safety and Handling
This compound should be handled with care in a laboratory setting.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Personal Protective Equipment (PPE): It is recommended to use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.[11]
-
Storage: Store in a cool, dry place (2-8°C) under an inert atmosphere to prevent degradation.[3]
Conclusion
This compound is a cornerstone intermediate for chemical synthesis, offering dual reactivity that is highly sought after in drug discovery and agrochemical research. Its ability to serve as a scaffold for building complex molecules, particularly kinase inhibitors and other targeted therapies, ensures its continued importance in the development of novel chemical entities. This guide has provided a detailed overview of its structure, properties, synthesis, and applications, intended to support researchers in leveraging this versatile compound in their scientific endeavors.
References
- 1. This compound | C5H3ClN2O2 | CID 22135751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. This compound CAS#: 149849-92-3 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. echemi.com [echemi.com]
- 10. youtube.com [youtube.com]
- 11. This compound | CAS#:149849-92-3 | Chemsrc [chemsrc.com]
2-Chloropyrimidine-4-carboxylic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides core information regarding the physicochemical properties of 2-Chloropyrimidine-4-carboxylic acid, a key intermediate in pharmaceutical and agrochemical synthesis.
Core Physicochemical Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical method development, and chemical synthesis planning.
| Property | Value | Citations |
| Molecular Formula | C5H3ClN2O2 | [1][2][3][4][5][6] |
| Molecular Weight | 158.54 g/mol | [1][2][3][4][5][6] |
| IUPAC Name | This compound | [1][4] |
| CAS Number | 149849-92-3 | [1][3][4][5][6] |
| Appearance | Yellow to light brown or brown solid | [2][5] |
Applications in Research and Development
This compound serves as a versatile building block for the synthesis of more complex, biologically active molecules.[2] Its primary applications are in:
-
Pharmaceutical Development: It is a crucial intermediate in the creation of novel therapeutics, including treatments for pain, inflammation, asthma, and cough.[5][7] It is particularly noted for its use in preparing oxazolopyrimidine ketoamides which are antagonists of the TRPA1 receptor.[5][7]
-
Agrochemical Research: This compound is utilized in the formulation of herbicides and fungicides, contributing to crop protection.[2]
Logical Relationship: Synthesis Intermediate to Application
The following diagram illustrates the role of this compound as a foundational chemical for further synthesis in key research areas.
Caption: Role as a chemical intermediate.
As an AI, I am unable to provide detailed experimental protocols or generate signaling pathway diagrams that are not available in my training data. The information provided is based on publicly available chemical data.
References
- 1. This compound | C5H3ClN2O2 | CID 22135751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. appretech.com [appretech.com]
- 4. This compound 95% | CAS: 149849-92-3 | AChemBlock [achemblock.com]
- 5. This compound CAS#: 149849-92-3 [m.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 149849-92-3 [chemicalbook.com]
An In-depth Technical Guide to 2-Chloropyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloropyrimidine-4-carboxylic acid, with the IUPAC name this compound, is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrimidine ring substituted with a chlorine atom and a carboxylic acid group, makes it a valuable building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a yellow to light brown solid.[1] A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₅H₃ClN₂O₂ | [3] |
| Molecular Weight | 158.54 g/mol | [3] |
| CAS Number | 149849-92-3 | [3] |
| Melting Point | 147.2 - 151.4 °C (for a related carboxamide) | [1][4] |
| Boiling Point (Predicted) | 411.4 ± 18.0 °C | [1] |
| pKa (Predicted) | 2.44 ± 0.10 | [1] |
| Appearance | Yellow to light brown solid | [1] |
| Solubility | Information not available |
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidation of 2-chloro-4-methylpyrimidine.
Experimental Protocol: Oxidation of 2-Chloro-4-methylpyrimidine
This protocol is based on established oxidation methods for similar substrates.
Materials:
-
2-Chloro-4-methylpyrimidine
-
Selenium dioxide (SeO₂)
-
Dioxane (or another suitable high-boiling solvent)
-
Diatomaceous earth
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring apparatus, combine 2-chloro-4-methylpyrimidine and selenium dioxide in a suitable solvent such as dioxane.[5]
-
Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete consumption of the starting material (monitoring by TLC or LC-MS is recommended).[5]
-
After the reaction is complete, cool the mixture to below 80°C.[5]
-
Filter the hot solution through a pad of diatomaceous earth to remove selenium byproducts.[5]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to extract the carboxylic acid into the aqueous layer.
-
Separate the aqueous layer and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to potent antagonists of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[1][4] These antagonists, often in the class of oxazolopyrimidine ketoamides, are being investigated for the treatment of a range of conditions including pain, inflammation, itching, asthma, and cough.[1][4]
Synthesis of a TRPA1 Antagonist Intermediate
The following workflow illustrates the initial step in the synthesis of a potential TRPA1 antagonist, starting from this compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of pyrimidine and its derivatives. Pyrimidine is a foundational heterocyclic aromatic compound, integral to the structure of nucleic acids and a privileged scaffold in medicinal chemistry. Its derivatives are essential components of DNA and RNA (cytosine, thymine, and uracil) and are found in numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. This document details their structural characteristics, reactivity, and the experimental methodologies used for their characterization, making it an essential resource for professionals in chemical and pharmaceutical research.
Physical Properties of Pyrimidine and Key Derivatives
Pyrimidine is a colorless crystalline solid at room temperature with a distinct, aromatic odor. It is a six-membered heterocyclic compound with two nitrogen atoms at positions 1 and 3. The physical properties of the parent pyrimidine molecule and its most prominent derivatives—the nucleobases uracil, thymine, and cytosine—are summarized below. Derivatives often exhibit significant variations in these properties due to the nature and position of their substituents, particularly the presence of functional groups capable of hydrogen bonding.
Quantitative Data for Physical Properties
The fundamental physical constants for pyrimidine and its key nucleobase derivatives are presented in the table below. These values are critical for experimental design, particularly in purification, formulation, and analytical method development.
| Property | Pyrimidine | Uracil | Thymine | Cytosine |
| Molecular Formula | C₄H₄N₂ | C₄H₄N₂O₂[1] | C₅H₆N₂O₂[1] | C₄H₅N₃O |
| Molar Mass ( g/mol ) | 80.09 | 112.09[1][2] | 126.11[1] | 111.10 |
| Appearance | Colorless Crystalline Solid | Crystalline Solid | Crystalline Solid | Crystalline Solid |
| Melting Point (°C) | 20 - 22 | 335 - 338 (decomposes)[1][2] | 316 - 317[3] | 320 - 325 (decomposes) |
| Boiling Point (°C) | 123 - 124 | Decomposes | 335 (decomposes)[3] | Decomposes |
| Solubility in Water | Miscible | 3.6 g/L (25 °C)[2] | 3.82 g/L[3] | Low, but soluble in acidic/alkaline water[4] |
| Solubility in Organic Solvents | Soluble in alcohol, ether | Soluble in DMSO (~50 mg/ml), DMF (~60 mg/ml), ethanol (~0.8 mg/ml)[5] | Soluble in hot water | Very low in nonpolar solvents[4] |
| Acidity (pKa) | 1.23 (Conjugate Acid)[6] | 9.45[2] | 9.7[3] | 4.6 (protonation), 12.2 (deprotonation) |
Factors Influencing Physical Properties
-
Substituent Effects: The addition of functional groups dramatically alters physical properties. The nucleobases (uracil, thymine, cytosine) are solids with much higher melting points than pyrimidine due to extensive intermolecular hydrogen bonding conferred by their amino and oxo groups.
-
pH: The ionization state, and therefore solubility, of pyrimidine derivatives is significantly influenced by the pH of the solution. The nucleobases, for instance, can be solubilized in water by the addition of an acid or a base.[7]
-
Temperature: The solubility of pyrimidine derivatives in various solvents generally increases with temperature.
Chemical Properties and Reactivity
The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic governs its reactivity.
-
Basicity: Compared to pyridine (pKa of conjugate acid = 5.2), pyrimidine is a much weaker base (pKa = 1.23).[6] The second nitrogen atom further deactivates the ring, making N-alkylation and N-oxidation more difficult.[6]
-
Electrophilic Aromatic Substitution: This is difficult due to the electron-deficient nature of the ring. When it does occur, substitution is favored at the C-5 position, which is the most electron-rich carbon. Reactions like nitration and halogenation can proceed at this position, often requiring forcing conditions.
-
Nucleophilic Aromatic Substitution: The electron deficiency at positions C-2, C-4, and C-6 facilitates nucleophilic attack. Halogens or other good leaving groups at these positions are readily displaced by nucleophiles such as amines, alkoxides, and thiolates. This reactivity is fundamental to the synthesis of a vast array of substituted pyrimidine derivatives.
-
Tautomerism: Pyrimidine derivatives with hydroxyl or amino substituents exist in tautomeric forms. For example, 2-hydroxypyrimidine predominantly exists as the keto tautomer, 2-pyrimidinone. This tautomerism is crucial for the hydrogen bonding patterns in nucleic acids and influences the spectroscopic and chemical properties of these molecules.
Spectroscopic Properties
Spectroscopic techniques are indispensable for the structural elucidation of pyrimidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In the parent pyrimidine, the protons are found at distinct chemical shifts. H-2 is typically the most deshielded, followed by H-4/H-6, and finally H-5. For substituted pyrimidines, chemical shifts are highly dependent on the electronic nature of the substituents. Exchangeable protons (NH, OH) can be identified by adding D₂O to the sample, which causes their signals to disappear.[8]
-
¹³C NMR: The carbon atoms at positions 2, 4, and 6 are more deshielded (appear at higher ppm values) than the C-5 carbon due to the electronegativity of the adjacent nitrogen atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify characteristic functional groups. Key vibrational frequencies for pyrimidine derivatives include:
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Comments |
|---|---|---|
| N-H Stretch (Amine) | 3300 - 3500 | Typically sharp peaks. |
| O-H Stretch (Hydroxyl) | 3200 - 3600 | Broad peak, indicative of hydrogen bonding. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak intensity. |
| C=O Stretch (Amide/Keto) | 1620 - 1700 | Strong, sharp absorption. |
| C=N and C=C Stretch (Ring) | 1400 - 1600 | Multiple bands of variable intensity. |
| C-N Stretch | 1250 - 1350 | Medium intensity. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Pyrimidine and its derivatives exhibit characteristic UV absorption due to π → π* and n → π* electronic transitions. The parent pyrimidine shows absorption bands in the vacuum ultraviolet (VUV) region.[1] For derivatives like the nucleobases, the λmax is typically around 260 nm. The absorption spectrum is sensitive to substitution on the pyrimidine ring and the pH of the solution, which affects the ionization state and tautomeric equilibrium of the molecule.
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below.
Protocol: ¹H NMR Analysis
-
Sample Preparation: Weigh 5-15 mg of the purified pyrimidine derivative.[9] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[9] Filter the solution through a glass wool plug into a 5 mm NMR tube.[9] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing (δ = 0.00 ppm).[9]
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using standard instrument parameters (e.g., on a 400 MHz spectrometer). For identifying labile protons (NH, OH), acquire a spectrum, then add 1-2 drops of D₂O, shake the tube, and re-acquire the spectrum.[8]
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID).[9] Phase the spectrum and apply a baseline correction.[9] Reference the spectrum to the TMS signal.[9]
-
Analysis: Integrate all signals to determine the relative proton counts. Identify the chemical shift (δ in ppm), multiplicity (singlet, doublet, etc.), and coupling constants (J in Hz) for each signal to elucidate the structure.
Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Background Spectrum: Ensure the ATR crystal is clean. Run a background spectrum without any sample.[10]
-
Sample Application (Solids): Place a small amount of the solid powder or crystal sample directly onto the ATR crystal, ensuring it is fully covered.[10] Apply pressure using the clamp to ensure good contact between the sample and the crystal.[10]
-
Sample Application (Liquids): Place a single drop of the neat liquid sample onto the ATR crystal.[11]
-
Data Acquisition: Collect the sample spectrum. Typical settings are a resolution of 4 cm⁻¹ over a wavenumber range of 4000-650 cm⁻¹.[10]
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., ethanol or isopropanol) and a soft tissue.[10]
-
Analysis: Identify the wavenumbers of the absorption bands and correlate them to specific functional groups and bond vibrations.
Protocol: High-Performance Liquid Chromatography (HPLC)
-
System Preparation: Use a reverse-phase HPLC system equipped with a C8 or C18 column.[12]
-
Mobile Phase Preparation: A typical mobile phase for pyrimidine analysis consists of a mixture of an aqueous buffer (e.g., 200 mM ammonium formate, pH 3.0) and an organic solvent like acetonitrile. For example, a 10:90 ratio of buffer to acetonitrile can be used. Degas the mobile phase thoroughly before use.
-
Sample Preparation: Prepare a stock solution of the sample by dissolving it in the mobile phase to a known concentration (e.g., 100 µg/mL). Filter the sample through a 0.22 µm syringe filter.
-
Analysis: Set the column temperature (e.g., 35 °C) and flow rate (e.g., 0.2 mL/min for a 2.1 mm ID column). Set the UV detector to a wavelength where the analyte absorbs strongly (e.g., 270 nm). Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Data Processing: Record the chromatogram. The retention time is used for qualitative identification, and the peak area is used for quantitative analysis against a standard curve.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals free of defects are required.[13] A common method is slow evaporation: prepare a saturated or near-saturated solution of the compound in a suitable solvent, filter it into a clean vial, cover it loosely, and allow the solvent to evaporate slowly in an undisturbed location.[14]
-
Crystal Mounting: Carefully mount a suitable crystal (typically 0.03-0.3 mm in size) on a goniometer head using an appropriate adhesive or cryo-oil.[13]
-
Data Collection: Mount the goniometer on the diffractometer. A beam of monochromatic X-rays is directed at the crystal.[13] The crystal is rotated, and the diffraction pattern (intensities and positions of diffracted X-rays) is recorded by a detector.[13]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using computational methods (e.g., direct methods). This initial model is then refined against the experimental data to determine precise atomic positions, bond lengths, and bond angles.[15]
Visualizations: Pathways and Workflows
Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives
Many pyrimidine derivatives function as potent anticancer agents by inhibiting the tyrosine kinase (TK) domain of the Epidermal Growth Factor Receptor (EGFR).[16][17][18][19] This inhibition blocks downstream signaling cascades that promote cell proliferation and survival.
Experimental Workflow: Biginelli Reaction for Dihydropyrimidine Synthesis
The Biginelli reaction is a classic multi-component reaction used to synthesize dihydropyrimidinones, a class of pyrimidine derivatives.[20][21] It involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea.[22][23]
References
- 1. biologyreader.com [biologyreader.com]
- 2. Uracil | C4H4N2O2 | CID 1174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thymine - Wikipedia [en.wikipedia.org]
- 4. New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. How To [chem.rochester.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 18. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Biginelli Reaction [organic-chemistry.org]
- 21. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 22. theochem.mercer.edu [theochem.mercer.edu]
- 23. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
An In-depth Technical Guide on the Safety and Hazards of 2-Chloropyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and hazard information for 2-Chloropyrimidine-4-carboxylic acid (CAS No: 149849-92-3), a key intermediate in pharmaceutical synthesis.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
GHS Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation and acute toxicity.
Table 1: GHS Classification [2][3][4]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A / 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
Hazard Pictogram:
-
Irritant (Exclamation Mark)
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C5H3ClN2O2[3][7] |
| Molecular Weight | 158.54 g/mol [3][4] |
| Appearance | Light yellow or yellow-orange solid/powder[8][9] |
| Melting Point | 147.2 °C to 151.4 °C[1] |
| Boiling Point | No data available[7] |
| Flash Point | No data available[7] |
| Density | No data available[7] |
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[2] However, available data indicates the following:
-
Acute Effects: Harmful if swallowed.[4][5] Causes skin and serious eye irritation.[2][3][4][5] Inhalation may cause respiratory irritation.[2][3][4]
-
Chronic Effects: No information available.
-
Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[10]
Experimental Protocols & Workflows
While specific experimental data is limited, the following diagrams illustrate generalized workflows for handling and safety assessment.
Caption: General Laboratory Handling Workflow.
Caption: Hierarchy of Controls for Safe Handling.
Safe Handling, Storage, and Disposal
Handling:
Storage:
-
Store in a cool, well-ventilated area in a tightly closed container.[2][11]
-
Refrigerated storage is recommended.[7]
-
Incompatible materials include oxidizing agents, bases, amines, and reducing agents.[2][7]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][7]
Emergency Procedures
Table 3: First-Aid Measures [2][3][7]
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Wash out mouth with water. Do not induce vomiting. Seek medical attention. |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry powder, carbon dioxide, or foam extinguishers.[7][11]
-
Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[2][3][7]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3][7]
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment (respirator, gloves, protective clothing, eye protection).[2][3][7]
-
Environmental Precautions: Do not allow the material to enter drains or water courses.[7]
-
Methods for Cleaning Up: Mix with sand or another inert absorbent material, sweep up, and place in a tightly closed container for disposal.[7]
Personal Protective Equipment (PPE)
Table 4: Recommended Personal Protective Equipment [2][3][7][8]
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards. |
| Hand Protection | Chemical-resistant gloves. |
| Skin and Body Protection | Laboratory coat and suitable protective clothing. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. |
Stability and Reactivity
-
Reactivity: Stable under recommended storage conditions.[11]
-
Conditions to Avoid: Heat, flames, sparks, and exposure to moist air or water.[7][9]
-
Incompatible Materials: Strong oxidizing agents, strong acids, bases, and amines.[2][7][9]
-
Hazardous Decomposition Products: In case of fire, hazardous decomposition products include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[2][3]
References
- 1. This compound CAS#: 149849-92-3 [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.se [fishersci.se]
- 4. This compound | C5H3ClN2O2 | CID 22135751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 149849-92-3 [amp.chemicalbook.com]
- 6. This compound | 149849-92-3 [sigmaaldrich.com]
- 7. This compound | CAS#:149849-92-3 | Chemsrc [chemsrc.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. canbipharm.com [canbipharm.com]
The Diverse Biological Activities of Chloropyrimidine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chloropyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. The presence of the electron-withdrawing chlorine atom and the nitrogen-rich pyrimidine ring imparts unique chemical properties that allow for a diverse range of interactions with biological targets. This technical guide provides an in-depth overview of the biological activities of chloropyrimidine compounds, with a focus on their anticancer, antimicrobial, and antiviral properties. Detailed experimental protocols and summaries of quantitative data are provided to support further research and development in this promising area.
Anticancer Activity
Chloropyrimidine derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.
Kinase Inhibition
1.1.1. Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Certain chloropyrimidine-containing compounds have been identified as potent inhibitors of Aurora kinases. For instance, a bisanilinopyrimidine containing a chlorophenyl group has demonstrated high potency against Aurora A kinase.
1.1.2. Mitogen- and Stress-Activated Kinase 1 (MSK1) Inhibition
MSK1 is a nuclear kinase involved in the regulation of gene expression in response to stress and mitogens. It has been implicated in inflammation and cancer. Novel series of chloropyrimidines have been discovered as covalent inhibitors of the C-terminal kinase domain of MSK1. These compounds act via a nucleophilic aromatic substitution (SNAr) reaction with a non-catalytic cysteine residue.
1.1.3. Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Trisubstituted morpholinopyrimidines, which can be synthesized from chloropyrimidine precursors, have shown inhibitory activity against PI3K.
Quantitative Data: Anticancer Activity
The following tables summarize the in vitro anticancer activity of representative chloropyrimidine compounds.
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Cell Line | Reference |
| 1 | Aurora A | Z-LYTE™ | 6.1 ± 1.0 | - | [1] |
| 12a | Aurora A | Kinase Assay | 309 | - | [2] |
| 12a | Aurora B | Kinase Assay | 293 | - | [2] |
| SB-747651A | MSK1 | In vitro kinase assay | 11 | - |
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| 12a | A549 (Lung Carcinoma) | Proliferation Assay | 12.05 ± 0.45 | [2] |
| 12a | HCT-116 (Colon Carcinoma) | Proliferation Assay | 1.31 ± 0.41 | [2] |
| 12a | MCF-7 (Breast Adenocarcinoma) | Proliferation Assay | 20.53 ± 6.13 | [2] |
| 35 | DU-145 (Prostate Carcinoma) | Antiproliferative Assay | 5 ± 1 µg/mL | [3] |
| 2d | A549 (Lung Carcinoma) | MTT Assay | Strong cytotoxicity at 50 µM | [4] |
Antimicrobial Activity
Chloropyrimidine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism of action in this context is often related to the inhibition of essential enzymes or disruption of cell wall integrity.
Antibacterial Activity
Substituted chloropyrimidines have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. The nature and position of substituents on the pyrimidine ring significantly influence the antibacterial spectrum and potency.
Antifungal Activity
Several chloropyrimidine derivatives have also shown potent antifungal activity against pathogenic fungi.
Quantitative Data: Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of representative chloropyrimidine compounds.
| Compound ID | Bacterial/Fungal Strain | MIC (µM) | Reference |
| 31 | Escherichia coli | 45.37 | [3] |
| 31 | Bacillus subtilis | 45.37 | [3] |
| 31 | Staphylococcus aureus | 45.37 | [3] |
| 31 | Candida albicans | 45.37 | [3] |
| 25 | Not Specified | 48.67 | [3] |
| 30 | Not Specified | 50.04 | [3] |
Antiviral Activity
The antiviral potential of chloropyrimidine compounds has been explored against a variety of viruses, including influenza virus, hepatitis C virus (HCV), and human immunodeficiency virus (HIV).
Anti-Influenza Virus Activity
Certain 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives, synthesized from chloropyrimidine precursors, have shown potent anti-influenza virus activity. The introduction of cyclobutyl and cyclopentyl groups has been found to improve antiviral potency.
Anti-Hepatitis C Virus (HCV) Activity
Some natural and synthetic compounds containing pyrimidine moieties have demonstrated anti-HCV activity by targeting viral proteins such as the NS5B RNA-dependent RNA polymerase.
Anti-HIV Activity
Novel pyrimidine analogues, including 2,6-diamino-5-arylazo-4-chloropyrimidines, have been synthesized and evaluated for their in vitro antiviral activity against HIV-1 and HIV-2.
Quantitative Data: Antiviral Activity
The following table summarizes the in vitro antiviral activity of representative chloropyrimidine compounds.
| Compound ID | Virus | EC50 | Cell Line | Reference |
| 4 | Influenza B | 0.29 µM | MDCK | [5] |
| 6 | Influenza B | 0.19 µM | MDCK | [5] |
| 4 | RSV | 0.40 µM | HeLa | [5] |
| 6 | RSV | 1.8 µM | HeLa | [5] |
| 3-HCL-C | HCV | 10.5 µg/mL (37.5 µM) | Subgenomic replicon system | [6] |
| 14 | HIV-1 & HIV-2 | >2.12 µg/mL | MT-4 | [7] |
| 15 | HIV-1 & HIV-2 | 1.99 µg/mL | MT-4 | [7] |
| 16 | HIV-1 & HIV-2 | 1.80 µg/mL | MT-4 | [7] |
| 21 | HIV-1 & HIV-2 | 1.92 µg/mL | MT-4 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (MSK1)
This protocol describes a general procedure for determining the in vitro inhibitory activity of a compound against MSK1 kinase.
Materials:
-
Recombinant human MSK1 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT, 0.01% Triton X-100)
-
ATP solution
-
Substrate peptide (e.g., Crosstide)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white, opaque plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add the test compound dilutions.
-
Add the MSK1 enzyme and substrate peptide solution to each well.
-
Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be close to the Kₘ value for MSK1.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate-reading luminometer.
-
The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Covalent Adduct Mass Spectrometry
This protocol outlines a general workflow for confirming the covalent binding of a chloropyrimidine inhibitor to its target protein.
Materials:
-
Purified target protein
-
Covalent inhibitor
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 50 mM NaCl)
-
Quenching solution (e.g., 0.1% Formic Acid in Water/Acetonitrile)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
LC-MS grade solvents
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Intact Protein Analysis:
-
Incubate the target protein with an excess of the covalent inhibitor in the assay buffer.
-
Quench the reaction and desalt the sample.
-
Analyze the sample by LC-MS to determine the mass of the intact protein.
-
A mass shift corresponding to the molecular weight of the inhibitor (minus the leaving group, e.g., chlorine) confirms covalent adduct formation.
-
-
Peptide Mapping (Bottom-Up Analysis):
-
After incubation of the protein and inhibitor, reduce disulfide bonds with DTT and alkylate free cysteines with IAA.
-
Digest the protein into peptides using trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Identify the modified peptide by searching for the expected mass shift.
-
MS/MS fragmentation of the modified peptide will pinpoint the exact amino acid residue that is covalently modified.
-
Cell Viability (MTT) Assay
This protocol describes the MTT assay for assessing the cytotoxicity of chloropyrimidine compounds against cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium.
-
Replace the medium in the wells with the medium containing the test compound dilutions. Include untreated and vehicle controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Broth Microdilution MIC Assay
This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of chloropyrimidine compounds against bacteria.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compound (dissolved in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum and dilute it to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (no compound).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytopathic Effect (CPE) Inhibition Assay
This protocol describes a CPE inhibition assay to evaluate the antiviral activity of chloropyrimidine compounds.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., A549, Vero)
-
Virus stock
-
Cell culture medium
-
Test compound
-
96-well cell culture plates
-
Crystal violet solution or another cell viability stain
Procedure:
-
Seed host cells in a 96-well plate and allow them to form a confluent monolayer.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with a pre-titered amount of virus that causes a significant cytopathic effect. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Incubate the plate at the optimal temperature for virus replication until CPE is evident in the virus control wells.
-
Fix and stain the cells with crystal violet.
-
The EC₅₀ value is determined as the concentration of the compound that inhibits the viral cytopathic effect by 50%.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Signaling Pathways
Caption: MSK1 signaling pathway and the inhibitory action of chloropyrimidine compounds.
Caption: Role of Aurora kinases in mitosis and their inhibition by chloropyrimidines.
Caption: The PI3K/AKT/mTOR signaling pathway and its inhibition by chloropyrimidines.
Experimental Workflows
Caption: Workflow for the MTT cell viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. MSK1 and Nuclear Receptors Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 7. dergipark.org.tr [dergipark.org.tr]
The Dawn of Pyrimidine Chemistry: A Technical Guide to the Discovery and History of Core Intermediates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the seminal discoveries and historical evolution of pyrimidine-based intermediates, from their initial synthesis in the 19th century to their foundational role in contemporary drug discovery. We delve into the core chemical structures that form the building blocks of life and medicine, presenting key quantitative data, detailed experimental protocols from pioneering chemists, and visualized pathways to illuminate the logical progression of this vital field of organic chemistry.
From Uric Acid Derivatives to a New Class of Heterocycles: The Early Pioneers
The story of pyrimidine-based intermediates begins in the late 19th century, with chemists exploring the derivatives of naturally occurring compounds. The systematic study of what would become known as pyrimidines was initiated by German chemist Adolf Pinner in 1884 through his work on the condensation of ethyl acetoacetate with amidines. He is credited with coining the name "pyrimidin" in 1885.
However, the first laboratory synthesis of a pyrimidine derivative predates Pinner's work. In 1879, French chemist Édouard Grimaux successfully synthesized barbituric acid, a foundational pyrimidine intermediate, from urea and malonic acid using phosphorus oxychloride. This reaction marked a significant milestone, laying the groundwork for the vast class of barbiturate drugs and other pyrimidine-based therapeutics.
The parent compound of this class, pyrimidine itself, was first synthesized in 1900 by Siegmund Gabriel and James Colman. Their method involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, a key intermediate, followed by reduction.
In parallel with these synthetic achievements, the biological significance of pyrimidines was beginning to be unveiled. In 1900, the Italian physiological chemist Alberto Ascoli isolated uracil from the hydrolysis of yeast nuclein, identifying it as a fundamental component of nucleic acids.
Key Pyrimidine-Based Intermediates: A Quantitative Overview
The pioneering work of these early chemists introduced several key pyrimidine-based intermediates that remain central to organic synthesis and drug development. The following table summarizes their key physicochemical properties.
| Intermediate Name | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Historical Synthesis |
| Barbituric Acid | C₄H₄N₂O₃ | 128.09 | 245 | 260 | Grimaux (1879) |
| 2,4,6-Trichloropyrimidine | C₄HCl₃N₂ | 183.42 | 23-25 | 210-215 | Gabriel & Colman (1900) |
| Uracil | C₄H₄N₂O₂ | 112.09 | 335 (decomposes) | N/A | Ascoli (Isolation, 1900) |
Foundational Experimental Protocols
The following sections provide detailed methodologies for the key historical experiments that defined the early landscape of pyrimidine chemistry.
Grimaux's Synthesis of Barbituric Acid (1879)
Objective: To synthesize barbituric acid from urea and malonic acid.
Materials:
-
Urea
-
Malonic acid
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
A mixture of one part urea and one part malonic acid was treated with two parts phosphorus oxychloride.
-
The reaction mixture was heated, leading to a vigorous reaction.
-
Upon cooling, the reaction product solidified.
-
The solid was washed with cold water to remove unreacted starting materials and inorganic byproducts.
-
The resulting crude barbituric acid was then purified by recrystallization.
(Note: Specific quantities and yields were not detailed in the readily available historical accounts.)
Pinner's Pyrimidine Synthesis (1884)
Objective: To synthesize pyrimidine derivatives by condensing ethyl acetoacetate with amidines.
Materials:
-
Ethyl acetoacetate
-
An amidine (e.g., acetamidine, benzamidine)
-
A condensing agent (e.g., sodium ethoxide)
Procedure:
-
Ethyl acetoacetate was treated with an amidine in the presence of a basic condensing agent like sodium ethoxide.
-
The reaction mixture was refluxed in an appropriate solvent (e.g., ethanol).
-
The condensation reaction resulted in the formation of a substituted 2-hydroxypyrimidine.
-
The product was isolated by neutralization of the reaction mixture and subsequent purification, typically by recrystallization.
(Note: Yields varied depending on the specific amidine and reaction conditions used.)
Gabriel and Colman's Synthesis of Pyrimidine (1900)
Objective: To synthesize the parent pyrimidine ring.
Step 1: Synthesis of 2,4,6-Trichloropyrimidine
Materials:
-
Barbituric acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
Procedure:
-
Barbituric acid was heated with an excess of phosphorus oxychloride and phosphorus pentachloride.
-
This reaction replaced the hydroxyl groups of the tautomeric form of barbituric acid with chlorine atoms, yielding 2,4,6-trichloropyrimidine.
-
The excess phosphorus oxychloride was removed by distillation.
-
The resulting 2,4,6-trichloropyrimidine was purified by distillation under reduced pressure.
Step 2: Reduction to Pyrimidine
Materials:
-
2,4,6-Trichloropyrimidine
-
Zinc dust
-
Hot water
Procedure:
-
2,4,6-Trichloropyrimidine was treated with zinc dust in hot water.
-
The zinc dust acted as a reducing agent, removing the chlorine atoms from the pyrimidine ring.
-
The reaction mixture was filtered to remove the zinc residues.
-
The aqueous solution was then distilled to isolate the pyrimidine.
Ascoli's Isolation of Uracil (1900)
Objective: To isolate a new nitrogenous base from yeast nuclein.
Materials:
-
Yeast nuclein (a crude preparation of nucleic acids from yeast)
-
Sulfuric acid (H₂SO₄)
-
Water
Procedure:
-
Yeast nuclein was subjected to hydrolysis by heating with dilute sulfuric acid.
-
This process broke down the nucleic acid polymers into their constituent components, including purine and pyrimidine bases.
-
The resulting hydrolysate was then subjected to a series of precipitation and crystallization steps to separate the different components.
-
Through this fractionation process, Ascoli was able to isolate and purify a previously unknown substance which he identified as a pyrimidine derivative and was later named uracil.
Visualizing the Historical and Biological Pathways
The following diagrams illustrate the key historical synthesis pathways and the fundamental biological pathway for pyrimidine biosynthesis.
The Enduring Legacy in Drug Discovery
The discovery and synthesis of these fundamental pyrimidine-based intermediates opened the door to a new era of medicinal chemistry. The pyrimidine scaffold has proven to be a "privileged structure," meaning it is a molecular framework that is able to bind to multiple biological targets. This versatility has led to the development of a wide array of drugs, including anticancer agents (e.g., 5-fluorouracil), antivirals (e.g., zidovudine), antibacterials (e.g., trimethoprim), and central nervous system depressants (barbiturates). The foundational work of the pioneers detailed in this guide continues to inform the rational design and synthesis of novel pyrimidine-based therapeutics today. The ongoing exploration of pyrimidine chemistry promises to yield new and improved treatments for a multitude of diseases.
A Technical Guide to 2-Chloropyrimidine-4-carboxylic Acid: A Key Building Block in Modern Drug Discovery
Abstract: 2-Chloropyrimidine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique chemical structure, featuring a reactive chlorine atom and a carboxylic acid group on a pyrimidine scaffold, makes it a versatile intermediate for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive review of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of novel Transient Receptor Potential Ankryin 1 (TRPA1) channel antagonists for the treatment of pain, inflammation, and respiratory conditions. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers and scientists in the field.
Physicochemical Properties
This compound is typically a yellow to light brown solid.[1] Its key properties are summarized in the table below, compiled from various chemical suppliers and databases.[2][3]
| Property | Value | Source(s) |
| CAS Number | 149849-92-3 | [1][2] |
| Molecular Formula | C₅H₃ClN₂O₂ | [2][4] |
| Molecular Weight | 158.54 g/mol | [2][4] |
| IUPAC Name | This compound | [2] |
| Appearance | Yellow to light brown solid | [1] |
| Purity | ≥95% - 98% (typical) | [3][4][5] |
| pKa (Predicted) | 2.44 ± 0.10 | [1] |
| Storage Conditions | 0-8 °C, under inert atmosphere | [3][5] |
| SMILES | O=C(O)C1=NC(Cl)=NC=C1 | [3] |
| InChIKey | YMDSUQSBJRDYLI-UHFFFAOYSA-N | [2] |
Synthesis and Reactivity
While a specific, detailed protocol for the synthesis of this compound is cited as being available in U.S. Patent 5,591,853, the reactivity of the carboxylic acid moiety is well-documented.[1][6] A common and crucial reaction is its conversion to an acyl chloride, such as 2-chloropyrimidine-4-carbonyl chloride, which serves as a highly reactive intermediate for forming amide bonds. This reactivity is fundamental to its use in building larger, more complex drug candidates.
The following diagram illustrates a key synthetic transformation starting from this compound, demonstrating its utility in synthesizing carboxamide derivatives.
Experimental Protocol: Synthesis of 2-Chloropyrimidine-4-carboxamide
The following protocol details the synthesis of 2-chloropyrimidine-4-carboxamide from its corresponding acyl chloride, which is derived from this compound.[1][6]
Materials:
-
2-chloropyrimidine-4-carbonyl chloride (1.5 g, 8.47 mmol)
-
Tetrahydrofuran (THF), anhydrous (20 mL)
-
Ammonia gas
-
Saturated sodium bicarbonate (NaHCO₃) solution (90 mL)
-
Ethyl acetate (3 x 50 mL)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Cool 20 mL of anhydrous tetrahydrofuran to -6 °C in a reaction vessel.
-
Bubble ammonia gas through the cold THF for 35 minutes.
-
Allow the reaction system to warm to 10 °C.
-
Add 1.5 g (8.47 mmol) of 2-chloropyrimidine-4-carbonyl chloride to the solution.
-
Stir the reaction solution at room temperature for 45 minutes.
-
Upon completion, concentrate the solution using a rotary evaporator to remove the solvent.
-
Pour the residue into 90 mL of saturated NaHCO₃ solution.
-
Extract the aqueous phase three times with 50 mL portions of ethyl acetate.
-
Combine the organic phases, wash with saturated NaCl solution, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase using a rotary evaporator and dry the residue under high vacuum.
Results: This procedure yields the product as a white solid. In one documented experiment, 1.07 g of product was obtained, representing an 80% yield.[1][6] The melting point was recorded in the range of 147.2 °C to 151.4 °C.[1][6]
Applications in Drug Development
This compound is a valued intermediate in pharmaceutical and agrochemical research.[5] Its primary application lies in serving as a foundational scaffold for pharmaceuticals, particularly those targeting cancer and viral infections.[5]
TRPA1 Antagonists
A major focus of research involving this compound is the development of antagonists for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] TRPA1 is a non-selective cation channel expressed on sensory neurons that functions as a sensor for pain, cold, and chemical irritants.[7][8] It is activated by a wide range of inflammatory and irritant stimuli, making it a key therapeutic target for conditions such as:
Derivatives of this compound have been used to prepare potent oxazolopyrimidine ketoamides that exhibit strong antagonism against the TRPA1 channel.[1]
Biological Activity of Derivatives
The development of TRPA1 antagonists is an active area of research, with many compounds demonstrating potent inhibition of the channel. While specific data for derivatives of this compound are often proprietary, the table below shows representative IC₅₀ values for other small-molecule TRPA1 antagonists to illustrate the potency that researchers aim to achieve with scaffolds like this one.
| Compound | Target(s) | IC₅₀ | Notes | Source(s) |
| TRPA1 Antagonist 1 | TRPA1 | 8 nM | A methylene phosphate prodrug. | [10] |
| Compound 50 | hTRPA1, mTRPA1 | 1.42 µM, 2.84 µM | A dual TRPA1/TRPV1 antagonist. | [11] |
| Tricyclic thione (4R-enantiomer) | Rat & Human TRPA1 | ~10 nM | A potent antagonist from a high-throughput screen. | [9] |
TRPA1 Signaling Pathway and Inhibition
The TRPA1 channel plays a crucial role in nociception (the sensory perception of pain). When activated by noxious stimuli—such as environmental irritants, inflammatory mediators, or oxidative stress—the channel opens, allowing an influx of calcium (Ca²⁺) and sodium (Na⁺) ions into the sensory neuron.[12][13] This influx leads to membrane depolarization, triggering an action potential that travels to the central nervous system, where it is interpreted as pain, itch, or irritation.[8]
TRPA1 antagonists developed from intermediates like this compound are designed to block this channel, preventing ion influx and thereby inhibiting the pain signal at its source.
Other Applications
Beyond its primary role in developing TRPA1 antagonists, this compound is also utilized in:
-
Agrochemicals: As an intermediate in the formulation of herbicides and fungicides to improve crop yields.[5]
-
Biochemical Research: Employed in studies of enzyme inhibition and molecular interactions to help elucidate biochemical pathways.[5]
Safety and Handling
This compound is classified as an irritant. According to the Globally Harmonized System (GHS), it is associated with the following hazards:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Standard laboratory personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.[3]
Conclusion
This compound has established itself as a valuable and versatile building block in synthetic chemistry. Its utility is most profoundly demonstrated in the field of drug discovery, where it provides a robust scaffold for the creation of potent TRPA1 antagonists. As research into treatments for chronic pain, inflammation, and other sensory disorders continues to grow, the importance of key intermediates like this compound in generating novel and effective therapeutics is set to increase.
References
- 1. This compound CAS#: 149849-92-3 [m.chemicalbook.com]
- 2. This compound | C5H3ClN2O2 | CID 22135751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 95% | CAS: 149849-92-3 | AChemBlock [achemblock.com]
- 4. appretech.com [appretech.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 149849-92-3 [chemicalbook.com]
- 7. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. TRPA1 - Wikipedia [en.wikipedia.org]
- 9. Tricyclic 3,4-dihydropyrimidine-2-thione derivatives as potent TRPA1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TRPA1 Antagonist 1 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 11. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]
- 13. journals.physiology.org [journals.physiology.org]
The Cornerstone of Modern Therapeutics: A Technical Guide to Key Building Blocks in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the identification and optimization of lead compounds are paramount. At the heart of this endeavor lies the strategic use of key molecular building blocks. These fundamental structural units, ranging from privileged scaffolds that confer broad biological activity to specific functional groups that fine-tune molecular interactions, are the medicinal chemist's essential toolkit for crafting novel therapeutics. This technical guide provides an in-depth exploration of these core components, offering quantitative data, detailed experimental protocols, and visual representations of crucial biological and experimental workflows to empower researchers in their quest for next-generation medicines.
Privileged Scaffolds: Nature's Blueprint for Drug Action
Privileged scaffolds are molecular frameworks that are recurrently found in potent, biologically active compounds, often interacting with multiple protein targets. Their inherent drug-like properties make them ideal starting points for the design of new therapeutic agents. This section delves into some of the most prominent privileged scaffolds, providing a comparative analysis of their physicochemical properties.
Common Privileged Scaffolds and Their Properties
The selection of an appropriate scaffold is a critical decision in the early stages of drug design, influencing a compound's solubility, permeability, and metabolic stability. The table below summarizes key physicochemical properties of three widely utilized privileged scaffolds: indole, benzodiazepine, and indazole. These parameters are crucial for predicting a compound's pharmacokinetic profile.
| Scaffold | Structure | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (TPSA) (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| Indole | 117.15 | 2.14 | 15.79 | 1 | 0 | |
| Benzodiazepine | 144.17 | 1.99 | 24.06 | 1 | 2 | |
| Indazole | 118.14 | 1.57 | 28.77 | 1 | 2 |
Data is calculated for the core, unsubstituted scaffold.
The Indole Scaffold in Kinase Inhibition
The indole scaffold is a prominent feature in a multitude of approved and investigational kinase inhibitors due to its ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding site.[1] The following table presents the half-maximal inhibitory concentration (IC50) values of several indole-containing kinase inhibitors, demonstrating the potency that can be achieved with this privileged structure.[2][3]
| Compound | Target Kinase | IC50 (nM) |
| Peficitinib (6j) | JAK3 | 0.71[2] |
| JAK1 | 3.9[2] | |
| JAK2 | 5.0[2] | |
| TYK2 | 4.8[2] | |
| Compound 1d | T315I mutant Bcr-Abl | 56[3] |
| Anilinoquinazoline (5b) | EGFR | 5[3] |
Functional Groups: The Modulators of Molecular Recognition
Functional groups are the reactive centers of a molecule, dictating its chemical properties and its interactions with biological targets. The judicious introduction, removal, or modification of functional groups is a cornerstone of lead optimization, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Prevalence of Key Functional Groups in Approved Drugs
An analysis of the structures of approved drugs reveals a recurring set of functional groups, highlighting their importance in achieving desirable drug-like properties. The following table illustrates the percentage of approved drugs containing some of the most common functional groups.
| Functional Group | Structure | Percentage in All Approved Drugs |
| Hydroxyl | -OH | 33.3% |
| Carboxylic Acid | -COOH | 14.9% |
| Ester | -COOR | 20.7% |
| Primary Amine | -NH2 | - |
| Fluorine | -F | - |
Bioisosterism: The Art of Molecular Mimicry
Bioisosterism is a powerful strategy in medicinal chemistry that involves the replacement of a functional group with another that possesses similar steric, electronic, and physicochemical properties.[4] This approach is often employed to enhance a molecule's metabolic stability, improve its absorption, or reduce toxicity while maintaining or improving its biological activity.
Carboxylic Acid vs. Tetrazole: A Case Study in Bioisosteric Replacement
A classic example of bioisosterism is the replacement of a carboxylic acid with a 5-substituted tetrazole.[4][5] While both groups are acidic and can participate in similar ionic interactions, the tetrazole ring offers several advantages, including increased lipophilicity and resistance to metabolic degradation.[4][5] The following table provides a comparative summary of the key physicochemical properties of these two functional groups.
| Property | Carboxylic Acid | 5-Substituted Tetrazole | Key Implications for Drug Design |
| Acidity (pKa) | ~4.0 - 5.0[4] | ~4.5 - 5.1[4] | Both are predominantly ionized at physiological pH, enabling similar ionic interactions with biological targets.[4] |
| Lipophilicity (LogP) | Lower | Higher | The tetrazole can be up to 10-fold more lipophilic, which can improve membrane permeability and oral absorption.[4] |
| Hydrogen Bonding | H-bond donor and acceptor | Primarily H-bond acceptor | The difference in hydrogen bonding capacity can influence binding affinity and solubility. |
| Metabolic Stability | Susceptible to glucuronidation and other metabolic pathways. | Generally more resistant to metabolism, leading to a longer half-life.[4][5] |
Impact of Bioisosteric Replacement on Pharmacokinetics: Losartan
Experimental Protocols: The Foundation of Data-Driven Discovery
The characterization of novel compounds relies on a suite of robust and reproducible experimental assays. This section provides detailed methodologies for three fundamental assays in medicinal chemistry.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of a target kinase.
Materials:
-
Recombinant purified protein kinase
-
Specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., indole-based inhibitor)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
384-well white, opaque microplates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase to each well and incubate to allow for compound binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence of each well.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Radioligand Receptor Binding Assay
Objective: To determine the affinity of a test compound for a specific receptor.
Materials:
-
Cell membranes or purified receptor
-
Radiolabeled ligand (e.g., [3H]-labeled antagonist)
-
Test compound
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM EDTA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes/receptor, radiolabeled ligand, and various concentrations of the test compound in the binding buffer.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the amount of non-specific binding by including wells with a high concentration of a known unlabeled ligand.
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Analyze the data using non-linear regression to determine the Ki (inhibitory constant) of the test compound.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a test compound on the metabolic activity and viability of cells.
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere (for adherent cells) or stabilize overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Express the results as a percentage of the viability of the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the EC50 or IC50 value.
-
Visualizing the Molecular Landscape: Pathways and Workflows
A deeper understanding of the mechanisms of drug action and the processes of drug discovery can be achieved through the visualization of complex biological pathways and experimental workflows. The following diagrams, created using the DOT language, illustrate key concepts in medicinal chemistry.
References
- 1. Indole: A privileged scaffold for the design of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mesoscale.com [mesoscale.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Chloropyrimidine-4-carboxylic acid
This technical guide provides a comprehensive overview of 2-Chloropyrimidine-4-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals, particularly TRPA1 antagonists. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Synonyms and Identifiers
This compound is known by several names and is registered under various chemical identifiers. This information is crucial for accurate identification and sourcing of the compound.
| Identifier Type | Identifier |
| IUPAC Name | This compound |
| CAS Number | 149849-92-3[1][2][3] |
| PubChem CID | 22135751[1] |
| InChI | InChI=1S/C5H3ClN2O2/c6-5-7-2-1-3(8-5)4(9)10/h1-2H,(H,9,10)[1] |
| InChIKey | YMDSUQSBJRDYLI-UHFFFAOYSA-N[1] |
| SMILES | C1=CN=C(N=C1C(=O)O)Cl[1] |
| Molecular Formula | C5H3ClN2O2[1][2] |
| Molecular Weight | 158.54 g/mol [1][2] |
Common Synonyms: [1]
-
4-Carboxy-2-chloropyrimidine
-
2-Chloro-4-pyrimidinecarboxylic acid
Physicochemical and Spectroscopic Data
| Property | Value | Data Type |
| Physical State | Yellow to light brown or brown solid[2] | Experimental |
| Melting Point | 147.2-151.4 °C (for 2-chloropyrimidine-4-carboxamide)[2][4] | Experimental (Derivative) |
| Boiling Point | 411.4 ± 18.0 °C[2] | Predicted |
| pKa | 2.44 ± 0.10[2] | Predicted |
| Density | 1.579 g/cm³[2] | Predicted |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C[2] | Recommendation |
Spectroscopic Data:
Specific experimental spectroscopic data for this compound is limited. However, 1H-NMR data for the closely related derivative, 2-chloropyrimidine-4-carboxamide, has been reported in CDCl3 at 300 MHz with the following chemical shifts (δ) in ppm: 6.2 (broad singlet), 7.25 (singlet), 7.7 (broad singlet), 8.1 (doublet), and 8.9 (doublet).[2][4]
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the oxidation of 2-Chloro-4-methylpyrimidine. The following protocol is based on established chemical literature.
Reaction:
References
Methodological & Application
Synthesis of 2-Chloropyrimidine-4-carboxylic Acid: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of 2-chloropyrimidine-4-carboxylic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The information is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Introduction
This compound (CAS No: 149849-92-3) is a versatile heterocyclic compound.[3] Its structure, featuring both a reactive chlorine atom and a carboxylic acid group, makes it a valuable building block for synthesizing a range of biologically active molecules.[1] Notably, it is a crucial intermediate in the preparation of compounds for treating conditions such as pain, inflammation, and asthma, as well as in the development of novel herbicides and fungicides.[1][2][4]
This report outlines two primary synthetic routes for the preparation of this compound, based on established chemical literature and patents. Each method is presented with a detailed protocol and a summary of key reaction parameters.
Synthetic Pathways
Two principal methods for the synthesis of this compound are detailed below:
-
Route 1: Oxidation of 2-chloro-4-methylpyrimidine. This approach involves the oxidation of the methyl group at the 4-position of the pyrimidine ring to a carboxylic acid.
-
Route 2: Chlorination of a Uracil Derivative. This classic method involves the conversion of a dihydroxypyrimidine (uracil) derivative to the corresponding dichloropyrimidine, followed by selective manipulation to yield the target carboxylic acid.
The following sections provide detailed experimental protocols for each synthetic route.
Route 1: Synthesis via Oxidation of 2-chloro-4-methylpyrimidine
This synthetic pathway involves a two-step process starting from 2-chloro-4-methylpyrimidine hydrochloride. The first step is a dehydrochlorination followed by an oxidation of the methyl group.
Experimental Protocol
Step 1: Preparation of 2-chloro-4-methylpyrimidine
-
To a 10L reaction vessel, add 4.09 kg of phosphorus oxychloride and 1.6 kg of 2-chloro-4-methylpyrimidine hydrochloride.
-
Heat the mixture to 80°C.
-
Slowly add 2.22 kg of triethylamine dropwise. The reaction is exothermic and will maintain the temperature.
-
After the addition is complete, heat the reaction mixture at 100-105°C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 30°C for post-treatment.
Step 2: Oxidation to this compound
-
Slowly pour the reaction mixture from Step 1 into 40L of crushed ice to decompose the excess phosphorus oxychloride.
-
Add 2L of dichloroethane to aid in the dispersion of the reaction mixture.
-
Adjust the pH of the solution to 6-7 using a 30% sodium hydroxide solution.
-
Extract the aqueous phase three times with 4L of ethyl acetate.
-
Combine the organic phases and decolorize with activated carbon.
-
Filter the mixture and evaporate the solvent to yield the crude product.
-
The crude product can be further purified by refluxing with methanol, followed by concentration and cooling to induce crystallization.
Data Summary: Route 1
| Parameter | Value | Reference |
| Starting Material | 2-chloro-4-methylpyrimidine hydrochloride | [5] |
| Key Reagents | Phosphorus oxychloride, Triethylamine | [5] |
| Reaction Temperature | 100-105°C | [5] |
| Reaction Time | 4 hours | [5] |
| Reported Yield | 69.1% (crude) | [5] |
| Purification Method | Recrystallization from methanol | [5] |
Workflow Diagram: Route 1
Caption: Workflow for the oxidation of 2-chloro-4-methylpyrimidine.
Route 2: Synthesis via Chlorination of a Uracil Derivative
This route starts from uracil, which is first converted to 2,4-dichloropyrimidine. Subsequent selective reduction yields 2-chloropyrimidine, which can then be carboxylated.
Experimental Protocol
Step 1: Synthesis of 2,4-dichloropyrimidine from Uracil
-
In a reaction vessel, heat a mixture of 112.1 g (1 mol) of uracil, 27.5 g (0.20 mol) of triethylamine hydrochloride, and 460 g (3 mol) of phosphorus oxychloride to an internal temperature of 110-120°C for two hours.
-
Cool the reaction mixture to 30-40°C.
-
In a separate vessel, prepare a suspension of 416.5 g (2 mol) of phosphorus pentachloride in 200 ml of phosphorus oxychloride.
-
Add the uracil reaction mixture dropwise to the phosphorus pentachloride suspension at 50°C over 60 minutes.
-
Allow the reaction to proceed for an additional 30 minutes at 50-60°C.
-
Remove the phosphorus oxychloride by distillation. The resulting 2,4-dichloropyrimidine can be purified by further distillation.[6]
Step 2: Selective Reduction to 2-chloropyrimidine
-
The 2,4-dichloropyrimidine can be selectively reduced to 2-chloropyrimidine using zinc and ammonium chloride.[7]
Step 3: Carboxylation of 2-chloropyrimidine
Detailed experimental conditions for the direct carboxylation of 2-chloropyrimidine to this compound are not extensively described in the provided search results. However, this transformation is a plausible synthetic step.
Data Summary: Route 2 (for 2,4-dichloropyrimidine intermediate)
| Parameter | Value | Reference |
| Starting Material | Uracil | [6] |
| Key Reagents | Phosphorus oxychloride, Triethylamine hydrochloride, Phosphorus pentachloride | [6] |
| Reaction Temperature | 110-120°C (initial), 50-60°C (chlorination) | [6] |
| Reaction Time | 2 hours (initial), 1.5 hours (chlorination) | [6] |
| Reported Yield | 91.7% (for 2,4-dichloropyrimidine) | [6] |
| Purification Method | Distillation | [6] |
Signaling Pathway Diagram: Route 2
Caption: Synthetic pathway from Uracil to the target molecule.
Conclusion
The synthesis of this compound can be achieved through multiple synthetic routes. The oxidation of 2-chloro-4-methylpyrimidine offers a direct and relatively high-yielding method. The chlorination of uracil derivatives provides an alternative pathway, leveraging common starting materials. The choice of synthetic route will depend on the availability of starting materials, desired scale, and laboratory capabilities. The protocols and data presented herein provide a solid foundation for researchers to undertake the synthesis of this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 149849-92-3 [amp.chemicalbook.com]
- 3. This compound | C5H3ClN2O2 | CID 22135751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 149849-92-3 [m.chemicalbook.com]
- 5. Method for preparing 2-chloropyrimidine-4 formic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 7. ias.ac.in [ias.ac.in]
Application Notes and Protocols for 2-Chloropyrimidine-4-carboxylic acid in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2-Chloropyrimidine-4-carboxylic acid as a versatile pharmaceutical intermediate. This document includes key applications in the synthesis of bioactive molecules, detailed experimental protocols for its derivatization, and insights into the mechanism of action of resulting pharmaceutical compounds.
Introduction
This compound is a pivotal building block in medicinal chemistry, primarily utilized in the synthesis of a variety of pharmaceutical agents.[1] Its reactive chloro and carboxylic acid functionalities allow for diverse chemical modifications, making it an ideal scaffold for the development of targeted therapies. This intermediate has been instrumental in the creation of compounds for treating conditions such as pain, inflammation, cancer, and viral infections.[1][2]
Key Applications in Drug Discovery
This compound serves as a crucial starting material for the synthesis of several classes of therapeutic agents:
-
TRPA1 Antagonists: This intermediate is key in the preparation of oxazolopyrimidine ketoamides, which exhibit high antagonism against the TRPA1 (Transient Receptor Potential Ankryin 1) ion channel.[1] These compounds are under investigation for the treatment of pain, itching, inflammation, asthma, and cough.[1]
-
Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors used in oncology. Derivatives of this compound can be elaborated into potent inhibitors of kinases such as Aurora Kinase and Glycogen Synthase Kinase-3 (GSK-3).[3][4]
-
Antiviral Agents: The pyrimidine scaffold is fundamental to nucleoside analogs and other antiviral drugs. 2-Chloropyrimidine-4-carboxamide, a direct derivative, is a known intermediate in the synthesis of antiviral and anticancer agents.[2]
Experimental Protocols
The following protocols detail common synthetic transformations of this compound.
Amide Bond Formation (Amidation)
The carboxylic acid group of this compound can be readily converted to an amide. This is a common step in the synthesis of many biologically active molecules.
Protocol 1: General Amide Coupling using EDC and HOBt
This protocol describes a general method for the coupling of this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.
Materials:
-
This compound
-
Amine (e.g., Aniline derivative)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Synthesis of 2-Chloropyrimidine-4-carboxamide
This protocol details the synthesis of the primary amide, 2-Chloropyrimidine-4-carboxamide, from the corresponding acid chloride.
Materials:
-
2-Chloropyrimidine-4-carbonyl chloride
-
Ammonia (gas)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
Cool a flask containing 20 mL of anhydrous THF to -6°C.
-
Bubble ammonia gas through the THF for 35 minutes.
-
Warm the reaction mixture to 10°C.
-
Add 1.5 g (8.47 mmol) of 2-chloropyrimidine-4-carbonyl chloride to the reaction mixture.[1]
-
Stir the solution at room temperature for 45 minutes.[1]
-
Concentrate the reaction solution using a rotary evaporator.[1]
-
Pour the residue into 90 mL of saturated NaHCO₃ solution.[1]
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic phases, wash with saturated NaCl solution, dry over anhydrous Na₂SO₄, and concentrate again using a rotary evaporator.[1]
-
Dry the resulting solid under high vacuum to obtain the product.[1]
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.
Protocol 3: General SNAr with an Amine
This protocol outlines a general procedure for the reaction of a 2-chloropyrimidine derivative with an amine nucleophile.
Materials:
-
2-Chloropyrimidine-4-carboxamide (or other derivative)
-
Amine nucleophile
-
N,N-Diisopropylethylamine (DIPEA) or other suitable base
-
Solvent (e.g., isopropanol, 1-pentanol, or DMSO)
Procedure:
-
In a reaction vessel, combine the 2-chloropyrimidine derivative (1.0 eq) and the amine nucleophile (1.1-2.0 eq).
-
Add the solvent and the base (e.g., DIPEA, 2.0 eq).
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-140°C) and stir for the required time (typically 2-16 hours). Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water or brine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the transformations of this compound and its derivatives.
Table 1: Amide Coupling Reactions
| Starting Material | Amine | Coupling Reagent/Additive | Base | Solvent | Time (h) | Yield (%) | Purity (%) | Reference |
| 2-Chloropyrimidine-4-carbonyl chloride | Ammonia | - | - | THF | 0.75 | 80 | >95 (by NMR) | [1] |
| Boc-valine | 4-amino-N-(4-methoxybenzyl)benzamide | HATU | DIPEA | DMF | 5 | 38 | Not Reported | [5] |
| Boc-valine | 4-amino-N-(4-methoxybenzyl)benzamide | EDC/HOBt/DMAP | DIPEA | MeCN | 10 | 85 | Not Reported | [5] |
Table 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
| 2-Chloropyrimidine Derivative | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4,5-trichloropyrimidine | 2-isopropoxy-5-methyl-4-(piperdin-4-yl)aniline | DIPEA | Isopropanol | 80 | Not Reported | Not Reported | [6] |
| Compound 30 (a 2-chloropyrimidine derivative) | 1-ethyl piperazine | Triethylamine | 1-pentanol | 140 | 2 | 58 | [7] |
| Compound 30 (a 2-chloropyrimidine derivative) | N,N-dimethylazetidin-3-amine | - | 1-pentanol | 140 | 2 | 26 | [7] |
Signaling Pathways and Mechanisms of Action
Derivatives of this compound often target key signaling pathways implicated in disease.
Bcr-Abl Kinase Inhibition in Chronic Myeloid Leukemia (CML)
Many kinase inhibitors, including those with a pyrimidine core similar to Imatinib, target the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML. Inhibition of Bcr-Abl blocks downstream signaling pathways such as the Ras/MAPK and PI3K/AKT pathways, leading to cell cycle arrest and apoptosis.[8][9]
HMG-CoA Reductase Inhibition
Statins, such as Rosuvastatin, which contain a pyrimidine core, act by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This leads to a reduction in hepatic cholesterol synthesis and an upregulation of LDL receptors, resulting in lower circulating LDL cholesterol.[10][11]
Conclusion
This compound is a high-value intermediate for the synthesis of a diverse range of pharmaceutical compounds. Its chemical versatility allows for the straightforward creation of complex molecules targeting critical disease pathways. The protocols and data presented herein provide a foundation for researchers and drug development professionals to effectively utilize this important building block in their synthetic endeavors.
References
- 1. This compound CAS#: 149849-92-3 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. proteopedia.org [proteopedia.org]
- 10. Rosuvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]
Preparation of Oxazolopyrimidine Ketoamides: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of oxazolopyrimidine ketoamides, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The oxazolopyrimidine scaffold is a key pharmacophore due to its structural analogy to purine bases, making it a valuable candidate for the development of various therapeutic agents, particularly in oncology.
This document outlines two primary synthetic strategies for the preparation of oxazolopyrimidine ketoamides: the synthesis of oxazolo[5,4-d]pyrimidine-5,7(4H,6H)-diones and the synthesis of oxazolopyrimidine-based ureas and amides. These methods provide access to a diverse range of derivatives for further biological evaluation.
I. Synthesis of Oxazolo[5,4-d]pyrimidine-5,7(4H,6H)-diones
This method provides a route to oxazolopyrimidine derivatives with a dione ("keto") functionality. The core of this approach is the Rh(II)-catalyzed cycloaddition of 5-diazobarbituric acids with nitriles. This reaction allows for the introduction of various substituents at the 2-position of the oxazole ring.
Experimental Protocol: Synthesis of 2-Substituted Oxazolo[5,4-d]pyrimidine-5,7(4H,6H)-diones
This protocol is based on the method described for the synthesis of oxazolo[5,4-d]pyrimidine-5,7(4H,6H)-diones from diazobarbituric acids and nitriles.
Materials:
-
1,3-Disubstituted 5-diazobarbituric acid (1.0 eq)
-
Nitrile (used as solvent or with an inert solvent)
-
Rh₂(esp)₂ (dirhodium(II) bis(pentacarboxy)prolinate) (1 mol%)
-
Anhydrous solvent (e.g., dichloromethane, if nitrile is not the solvent)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a solution or suspension of the 1,3-disubstituted 5-diazobarbituric acid in the appropriate nitrile (which also serves as the reactant), add the Rh₂(esp)₂ catalyst.
-
Heat the reaction mixture at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diazo compound is consumed (typically 4-16 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the excess nitrile and solvent.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-substituted oxazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione.
Quantitative Data
| Compound | R¹ | R² | Yield (%) |
| 1a | Me | Me | 78 |
| 1b | Et | Ph | 72 |
| 1c | Bn | 4-Cl-Ph | 65 |
Yields are representative and may vary based on the specific substrates and reaction conditions.
Reaction Workflow
II. Synthesis of Oxazolopyrimidine-Based Amides and Ureas
This synthetic approach focuses on the preparation of oxazolopyrimidine derivatives bearing amide or urea functionalities, which are important for establishing interactions with biological targets. These compounds have shown promise as angiogenesis inhibitors.[1]
Experimental Protocol: General Procedure for the Synthesis of Oxazolopyrimidine Amides
This protocol is a general representation based on the work of Deng and colleagues for synthesizing diarylamides with an oxazolo[5,4-d]pyrimidine scaffold.[1]
Materials:
-
7-Amino-oxazolo[5,4-d]pyrimidine derivative (1.0 eq)
-
Substituted benzoyl chloride or isocyanate (1.1 eq)
-
Anhydrous pyridine or other suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Standard laboratory glassware and purification supplies
Procedure for Amide Synthesis:
-
Dissolve the 7-amino-oxazolo[5,4-d]pyrimidine derivative in the anhydrous solvent.
-
Add the base (e.g., pyridine) to the solution.
-
Add the substituted benzoyl chloride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired oxazolopyrimidine amide.
Procedure for Urea Synthesis:
-
Dissolve the 7-amino-oxazolo[5,4-d]pyrimidine derivative in the anhydrous solvent.
-
Add the substituted isocyanate to the solution at room temperature.
-
Stir the reaction mixture until completion (monitored by TLC).
-
If a precipitate forms, filter the solid and wash with a suitable solvent.
-
If no precipitate forms, concentrate the reaction mixture and purify the crude product by recrystallization or column chromatography.
Quantitative Data
| Compound | Linker | R Group | Yield (%) |
| 2a | Amide | 4-Chlorophenyl | 85 |
| 2b | Amide | 4-Methoxyphenyl | 82 |
| 2c | Urea | Phenyl | 90 |
| 2d | Urea | 4-Fluorophenyl | 88 |
Yields are representative and may vary based on the specific substrates and reaction conditions.
Signaling Pathway Context
Oxazolopyrimidine derivatives have been investigated as inhibitors of various signaling pathways implicated in cancer, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is crucial for angiogenesis.
These detailed protocols and application notes provide a solid foundation for the synthesis and exploration of oxazolopyrimidine ketoamides in a research and drug development setting. The versatility of the described synthetic routes allows for the generation of a wide array of derivatives for structure-activity relationship (SAR) studies and the identification of novel therapeutic candidates.
References
Application Notes and Protocols for the Synthesis of TRPA1 Antagonists Using 2-Chloropyrimidine-4-carboxylic Acid
Introduction
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel that functions as a sensor for a wide array of noxious external stimuli and endogenous ligands associated with cellular damage.[1][2] Expressed predominantly in sensory neurons, its activation is linked to pain, itch, and respiratory syndromes, making it a promising therapeutic target.[1][2][3] Consequently, the development of potent and selective TRPA1 antagonists is an area of significant interest in drug discovery.[4] Pyrimidine derivatives have emerged as a promising scaffold for such antagonists.[5][6][7]
This document provides detailed application notes on the utility of 2-Chloropyrimidine-4-carboxylic acid, a key intermediate for the synthesis of potent TRPA1 antagonists, particularly oxazolopyrimidine ketoamides.[8][9] It includes a summary of the TRPA1 signaling pathway, synthetic protocols, and efficacy data for related compounds.
TRPA1 Signaling Pathway
TRPA1 is a polymodal sensor activated by various harmful stimuli, including environmental irritants and endogenous inflammatory mediators.[4][10] Upon activation, the channel opens, allowing the influx of cations, primarily Ca²⁺ and Na⁺.[11][12] This influx leads to depolarization of the sensory neuron membrane, triggering the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P. These neuropeptides, in turn, induce vasodilation and plasma extravasation, contributing to neurogenic inflammation.[10][13]
Application: Synthesis of Oxazolopyrimidine Ketoamide TRPA1 Antagonists
This compound serves as a versatile building block for creating complex heterocyclic systems with biological activity.[14] It is particularly useful as a precursor for oxazolopyrimidine ketoamides, a class of compounds reported to exhibit potent TRPA1 antagonism, making them suitable for treating conditions like pain, inflammation, asthma, and cough.[8][9]
The general synthetic strategy involves two key transformations:
-
Amide Coupling: The carboxylic acid moiety of the pyrimidine is coupled with a suitable amine to form an amide bond.
-
Cyclization: The chloro-substituent at the 2-position of the pyrimidine ring acts as a leaving group in a subsequent intramolecular or intermolecular cyclization step to form the final fused heterocyclic system.
Experimental Protocol: Synthesis of a Representative Oxazolopyrimidine Ketoamide
This protocol describes a representative, multi-step synthesis of a potential TRPA1 antagonist starting from this compound. This procedure is based on standard synthetic methodologies for amide bond formation and subsequent cyclization reactions.
Materials and Reagents:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
An appropriate amino alcohol (e.g., 2-amino-2-methyl-1-propanol)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF)
-
Reagents for workup and purification: Saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄), ethyl acetate, hexanes, silica gel.
Procedure:
Step 1: Synthesis of 2-Chloropyrimidine-4-carbonyl chloride
-
To a stirred suspension of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.
Step 2: Amide Coupling to form N-(hydroxyalkyl)-2-chloropyrimidine-4-carboxamide
-
Dissolve the crude 2-chloropyrimidine-4-carbonyl chloride from Step 1 in anhydrous DCM.
-
In a separate flask, dissolve the selected amino alcohol (1.1 eq) and a base such as triethylamine (2.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.
-
Let the reaction proceed at room temperature for 3-6 hours.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide intermediate.
Step 3: Intramolecular Cyclization to form the Oxazolopyrimidine Product
-
Dissolve the purified amide from Step 2 in an anhydrous polar aprotic solvent like THF or DMF.
-
Add a strong base, such as sodium hydride (1.2 eq), portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the mixture at room temperature or gently heat (e.g., 50-60 °C) for 4-12 hours until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the final compound by recrystallization or silica gel chromatography.
Characterization:
-
The structure and purity of the final compound should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Quantitative Data on Pyrimidine-Based TRPA1 Antagonists
Several classes of pyrimidine-containing molecules have been developed and tested for their ability to antagonize the TRPA1 channel. The table below summarizes the reported in vitro potency for some of these compounds, demonstrating the effectiveness of this scaffold.
| Compound Class | Specific Compound | Target | Potency (IC₅₀) | Reference |
| Pyrrolo[3,2-d]pyrimidine-2,4-dione | Compound 3h | human TRPA1 | 400 nM | [5] |
| Fused Pyrimidine-dione | Exemplified Cpd. | TRPA1 Assay | > 50 nM | [6] |
| Tricyclic 3,4-dihydropyrimidine-2-thione | Lead Compounds | rat & human TRPA1 | ~10 nM | [7] |
| 1,2,4-Oxadiazole-purinone (Dual Antagonist) | Compound 50 | human TRPA1 | 1.42 µM | [15] |
This compound is a valuable and reactive starting material for the synthesis of potent TRPA1 antagonists. Its chemical structure allows for straightforward derivatization and construction of fused heterocyclic systems, such as oxazolopyrimidine ketoamides. The protocols and data presented herein underscore the utility of this building block for researchers and scientists in the field of drug development aiming to create novel therapeutics for pain, inflammation, and other TRPA1-mediated disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Transient receptor potential ankyrin 1 (TRPA1) antagonists: a patent review (2015-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An updated patent review of TRPA1 antagonists (2020 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 7-Substituted-pyrrolo[3,2-d]pyrimidine-2,4-dione derivatives as antagonists of the transient receptor potential ankyrin 1 (TRPA1) channel: a promising approach for treating pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Tricyclic 3,4-dihydropyrimidine-2-thione derivatives as potent TRPA1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 149849-92-3 [chemicalbook.com]
- 9. This compound | 149849-92-3 [amp.chemicalbook.com]
- 10. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions Involving Chloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions with chloropyrimidine substrates. This class of reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds that are pivotal for the creation of novel compounds in drug discovery and materials science. Pyrimidine-containing molecules are of particular interest due to their prevalence in a wide range of biologically active compounds.[1][2][3]
The Suzuki-Miyaura coupling is a versatile and widely utilized method for the synthesis of biaryl and heteroaryl compounds.[4] Halogenated pyrimidines are excellent substrates for these reactions, owing to the electron-deficient nature of the pyrimidine ring, which enhances their reactivity compared to analogous benzene halides.[2] While the general reactivity of halides in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl, the C-Cl bond on the pyrimidine ring is activated towards oxidative addition to the palladium catalyst.[4] Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high selectivity and yield.[4]
Core Concepts and Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction involves a sensitive Pd(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the chloropyrimidine.
-
Transmetalation: The organoboron species (boronic acid or ester) transfers its organic group to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired C-C bond, regenerating the Pd(0) catalyst.
It is critical to maintain an inert atmosphere (e.g., using argon or nitrogen) to prevent the oxidation of the Pd(0) species and phosphine ligands, which would otherwise lead to catalyst deactivation and lower yields.[3]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various studies on the Suzuki coupling of chloropyrimidines, offering a comparative overview of different catalytic systems and conditions.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-Dichloropyrimidine
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. | [5] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [5] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. | [5] |
| Pd(OAc)₂ | PPh₃ | - | - | [1] |
| PdCl₂(PPh₃)₂ | - | 36 | Low yield observed in a specific study. | [6] |
Table 2: Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid under Various Conditions
| Catalyst | Base | Solvent | Temp. (°C) | Time | Yield (%) | Source |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71 | [1] |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 81 | [1][6] |
| Pd(PPh₃)₄ | K₂CO₃ | THF | 60 | 24 h | 42 | [7] |
| Pd(PPh₃)₄ | K₂CO₃ | DMF | 100 | 24 h | 12 | [7] |
Table 3: Suzuki Coupling of Various Chloropyrimidines with Arylboronic Acids
| Chloropyrimidine | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Source |
| 2-Chloro-4-(m-tolyl)pyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 75 | [6] |
| 2-Chloro-4-(3-methoxyphenyl)pyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 72 | [6] |
| 2-Chloro-4-(naphthalen-2-yl)pyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 87 | [6] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good yields | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the Suzuki coupling of chloropyrimidines.
Protocol 1: General Procedure for Suzuki Coupling of Chloropyrimidines (Conventional Heating)
This protocol is a generalized procedure and may require optimization for specific substrates.
Reagents and Materials:
-
Chloropyrimidine derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Schlenk flask and condenser
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
-
Vacuum pump
Procedure:
-
Inert Atmosphere Setup: Assemble the Schlenk flask with a stir bar and condenser and connect it to a Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure a thoroughly inert environment.[3]
-
Addition of Solids: Under a positive flow of inert gas, quickly add the chloropyrimidine, arylboronic acid, palladium catalyst, and base to the Schlenk flask.[3]
-
Solvent Addition: Add the degassed solvent to the flask via a syringe.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1][9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[3][4]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by column chromatography or recrystallization.[1]
Caption: A generalized experimental workflow for the Suzuki coupling.
Protocol 2: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
Microwave irradiation can significantly reduce reaction times and improve yields.[5][6]
Reagents and Materials:
-
2,4-Dichloropyrimidine (0.5 mmol)
-
Arylboronic acid (0.5 mmol)
-
K₂CO₃ (1.5 mmol)
-
Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol)
-
1,4-Dioxane and water (2:1 mixture, 6 mL total volume)
-
Microwave reactor tube
Procedure:
-
Reaction Setup: To a microwave reactor tube, add 2,4-dichloropyrimidine, the desired arylboronic acid, and K₂CO₃.[1]
-
Solvent and Catalyst Addition: Add the 2:1 mixture of 1,4-dioxane and water. Purge the mixture with argon for 10 minutes. Add Pd(PPh₃)₄.[1][6]
-
Microwave Irradiation: Seal the tube and place it in the microwave reactor. Heat the reaction mixture to 100 °C for 15 minutes.[6]
-
Work-up: After cooling, extract the reaction mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.[6]
-
Purification: Concentrate the organic layer and purify the residue by column chromatography.
Troubleshooting and Optimization
Low yields in Suzuki coupling reactions with chloropyrimidines can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Common Issues and Solutions:
-
Low or No Product Formation:
-
Catalyst Inactivity: Ensure the palladium catalyst is active and the correct ligand is used. For less reactive chlorides, more sophisticated ligands may be required.[5]
-
Insufficiently Degassed Solvent: Thoroughly degas the solvent by sparging with an inert gas or using freeze-pump-thaw cycles.[3]
-
Impure Reagents: Use high-purity starting materials.
-
-
Formation of Side Products (e.g., Homocoupling):
-
Non-optimal Reaction Conditions: Screen different bases, solvents, and temperatures. Adjusting the stoichiometry of the reactants can also be beneficial.[3]
-
Protodeboronation: This common side reaction can be minimized by using fresh, high-purity boronic acid and optimizing the reaction temperature and base.[5]
-
-
Decomposition of Starting Material:
-
High Reaction Temperature: Lower the reaction temperature.
-
Base Strength: Consider using a milder base.[3]
-
Caption: A decision-making workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling of 2-Chloropyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of amide derivatives of 2-chloropyrimidine-4-carboxylic acid, a key intermediate in the development of novel therapeutics.[1] The protocols outlined below utilize common amide coupling reagents and provide data to guide reaction optimization.
Introduction
This compound is a versatile building block in medicinal chemistry, notably used in the preparation of pharmaceutical compounds for treating pain, inflammation, and other conditions.[1] The formation of an amide bond at the 4-position of the pyrimidine ring is a critical transformation for generating diverse libraries of compounds for drug discovery. This document details two primary methods for this amide coupling: a classic two-step approach via an acyl chloride intermediate and direct coupling methods using modern reagents such as HATU and EDC/HOBt.
Data Summary: Amide Coupling Protocols
The following table summarizes various protocols for the amide coupling of this compound with different amine nucleophiles.
| Protocol | Coupling Reagent/Method | Amine | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Thionyl Chloride / NH4OH | Ammonia | Thionyl Chloride, then aq. NH4OH | - | 90, then 0 | 0.5, then reaction | ~64% (calculated from starting material) |
| 2 | HATU | General Primary/Secondary Amine | DMF | DIPEA | Room Temp | 1-4 | Not Specified (General Protocol) |
| 3 | EDC/HOBt | General Primary/Secondary Amine | DMF or DCM | DIPEA/Et3N | 0 to Room Temp | 1-12 | Not Specified (General Protocol) |
Experimental Protocols
Protocol 1: Two-Step Amide Synthesis via Acyl Chloride
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine. This is a robust and widely applicable procedure.
Step 1: Synthesis of 2-Chloropyrimidine-4-carbonyl chloride
-
To this compound (1.0 eq.), add thionyl chloride (10 volumes).
-
Heat the mixture to 90°C and stir for 30 minutes.
-
Monitor the reaction for the cessation of gas evolution.
-
Once complete, remove the excess thionyl chloride under reduced pressure to yield the crude 2-chloropyrimidine-4-carbonyl chloride.
Step 2: Amide Formation
-
Cool the crude 2-chloropyrimidine-4-carbonyl chloride to 0°C in an ice bath.
-
Slowly add a solution of the desired amine (e.g., ammonium hydroxide for the primary amide, or an alkyl/aryl amine in an appropriate solvent) (1.0-1.2 eq.).
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, perform an aqueous work-up. For example, when using ammonium hydroxide, extract the mixture with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the product by column chromatography or recrystallization as needed.
A specific example for the synthesis of 2-chloropyrimidine-4-carboxamide using ammonia yielded a white solid.
Protocol 2: Direct Amide Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for challenging couplings.
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and HATU (1.1-1.2 eq.) in anhydrous DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Direct Amide Coupling using EDC/HOBt
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a widely used and cost-effective method for amide bond formation.
-
To a stirred solution of this compound (1.0 eq.), the desired amine (1.0-1.2 eq.), and HOBt (1.1-1.2 eq.) in DMF or DCM at 0°C, add EDC hydrochloride (1.1-1.2 eq.).
-
Add a tertiary amine base such as DIPEA or triethylamine (2.0-3.0 eq.).
-
Allow the reaction mixture to warm to room temperature and stir for 1-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by silica gel column chromatography.
Visualizations
Caption: General workflow for direct amide coupling.
Caption: Workflow for amide synthesis via acyl chloride.
Logical Relationships in Direct Amide Coupling
Caption: Decision logic for selecting a coupling reagent.
References
Revolutionizing Agrochemical Synthesis: Advanced Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The relentless demand for higher crop yields and more sustainable agricultural practices necessitates the development of novel, efficient, and environmentally benign agrochemicals. This document provides detailed application notes and experimental protocols for the synthesis of key agrochemical classes utilizing cutting-edge methodologies, including flow chemistry, photoredox catalysis, and biocatalysis. These advanced techniques offer significant advantages over traditional batch processes, such as enhanced safety, improved scalability, and access to novel molecular architectures.
Flow Chemistry in Fungicide Synthesis: The Case of Hymexazol
Continuous flow chemistry has emerged as a powerful tool in chemical synthesis, offering precise control over reaction parameters and enabling safer and more efficient processes. A notable application in agrochemical synthesis is the production of the soil fungicide Hymexazol.
Application Note:
The continuous-flow synthesis of Hymexazol provides a significant improvement over conventional batch methods, which are often plagued by long reaction times and the formation of side products.[1] The flow process allows for rapid and controlled mixing of reagents, precise temperature management, and shorter residence times, leading to a higher yield and purity of the final product.[1] This methodology is particularly advantageous for large-scale production, as demonstrated by the successful scale-up to produce 1.7 kg of Hymexazol in just 3.5 hours with 99% purity.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 86% | [1] |
| Purity | 99% | |
| Production Scale | 1.7 kg | |
| Reaction Time | 3.5 hours |
Experimental Protocol: Continuous-Flow Synthesis of Hymexazol
This protocol describes the two-step continuous-flow synthesis of Hymexazol from ethyl acetoacetate and hydroxylamine hydrochloride.[1]
Reagents:
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Concentrated hydrochloric acid
-
Deionized water
-
Ethanol
Equipment:
-
Two syringe pumps
-
T-mixer
-
Two coiled reactors (e.g., PFA tubing)
-
Back-pressure regulator
-
Collection flask
-
Standard laboratory glassware for work-up
Procedure:
-
Solution Preparation:
-
Solution A: Prepare a solution of hydroxylamine hydrochloride in deionized water.
-
Solution B: Prepare a solution of ethyl acetoacetate in ethanol.
-
Solution C: Prepare a solution of sodium hydroxide in deionized water.
-
-
Reaction Setup:
-
Set up the flow chemistry system as depicted in the workflow diagram below.
-
Pump Solution A and Solution B into the first T-mixer at optimized flow rates.
-
The resulting mixture flows through the first coiled reactor maintained at a specific temperature to form the hydroxamic acid intermediate.
-
The output from the first reactor is then mixed with Solution C in a second T-mixer.
-
This mixture passes through a second coiled reactor where the cyclization reaction occurs to form Hymexazol.
-
The final product stream is collected in a flask after passing through a back-pressure regulator.
-
-
Work-up and Purification:
-
The collected reaction mixture is quenched with concentrated hydrochloric acid.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude Hymexazol can be further purified by recrystallization or column chromatography.
-
Photoredox Catalysis in Herbicide Intermediate Synthesis
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under mild conditions.[2] This approach is particularly valuable for the construction of complex heterocyclic scaffolds found in many agrochemicals. The C-H arylation of thiazoles, for instance, provides a direct route to valuable intermediates for herbicides that inhibit protoporphyrinogen oxidase (PPO).[3][4]
Application Note:
The direct C-H arylation of thiazoles using photoredox catalysis avoids the need for pre-functionalization of the heterocyclic ring, thus streamlining the synthetic route and improving atom economy.[2][4] This method utilizes a photocatalyst that, upon irradiation with visible light, can generate highly reactive aryl radicals from readily available precursors like diazonium salts.[2] These radicals then engage in C-H functionalization of the thiazole ring. The reaction proceeds under mild conditions and demonstrates a broad substrate scope.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst Loading (Photocatalyst) | 0.06 equiv. | [5] |
| Catalyst Loading (Pd catalyst) | 0.03 equiv. | [5] |
| Reaction Time | 1-2 hours | [5] |
| Yield | 57-87% | [6] |
Experimental Protocol: Photoredox-Mediated C-H Arylation of a Thiazole Derivative
This protocol is adapted from a general procedure for the photoredox-mediated C-H arylation of heterocycles.[5]
Reagents:
-
Thiazole derivative
-
Benzenediazonium tetrafluoroborate
-
[Ru(bpy)₃]Cl₂·6H₂O (photocatalyst)
-
Palladium(II) acetate (co-catalyst)
-
Silver acetate (oxidant)
-
Anhydrous methanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon inlet
-
Blue LED lamp (e.g., 450 nm)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup:
-
To a 5 mL round-bottom flask, add the thiazole derivative (0.2 mmol, 1.0 equiv.), benzenediazonium tetrafluoroborate (0.8 mmol, 4.0 equiv.), [Ru(bpy)₃]Cl₂·6H₂O (0.012 mmol, 0.06 equiv.), Pd(OAc)₂ (0.006 mmol, 0.03 equiv.), and AgOAc (0.4 mmol, 2.0 equiv.).
-
Seal the flask and purge with nitrogen or argon.
-
Add anhydrous methanol (1 mL) via syringe.
-
Stir the mixture vigorously for 5 minutes.
-
-
Photocatalytic Reaction:
-
Place the reaction flask in front of a blue LED lamp and continue stirring.
-
Irradiate the reaction mixture for 1-2 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the arylated thiazole derivative.
-
Biocatalysis in Chiral Herbicide Synthesis
Biocatalysis offers a green and highly selective approach to the synthesis of chiral agrochemicals.[7] The use of enzymes or whole-cell systems can provide access to enantiomerically pure compounds, which often exhibit enhanced biological activity and reduced environmental impact compared to their racemic mixtures.[8] The asymmetric reduction of prochiral ketones to chiral alcohols is a key transformation in the synthesis of many herbicides.[7][9]
Application Note:
The biocatalytic reduction of a prochiral ketone, such as 4-nitroacetophenone, using enzymes present in plant tissues (e.g., carrot, parsley) serves as a model for the synthesis of chiral alcohol intermediates.[8][10] This method is environmentally friendly, utilizing renewable resources and avoiding the need for heavy metal catalysts. The enzymes within the plant cells, primarily dehydrogenases, catalyze the enantioselective reduction of the ketone to the corresponding alcohol with high stereoselectivity.[8]
Quantitative Data:
| Parameter | Substrate | Biocatalyst | Yield | Enantiomeric Excess (e.e.) | Reference |
| Reduction | 4-Nitroacetophenone | Carrot | High | >99% (S) | [8] |
| Reduction | 4-Nitroacetophenone | Parsley | Moderate | >99% (S) | [8] |
| Reduction | 4-Nitroacetophenone | White Radish | Moderate | >99% (S) | [8] |
Experimental Protocol: Biocatalytic Reduction of 4-Nitroacetophenone
This protocol describes the whole-cell biocatalytic reduction of 4-nitroacetophenone using carrot roots.[8]
Reagents:
-
4-Nitroacetophenone
-
Fresh carrot roots
-
Deionized water
-
Ethyl acetate
Equipment:
-
Blender or food processor
-
Erlenmeyer flask
-
Orbital shaker
-
Standard laboratory glassware for extraction and analysis
Procedure:
-
Biocatalyst Preparation:
-
Wash and peel fresh carrot roots.
-
Cut the carrots into small pieces and homogenize in a blender with a minimal amount of deionized water to form a paste.
-
-
Bioreduction:
-
In an Erlenmeyer flask, add the carrot paste and a solution of 4-nitroacetophenone in a minimal amount of a water-miscible co-solvent (e.g., ethanol) to aid solubility. The final substrate concentration should be in the range of 1-5 g/L.
-
Add deionized water to achieve a suitable consistency for shaking.
-
Incubate the flask on an orbital shaker at room temperature for 24-48 hours. Monitor the reaction by TLC or GC.
-
-
Work-up and Analysis:
-
After the reaction is complete, filter the mixture to remove the plant material.
-
Extract the aqueous filtrate with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by chiral GC or HPLC to determine the yield and enantiomeric excess of the resulting (S)-1-(4-nitrophenyl)ethanol.
-
Signaling Pathways of Target Agrochemicals
Understanding the mode of action of agrochemicals is crucial for developing more effective and selective products, as well as for managing resistance.
Neonicotinoid Insecticides:
Neonicotinoids act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[11][12] This binding leads to the continuous stimulation of the nerve cells, resulting in paralysis and death of the insect.[13][14]
Strobilurin Fungicides:
Strobilurin fungicides inhibit mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[15][16] This blockage disrupts the production of ATP, the energy currency of the cell, leading to fungal cell death.[16][17]
PPO-Inhibiting Herbicides:
These herbicides block the enzyme protoporphyrinogen oxidase (PPO), which is essential for chlorophyll and heme biosynthesis.[18] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then diffuses into the cytoplasm and is oxidized to protoporphyrin IX.[18] In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species (ROS) that cause rapid cell membrane disruption and plant death.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Photoinduced C–H arylation of 1,3-azoles via copper/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoinduced C–H arylation of 1,3-azoles via copper/photoredox dual catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
- 12. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Development of Protoporphyrinogen Oxidase as an Efficient Selection Marker for Agrobacterium tumefaciens-Mediated Transformation of Maize - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloropyrimidine-4-carboxylic Acid: A Versatile Scaffold for Modern Drug Discovery
For Immediate Release
[City, State] – [Date] – 2-Chloropyrimidine-4-carboxylic acid has emerged as a critical building block for medicinal chemists, enabling the synthesis of a diverse range of therapeutic agents. Its unique chemical architecture, featuring both a reactive chlorine atom and a carboxylic acid group on a pyrimidine core, provides a versatile platform for developing novel drugs targeting a spectrum of diseases, including cancer, inflammatory disorders, and viral infections.[1] This application note provides an overview of its utility, detailed experimental protocols for the synthesis of key derivatives, and a summary of the biological activities of compounds derived from this valuable scaffold.
Key Applications in Drug Discovery
The pyrimidine ring is a fundamental component of nucleobases, making it a privileged scaffold in drug design. The strategic placement of a chlorine atom at the 2-position and a carboxylic acid at the 4-position of the pyrimidine ring in this compound allows for selective modifications, leading to the development of potent and selective inhibitors of various biological targets.
1. TRPA1 Antagonists for Pain and Inflammation:
This compound is a key intermediate in the synthesis of oxazolopyrimidine ketoamides, a class of potent antagonists of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[2] TRPA1 is a crucial player in the signaling pathways of pain, itching, and inflammation.[2] Antagonists of this channel are actively being pursued as novel non-opioid analgesics and anti-inflammatory agents.
2. Kinase Inhibitors in Oncology:
The pyrimidine scaffold is a well-established core for numerous kinase inhibitors. While direct synthesis from this compound is one of many routes, the functional groups it possesses are ideal for creating libraries of compounds to screen against various kinases. For instance, related chloropyrimidine derivatives have been successfully utilized to develop covalent inhibitors of Mitogen- and Stress-Activated Protein Kinase 1 (MSK1), a key enzyme in cellular signaling pathways implicated in cancer and inflammation.
3. Antiviral and Anticancer Agents:
The pyrimidine core is central to many antiviral and anticancer drugs. This compound serves as a versatile starting material for the synthesis of novel nucleoside and non-nucleoside analogues with potential therapeutic applications in these areas.[1]
Signaling Pathways
To visualize the mechanism of action of drugs derived from this compound, the following signaling pathways are of importance.
Experimental Protocols
The following protocols provide a general framework for the synthesis of key intermediates and final compounds from this compound. Researchers should adapt these methods based on the specific target molecule.
Protocol 1: Synthesis of 2-Chloropyrimidine-4-carboxamide
This protocol describes the conversion of the carboxylic acid to a primary amide, a common step in generating diversity for drug discovery libraries.
Methodology:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-chloropyrimidine-4-carbonyl chloride, which can be used in the next step without further purification.
-
Amidation: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) and cool the solution to 0°C in an ice bath. Bubble ammonia gas through the solution or add a solution of ammonia in THF (2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-chloropyrimidine-4-carboxamide.[2]
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amines and other nucleophiles.
Methodology:
-
To a solution of the 2-chloropyrimidine derivative (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add the desired amine (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-120°C and stir for 4-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted pyrimidine derivative.
Biological Activity of Pyrimidine Derivatives
The following tables summarize the in vitro biological activity of various compounds derived from pyrimidine scaffolds, illustrating the potential of this chemical class in drug discovery.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| Compound 5b | EGFRWT | A549 (Lung Cancer) | 17.79 | [3] |
| EGFRWT | MCF-7 (Breast Cancer) | 22.66 | [3] | |
| Compound 5f | EGFRWT | A549 (Lung Cancer) | 17.46 | [3] |
| EGFRWT | MCF-7 (Breast Cancer) | 21.40 | [3] | |
| Compound 13 | Aurora A Kinase | - | < 0.2 | [4] |
| Compound 3d | Topoisomerase II | A498 (Renal Cancer) | 3.5 |
Table 2: Other Biological Activities of Pyrimidine Derivatives
| Compound Class | Target | Biological Activity | IC50 (µM) | Reference |
| Oxazolopyrimidine ketoamides | TRPA1 | Antagonist | - | [2] |
| Thieno[2,3-d]pyrimidines | Antiviral | - | - | [3] |
Note: The compounds listed above are derivatives of the broader pyrimidine class and are presented to illustrate the therapeutic potential of this scaffold. Not all are direct derivatives of this compound.
Conclusion
This compound is a highly valuable and versatile building block in modern drug discovery. Its dual reactivity allows for the efficient construction of diverse molecular architectures, leading to the identification of potent modulators of key biological targets. The successful application of this scaffold in the development of TRPA1 antagonists, kinase inhibitors, and other therapeutic agents underscores its importance for researchers and scientists in the pharmaceutical industry. Continued exploration of derivatives from this starting material holds significant promise for the discovery of next-generation medicines.
References
- 1. This compound CAS#: 149849-92-3 [m.chemicalbook.com]
- 2. This compound | 149849-92-3 [chemicalbook.com]
- 3. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions of 2-Chloropyrimidine-4-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Overview
2-Chloropyrimidine-4-carbonyl chloride is a highly reactive bifunctional molecule, making it a valuable building block in medicinal chemistry and drug development. The presence of two distinct electrophilic sites—the acyl chloride at the C4 position and the chloro-substituted carbon at the C2 position—allows for sequential and regioselective reactions. The acyl chloride is the more reactive site, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles, such as amines and alcohols, to form amides and esters, respectively. These products retain the 2-chloro-pyrimidine core, which can be further functionalized in subsequent steps, for instance, through nucleophilic aromatic substitution (SNAr) reactions.[1][2] This document provides detailed protocols for the preparation and key reactions of 2-chloropyrimidine-4-carbonyl chloride, along with essential safety information.
Safety and Handling Precautions
2-Chloropyrimidine-4-carbonyl chloride is expected to be a hazardous chemical. Based on the safety data for the structurally analogous 2-chloropyridine-4-carbonyl chloride, the following precautions are critical:
-
Hazard Identification : The compound is likely corrosive and causes severe skin burns and eye damage. It is also expected to react violently with water, liberating toxic gas (HCl).[3]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[3]
-
Handling : All manipulations should be performed in a certified chemical fume hood.[3] Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[3] Avoid inhalation of mists, vapors, or spray. Do not allow the substance to come into contact with skin, eyes, or clothing.[3]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water or moist air.[3] Store under an inert atmosphere to protect from moisture.[3]
-
First Aid : In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water. For eye contact, rinse cautiously with water for at least 15 minutes. If swallowed, rinse the mouth but do not induce vomiting. In all cases of exposure, seek immediate medical attention.[3]
Synthesis and Reaction Protocols
Protocol 1: Preparation of 2-Chloropyrimidine-4-carbonyl Chloride
The standard method for preparing an acyl chloride is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The following is a general procedure adapted from the synthesis of similar acyl chlorides.[4]
References
Application Note: Comprehensive Characterization of 2-Chloropyrimidine-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Chloropyrimidine-4-carboxylic acid is a vital heterocyclic building block used in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1] It serves as a key intermediate in the development of novel drugs, particularly in treatments where pyrimidine derivatives are crucial.[1] Accurate and comprehensive characterization of this compound is essential to ensure its identity, purity, and stability, which are critical parameters for quality control in drug discovery and manufacturing. This document provides detailed analytical methods and protocols for the thorough characterization of this compound.
Physical and Chemical Properties
A preliminary assessment involves the determination of fundamental physical and chemical properties. The compound typically appears as a yellow to light brown solid.[1][2]
| Property | Value |
| Molecular Formula | C₅H₃ClN₂O₂[3] |
| Molecular Weight | 158.54 g/mol [3][4] |
| CAS Number | 149849-92-3[4] |
| Appearance | Yellow to light brown solid[1][2] |
| Melting Point | 147.2 - 151.4 °C[2][5] |
| IUPAC Name | This compound[4] |
| Storage Conditions | Store under inert gas at 2-8 °C[2] |
Analytical Workflow
The comprehensive characterization of this compound involves a multi-technique approach to confirm its structure, assess its purity, and identify any potential impurities. The general workflow is outlined below.
Caption: Overall workflow for the analytical characterization of the target compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary technique for determining the purity of this compound.[1] A reverse-phase method is typically suitable for this type of polar, aromatic compound.[6]
Protocol:
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to create a 1.0 mg/mL stock solution.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions: The following parameters can be used as a starting point and optimized as needed.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 5% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Data Presentation:
| Peak | Retention Time (min) | Area % | Identification |
| 1 | (Typical, e.g., ~8.5) | >95% | This compound |
| 2...n | (Varies) | <5% | Impurities |
NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure confirmation.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆. The use of DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire ¹H NMR, ¹³C NMR, and optionally 2D spectra like COSY and HSQC for full assignment.
Expected Data (Predicted based on general chemical shift knowledge): [7][8]
¹H NMR (400 MHz, DMSO-d₆) Data The acidic proton signal is often broad and its chemical shift can vary with concentration.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~13.5 - 14.0 | broad singlet | -COOH |
| ~9.1 | doublet | H6 (proton on carbon adjacent to N and C-COOH) |
| ~8.0 | doublet | H5 (proton on carbon adjacent to N and C-Cl) |
¹³C NMR (100 MHz, DMSO-d₆) Data Assignments are based on predicted electronic environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Carboxylic Acid) |
| ~162 | C2 (Carbon with Cl) |
| ~160 | C4 (Carbon with COOH) |
| ~158 | C6 |
| ~122 | C5 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule.
Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Scan the sample typically from 4000 to 400 cm⁻¹.
Expected Characteristic Peaks for Carboxylic Acids: [7][9]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch of the carboxylic acid dimer |
| ~1710 | Strong | C=O stretch of the carbonyl group |
| ~1600 & ~1470 | Medium | C=N and C=C stretches of the pyrimidine ring |
| 1200-1300 | Medium | C-O stretch |
| ~700-800 | Medium-Strong | C-Cl stretch |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Direct GC-MS analysis of carboxylic acids is often difficult due to their low volatility and high polarity. Derivatization to a more volatile ester (e.g., a methyl ester) is a common strategy.[10]
Protocol (Two-Step: Derivatization and Analysis):
-
Derivatization (Esterification):
-
Dissolve ~1 mg of the sample in 1 mL of methanol.
-
Add a catalyst, such as a few drops of concentrated sulfuric acid or use a milder reagent like (trimethylsilyl)diazomethane.
-
Gently heat the mixture (e.g., at 60 °C) for 1-2 hours.
-
Neutralize the solution, extract the ester with a suitable organic solvent (e.g., dichloromethane), and dry the solvent.
-
-
GC-MS Analysis of the Ester:
-
Instrumentation: A standard GC-MS system.
-
GC Conditions:
-
| Parameter | Condition |
| Column | DB-5ms or similar non-polar capillary column (30 m x 0.25 mm) |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min. |
| MS Conditions | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Data Presentation: The resulting mass spectrum of the main peak should correspond to the methyl ester of the target compound. Other peaks can be identified as derivatized impurities using mass spectral libraries.
Disclaimer: The protocols and expected data provided are for guidance and should be adapted and validated for specific instrumentation and laboratory conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 149849-92-3 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C5H3ClN2O2 | CID 22135751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 149849-92-3 [chemicalbook.com]
- 6. 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro- | SIELC Technologies [sielc.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Application Notes and Protocols for the HPLC and LC-MS Analysis of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and quantitative data for the analysis of common pyrimidine derivatives using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are designed to guide researchers in developing and validating their own analytical methods for these important compounds.
Introduction to Pyrimidine Derivative Analysis
Pyrimidine derivatives are a class of heterocyclic aromatic compounds that form the basis of two of the four nucleobases in DNA and RNA: cytosine, thymine, and uracil. Synthetic pyrimidine analogs are widely used as antiviral and anticancer agents.[1] Accurate and robust analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. HPLC with UV detection and LC-MS are the most common techniques for the quantification of pyrimidine derivatives in various biological and pharmaceutical matrices.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various validated HPLC and LC-MS methods for the analysis of key pyrimidine derivatives.
Table 1: HPLC Analysis of Pyrimidine Derivatives
| Compound | Matrix | Column | Mobile Phase | Flow Rate (mL/min) | Wavelength (nm) | Linearity Range | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| 5-Fluorouracil | Polymeric Nanoparticles | RP C18 | Acetonitrile:Water (10:90, v/v) | 1 | 265 | 0.1-10 µg/mL | 10.86 | 32.78 | [2] |
| 5-Fluorouracil | Bulk/Formulation | C18 | 0.05 M KH2PO4 buffer (with 0.1% TEA) | 1.2 | 266 | 2-10 µg/mL | 0.83 µg/mL | 3.3 µg/mL | [3] |
| Cytarabine | Bulk/Dosage Form | Nova pack C18 (250x4.6mm, 3µm) | Acetonitrile:Ammonium acetate buffer (30:70, v/v) | 1 | 272 | - | - | - | [4] |
| Cytarabine | Bulk/Infusion | Denali C18 (250x4.6mm, 5µm) | - | - | - | 16.2–97.5 μg/ml | - | - | [5] |
| Cytarabine & Daunorubicin | Bulk/Dosage Form | Zorbax C18 (150x4.6mm, 5µ) | 0.01N KH2PO4:Acetonitrile (60:40) | 1 | 240 | - | 320 (Cytarabine) | 970 (Cytarabine) | [6] |
| Cytarabine & Daunorubicin | API/Formulation | Altima C18 (150x4.6mm, 5µm) | ACN:Methanol:Phosphate buffer pH 4.6 (10:25:65) | 1 | 265 | 10-50 µg/mL (Cytarabine) | - | - | [7][8] |
Table 2: LC-MS/MS Analysis of Pyrimidine Derivatives
| Compound | Matrix | Column | Mobile Phase | Flow Rate (mL/min) | Ionization Mode | Linearity Range | LOD | LOQ | Reference |
| Gemcitabine & dFdU | Human Plasma | - | - | - | - | 2.5-500 pg/mL (Gemcitabine) | - | - | [9] |
| Gemcitabine, dFdU, dFdCTP | Pancreatic Tumor Tissue | Porous Graphitic Carbon | - | - | - | - | 0.2 ng/mg tissue (dFdCTP) | - | [10][11] |
| Pyrimidine Derivatives | - | C18 reverse-phase (2.1x50mm, 1.8µm) | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile | 0.3 | ESI (+) | - | - | - | [12] |
| Purines & Pyrimidines | Urine | - | - | - | - | - | - | - | [13][14][15] |
| Gemcitabine | Human DNA | - | - | - | ESI-MS/MS | 5-7500 pg/mL | - | - | [16] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of 5-Fluorouracil in Pharmaceutical Formulations
This protocol is adapted from a validated method for the quantification of 5-Fluorouracil (5-FU).[2][3]
1. Materials and Reagents:
-
5-Fluorouracil reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen orthophosphate
-
Triethanolamine (TEA)
-
Methanol (HPLC grade)
-
5-Bromouracil (Internal Standard)[3]
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase A (for nanoparticles): Acetonitrile and water (10:90, v/v).[2]
-
Mobile Phase B (for bulk drug): 0.05 M Potassium dihydrogen orthophosphate buffer containing 0.1% Triethanolamine.[3]
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of 5-FU reference standard in 10 mL of mobile phase to obtain a 1 mg/mL solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.1 to 10 µg/mL.[2]
-
Internal Standard Stock Solution: Prepare a 1 mg/mL solution of 5-Bromouracil in methanol.[3]
-
Sample Preparation:
-
For nanoparticles, disperse the formulation in a suitable solvent and dilute to fall within the calibration range.[2]
-
For bulk drug or other formulations, dissolve a known amount in the mobile phase, add the internal standard, and dilute accordingly.[3]
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
5. Analysis and Quantification:
-
Inject the prepared standards and samples into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Construct a calibration curve by plotting the peak area of 5-FU against its concentration.
-
Determine the concentration of 5-FU in the samples from the calibration curve.
Protocol 2: LC-MS/MS Analysis of Pyrimidine Derivatives in Biological Matrices
This protocol provides a general framework for the sensitive and selective quantification of pyrimidine derivatives and their metabolites.[10][11][12]
1. Materials and Reagents:
-
Pyrimidine derivative reference standards (e.g., Gemcitabine, dFdU)
-
Stable isotope-labeled internal standards
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
2. Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)[12] or Porous Graphitic Carbon column.[10][11]
3. LC Conditions:
-
Mobile Phase A: 0.1% formic acid in water.[12]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[12]
-
Flow Rate: 0.3 mL/min.[12]
-
Column Temperature: 40 °C.[12]
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes is a good starting point.[12]
4. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[12]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Optimization: Optimize precursor and product ions, collision energy, and other MS parameters for each analyte and internal standard by infusing individual standard solutions.
5. Sample Preparation:
-
Plasma/Serum: Perform protein precipitation by adding 3 volumes of cold acetonitrile (containing the internal standard) to 1 volume of sample. Vortex, centrifuge, and collect the supernatant.
-
Tissue: Homogenize the tissue in a suitable buffer. Perform protein precipitation as described for plasma. For phosphorylated metabolites, specific extraction protocols may be required.[10][11]
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
6. Analysis and Quantification:
-
Inject the prepared standards and samples.
-
Acquire data using the optimized MRM transitions.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify the analyte in the samples using the calibration curve.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. jidps.com [jidps.com]
- 6. wjpsonline.com [wjpsonline.com]
- 7. HPLC Analytical Method Development and Validation for Estimation of Cytarabine and Daunorubicin in API and Pharmaceutical Formulation - ProQuest [proquest.com]
- 8. citedrive.com [citedrive.com]
- 9. Ultra-sensitive LC-MS/MS method for the quantification of gemcitabine and its metabolite 2',2'-difluorodeoxyuridine in human plasma for a microdose clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.plos.org [journals.plos.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the ¹H-NMR Characterization of 2-chloropyrimidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the characterization of 2-chloropyrimidine-4-carboxamide using proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. This document includes predicted spectral data, a comprehensive experimental protocol, and visualizations to aid in the structural elucidation and purity assessment of the compound.
Introduction
2-chloropyrimidine-4-carboxamide is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery as a synthetic intermediate. Accurate structural characterization is crucial for its use in further chemical synthesis and biological screening. ¹H-NMR spectroscopy is a powerful analytical technique for confirming the chemical structure of small molecules by providing information about the electronic environment, connectivity, and number of different types of protons in a molecule.
Predicted ¹H-NMR Spectral Data
The following table summarizes the predicted ¹H-NMR spectral data for 2-chloropyrimidine-4-carboxamide. These predictions are based on the chemical structure and typical chemical shifts for similar compounds. The actual experimental values may vary depending on the solvent, concentration, and instrument used.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | 8.0 - 8.2 | Doublet | ~5.0 |
| H-6 | 8.9 - 9.1 | Doublet | ~5.0 |
| -CONH₂ (Amide Protons) | 7.5 - 8.5 | Broad Singlet (2H) | N/A |
Disclaimer: The ¹H-NMR data presented is predicted and should be confirmed by experimental analysis.
Experimental Protocol
This protocol outlines the steps for preparing a sample of 2-chloropyrimidine-4-carboxamide and acquiring a ¹H-NMR spectrum.
1. Materials and Equipment:
-
2-chloropyrimidine-4-carboxamide sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃, ≥99.8% D)
-
NMR tube (5 mm)
-
Pipettes and tips
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Tetramethylsilane (TMS) as an internal standard (optional)
2. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2-chloropyrimidine-4-carboxamide into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.
-
If using an internal standard, add a small drop of TMS to the solvent.
-
Securely cap the vial and vortex until the sample is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
-
Carefully transfer the solution into a clean, dry 5 mm NMR tube using a pipette.
-
Cap the NMR tube and wipe the outside clean.
3. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
-
Set the appropriate acquisition parameters for a standard ¹H-NMR experiment. Typical parameters include:
-
Pulse sequence: Standard single-pulse (e.g., zg30)
-
Number of scans: 16 to 64 (depending on sample concentration)
-
Relaxation delay (D1): 1-2 seconds
-
Acquisition time (AQ): 2-4 seconds
-
-
Acquire the ¹H-NMR spectrum.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the solvent peak or TMS (δ 0.00 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of 2-chloropyrimidine-4-carboxamide.
Data Analysis and Interpretation
The ¹H-NMR spectrum of 2-chloropyrimidine-4-carboxamide is expected to show three distinct signals corresponding to the two aromatic protons on the pyrimidine ring and the two amide protons.
-
Pyrimidine Protons (H-5 and H-6): These two protons are expected to appear as doublets in the downfield region of the spectrum due to the deshielding effect of the electronegative nitrogen atoms and the chlorine atom in the pyrimidine ring. They will be coupled to each other, resulting in a characteristic doublet of doublets pattern.
-
Amide Protons (-CONH₂): The two protons of the amide group are typically observed as a broad singlet. The chemical shift of this peak can be variable and is often dependent on the solvent, temperature, and concentration due to hydrogen bonding and exchange with trace amounts of water.
Visualizations
The following diagrams illustrate the chemical structure and the logical workflow for the characterization of 2-chloropyrimidine-4-carboxamide.
Caption: Molecular structure and key proton environments of 2-chloropyrimidine-4-carboxamide.
Caption: Experimental workflow for ¹H-NMR characterization.
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling of chloropyrimidines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki coupling of chloropyrimidines.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of chloropyrimidines, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low to No Product Formation
Q1: My Suzuki coupling reaction with a chloropyrimidine is resulting in a consistently low yield or no product. What are the primary factors I should investigate?
A1: Low yields in the Suzuki coupling of chloropyrimidines are a frequent challenge and can arise from several factors. Chloropyrimidines are known to be less reactive coupling partners compared to their bromo or iodo counterparts, making the selection of an appropriate catalytic system crucial.[1][2] The primary reasons for low yield include:
-
Catalyst Inactivity or Deactivation: The palladium catalyst is the heart of the reaction. The active Pd(0) species is susceptible to oxidation, which renders it inactive.[3] Additionally, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity.[4][5]
-
Sub-optimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, particularly the oxidative addition of the C-Cl bond. For challenging substrates like chloropyrimidines, standard ligands may be ineffective.[6]
-
Ineffective Base: The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst.[4] The strength and solubility of the base can significantly influence the reaction rate and yield.[6]
-
Inappropriate Solvent System: The solvent must solubilize the reactants, catalyst, and base to ensure an efficient reaction. A poor solvent choice can lead to a sluggish or incomplete reaction.[6]
-
Low Reaction Temperature: Due to the lower reactivity of chloropyrimidines, higher reaction temperatures are often required to overcome the activation energy of the oxidative addition step.[7]
-
Presence of Oxygen: Suzuki couplings are sensitive to oxygen. Oxygen can oxidize the active Pd(0) catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[6][8]
To systematically troubleshoot this issue, a logical workflow can be followed to identify the root cause.
Issue 2: Presence of Significant Side Products
Q2: My reaction is producing significant amounts of side products. How can I identify and minimize them?
A2: The formation of byproducts is a common issue that reduces the yield of the desired product. The most prevalent side reactions in the Suzuki coupling of chloropyrimidines are protodeboronation and homocoupling of the boronic acid.[7]
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond.[9] This side reaction is often promoted by high temperatures, prolonged reaction times, and the presence of aqueous bases.[4][9]
-
Mitigation:
-
-
Homocoupling: This is the self-coupling of two boronic acid molecules.[12] It is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[4]
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for the Suzuki coupling of chloropyrimidines?
A1: Due to the lower reactivity of the C-Cl bond, highly active catalyst systems are often required.[4] Standard catalysts like Pd(PPh₃)₄ can be effective in some cases, but more challenging couplings often benefit from the use of bulky, electron-rich phosphine ligands.[1][13] Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are particularly effective as they stabilize the palladium catalyst and promote the difficult oxidative addition step.[4][14] N-heterocyclic carbenes (NHCs) can also be excellent ligands for these transformations.[4]
Q2: How do I choose the right base for my reaction?
A2: The base plays a critical role in activating the boronic acid for the transmetalation step.[4] The choice of base can significantly impact the reaction yield. Common inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[4] For difficult couplings, a stronger base like K₃PO₄ or cesium carbonate (Cs₂CO₃) is often more effective.[4][14] It is recommended to screen a few different bases to find the optimal one for your specific substrates.[4]
Q3: Can I use microwave irradiation to improve my reaction?
A3: Yes, microwave-assisted procedures can be highly effective for the Suzuki coupling of chloropyrimidines. Microwave heating often leads to significantly shorter reaction times (e.g., 15 minutes) and can improve yields, sometimes even with very low catalyst loading (e.g., 0.5 mol%).[1][15]
Q4: Why do electron-rich or sterically hindered boronic acids give poor yields?
A4: The electronic and steric properties of the coupling partners have a significant impact on the reaction outcome.
-
Electronic Effects: While electron-donating groups on the boronic acid generally lead to good yields, electron-withdrawing groups can slow down the transmetalation step, resulting in lower yields.[1]
-
Steric Hindrance: Ortho-substituted arylboronic acids can be challenging due to steric hindrance, which can impede both the transmetalation and reductive elimination steps.[14][16] For these substrates, using bulky, electron-rich ligands (e.g., XPhos, SPhos) and higher reaction temperatures are often necessary.[14]
Data Presentation: Optimizing Reaction Components
The following tables summarize yields obtained from screening various reaction components for the Suzuki coupling of dichloropyrimidines, providing a comparative overview to guide your optimization efforts.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71 | [1][17] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 81 | [15][17] |
| Pd₂(dba)₃ | - | - | - | - | - | <5 | [1] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 42 | [17] |
| PdCl₂(dppf)·CH₂Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 70 | [15] |
Table 2: Base and Solvent Screening for Suzuki Coupling of Chloropyrimidines
| Chloropyrimidine | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference(s) |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 40 | [13][18] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Acetonitrile | 36 | [13][18] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60 | [13][18] |
| 2,4-Dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 71 | [15] |
| 2,4-Dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 65 | [15] |
| 2,4-Dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 58 | [15] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine
This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 5 mol% or a Pd(II) precatalyst with a suitable ligand).[3][18]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[3][4]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.[3][4]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring for the specified time (e.g., 4–24 hours), monitoring the progress by TLC or LC-MS.[4][19]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3][4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[4]
Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
-
Reaction Setup: To a microwave reactor tube, add 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).[17]
-
Solvent and Catalyst Addition: Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume). Purge the mixture with argon for 10 minutes. Add Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).[17]
-
Microwave Irradiation: Seal the tube and place it in the microwave reactor. Irradiate at 100 °C for 15 minutes.[15][17]
-
Work-up and Purification: Follow the general work-up and purification procedure described above.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyrimidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrimidine synthesis.
Troubleshooting Guides
This section offers solutions to specific issues that may arise during your experiments.
Issue 1: Low Yield of the Desired Pyrimidine Product
A common challenge in pyrimidine synthesis is achieving a high yield. Several factors can contribute to low product formation.
Potential Causes and Solutions:
-
Inactive Catalyst: The catalyst may have lost its activity. If you are using a reusable catalyst, it may need regeneration. For Brønsted acids like HCl, ensure the concentration is appropriate.[1]
-
Suboptimal Reaction Time and Temperature: The reaction may require more time or a moderate temperature adjustment to reach completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] Be aware that excessively high temperatures can lead to the decomposition of reactants or products.[1]
-
Improper Solvent: The choice of solvent is crucial as it affects reactant solubility and reaction rate. While ethanol is commonly used, exploring other solvents or even solvent-free conditions has been shown to improve yields for certain substrates.[1]
-
Impure Reactants: The purity of your starting materials—aldehyde, β-ketoester, and urea/thiourea—is critical. Impurities can inhibit the reaction.[1][2] Ensure you are using high-purity reagents; consider purification or using freshly opened starting materials.[3]
-
Inefficient Work-up: Product loss can occur during the work-up phase, such as during extraction or filtration. Analyze all layers and filtrates to ensure you are not discarding the product. Additionally, confirm that the pH during the work-up is suitable for your product's stability and solubility.[3]
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low-yield pyrimidine synthesis.
Issue 2: Formation of Significant Side Products
The presence of unexpected byproducts can complicate purification and reduce the yield of the target pyrimidine.
Common Side Products and Prevention Strategies:
-
Hantzsch Dihydropyridine Byproduct: In Biginelli reactions, a common, often yellow and fluorescent, byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at higher temperatures.[1][2]
-
Prevention:
-
Lower Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]
-
Catalyst Choice: Certain Lewis acids may favor the Biginelli pathway over the Hantzsch pathway.[1]
-
Order of Addition: Adding the urea last may help minimize its decomposition into ammonia.[1]
-
-
-
N-Acylurea Byproducts: These byproducts can form from a competing reaction between the β-ketoester and urea, making purification difficult.[1][2]
-
Identification and Prevention:
-
Characterization: N-acylureas can be identified by their characteristic signals in 1H and 13C NMR spectroscopy and by mass spectrometry.[1][2]
-
Reaction Conditions: Careful control of reactant stoichiometry and catalyst choice can suppress their formation.[2]
-
Purification: Recrystallization is often the most effective method for removing N-acylurea impurities.[1][2]
-
-
-
Knoevenagel Condensation Product: The condensation of the aldehyde and the β-ketoester can lead to an α,β-unsaturated dicarbonyl compound that may not cyclize efficiently.[4]
Biginelli vs. Hantzsch Reaction Pathways
Caption: Competing reaction pathways in pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction is giving a low yield. What are the first things I should check?
A1: Start by verifying the purity of your reactants (aldehyde, β-ketoester, and urea). Impurities can significantly hinder the reaction.[1][2] Next, ensure your catalyst is active and used in the correct concentration.[1] Finally, monitor the reaction over a longer period or at a slightly elevated temperature, using TLC to track its progress.[1]
Q2: I'm observing a yellow, fluorescent spot on my TLC plate that isn't my desired dihydropyrimidinone. What is it?
A2: This is likely a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[1][2] It forms when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[1] To minimize its formation, try running the reaction at a lower temperature.[1]
Q3: How can I confirm the presence of N-acylurea byproducts in my crude product?
A3: N-acylurea byproducts can be identified using spectroscopic methods such as 1H and 13C NMR, as well as mass spectrometry.[1][2]
Q4: What is the Pinner synthesis and what are common issues with this reaction?
A4: The Pinner pyrimidine synthesis typically involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1] Common problems include side reactions from self-condensation of the dicarbonyl compound, hydrolysis of the amidine, or incomplete cyclization.[1] To troubleshoot, use freshly prepared or purified amidine hydrochloride and ensure strictly anhydrous reaction conditions.[1]
Q5: Can I use aliphatic aldehydes in the Biginelli reaction?
A5: Yes, but yields are often lower compared to aromatic aldehydes because aliphatic aldehydes are more prone to self-condensation and other side reactions.[4] The "Atwal modification," which involves pre-forming the enone intermediate, can be an effective strategy for improving yields with aliphatic aldehydes.[4]
Data on Optimized Reaction Conditions
The following tables summarize quantitative data for the Biginelli reaction under various conditions.
Table 1: Effect of Catalyst on the Biginelli Reaction
| Catalyst | Amount (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | 20 | Water | 90 | 0.5 | 92 | [5] |
| Yb(OTf)₃ | 10 | None | 100 | 0.5 | 95 | [6] |
| CuCl₂·2H₂O / HCl | 0.25 mmol / few drops | None | Room Temp | 0.1-0.2 | 90-98 | [7] |
| Strontium Chloride Hexahydrate | 10 | Ethanol | Reflux | 3-4 | 85-95 | [8] |
| Benzyltriethylammonium chloride | 10 | None | 100 | 0.5-1 | 90-96 | [9] |
| MFI27_6 Zeolite | 0.25 g | None (Ball-milling) | N/A | 0.33 | 91 | [10] |
Table 2: Effect of Solvent and Temperature on the Biginelli Reaction with HCl Catalyst
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | H₂O | 90 | 30 | 92 | [5] |
| 2 | EtOH | 90 | 30 | 85 | [5] |
| 3 | CH₃CN | 90 | 30 | 78 | [5] |
| 4 | THF | 90 | 30 | 65 | [5] |
| 5 | H₂O | 70 | 30 | 80 | [5] |
| 6 | H₂O | 50 | 30 | 60 | [5] |
Experimental Protocols
Protocol 1: Classical Biginelli Reaction (Conventional Heating)
This protocol is based on the original method described by Pietro Biginelli.[7]
Materials:
-
Aldehyde (e.g., Benzaldehyde): 1 mmol
-
β-ketoester (e.g., Ethyl acetoacetate): 1 mmol
-
Urea or Thiourea: 1.5 mmol[1]
-
Catalyst (e.g., HCl): catalytic amount[7]
-
Solvent (e.g., Ethanol): 5 mL[11]
Procedure:
-
Combine the aldehyde, β-ketoester, urea, and catalyst in a round-bottom flask equipped with a reflux condenser.[11]
-
Add the solvent to the flask.
-
Heat the reaction mixture to reflux (for ethanol, this is approximately 78°C).[11]
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.[1]
-
Once the reaction is complete, cool the mixture to room temperature. A precipitate may form.[11]
-
If a precipitate has formed, cool the flask in an ice bath to maximize crystallization.[11]
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.[1]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[1]
Protocol 2: Pinner Synthesis of a Substituted Pyrimidine
This protocol provides a general method for synthesizing pyrimidines from 1,3-dicarbonyl compounds and amidines.[1]
Materials:
-
1,3-Dicarbonyl compound (e.g., Acetylacetone): 10 mmol
-
Amidine hydrochloride: 10 mmol
-
Base (e.g., Sodium ethoxide): 11 mmol
-
Anhydrous Solvent (e.g., Ethanol)
Procedure:
-
Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
In a round-bottom flask, dissolve the amidine hydrochloride in the anhydrous solvent.
-
Carefully add the base to the stirred solution and continue stirring for 30 minutes at room temperature to generate the free amidine.
-
Add the 1,3-dicarbonyl compound dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.[1]
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.[4]
-
Carefully neutralize the mixture with an acidic solution (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[1]
General Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. theochem.mercer.edu [theochem.mercer.edu]
Technical Support Center: 2-Chloropyrimidine Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered in the chemistry of 2-chloropyrimidines. It is designed for researchers, scientists, and drug development professionals to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with 2-chloropyrimidines?
A1: The most prevalent side reactions include:
-
Hydrolysis: Reaction with water to form the corresponding 2-hydroxypyrimidine.
-
Disubstitution: In reactions with di- or poly-chlorinated pyrimidines, multiple substitutions can occur when only mono-substitution is desired.
-
Homocoupling: In cross-coupling reactions like the Suzuki-Miyaura coupling, the boronic acid reagent can couple with itself.
-
Dehalogenation: Replacement of the chlorine atom with a hydrogen atom, which is a common side reaction in palladium-catalyzed couplings.
-
Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid can be converted to the corresponding arene before cross-coupling occurs.
Troubleshooting Guides
Issue 1: Formation of 2-Hydroxypyrimidine (Hydrolysis)
Q: I am observing a significant amount of 2-hydroxypyrimidine in my reaction product. How can I minimize this hydrolysis?
A: Hydrolysis of the 2-chloro substituent is a common issue, especially in the presence of water or hydroxide ions. To minimize this side reaction, consider the following:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from interfering.
-
Non-Aqueous Work-up: If possible, utilize a non-aqueous work-up procedure to isolate your product. If an aqueous work-up is necessary, keep the exposure time to water minimal and consider performing it at a lower temperature.
-
Control of pH: In some cases, the rate of hydrolysis can be pH-dependent. Buffering the reaction mixture may help to suppress this side reaction. For instance, the hydrolysis of 2-chloropyrimidine can be influenced by the acidity of the medium.
Experimental Protocol: General Procedure for Amination of 2-Chloropyrimidine with Minimal Hydrolysis
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-chloropyrimidine (1.0 mmol).
-
Solvent and Reagents: Add an anhydrous aprotic solvent (e.g., Dioxane, Toluene, or DMF) (5 mL). Add the desired amine (1.1 mmol) followed by a non-nucleophilic base such as anhydrous K₂CO₃ (2.0 mmol) or Cs₂CO₃ (1.5 mmol).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a water-immiscible organic solvent (e.g., ethyl acetate) and wash with brine. Avoid extensive washing with aqueous basic or acidic solutions if the product is susceptible to hydrolysis.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Issue 2: Unwanted Disubstitution in Reactions with Dichloropyrimidines
Q: I am trying to achieve mono-substitution on 2,4-dichloropyrimidine, but I am getting a significant amount of the di-substituted product. How can I improve the selectivity for mono-substitution?
A: Achieving regioselective mono-substitution on dichloropyrimidines can be challenging. The reactivity of the chloro-positions (C2 vs. C4) can be influenced by the reaction conditions. Generally, the C4 position is more reactive towards nucleophilic attack in SNAr reactions.
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile. Using a large excess of the nucleophile will favor disubstitution.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can enhance the selectivity for the more reactive site and reduce the rate of the second substitution.
-
Choice of Base and Solvent: The nature of the base and solvent can influence the regioselectivity. For instance, in palladium-catalyzed aminations, the choice of ligand is crucial for controlling which position reacts.
-
Tertiary Amine Nucleophiles for C2 Selectivity: In the SNAr amination of 5-substituted-2,4-dichloropyrimidines, tertiary amine nucleophiles have been shown to exhibit excellent selectivity for the C2 position.[1]
Quantitative Data: Regioselectivity in the Amination of 2,4-Dichloropyrimidine
| Nucleophile | Catalyst/Base | Solvent | Temp (°C) | Product Ratio (C4-amino : C2-amino) | Yield (%) | Reference |
| Aliphatic Secondary Amines | Pd(0)/LiHMDS | Toluene | 100 | Highly favors C4 | Good to Excellent | [2] |
| Aromatic Amines | None | DMF | 120 | Highly favors C4 | Good to Excellent | [2] |
| Tertiary Amines | None | CHCl₃ | RT | Highly favors C2 | Moderate to Excellent | [1] |
Experimental Protocol: Regioselective Mono-amination of 2,4-Dichloropyrimidine at the C4 Position
-
Reaction Setup: In a reaction vial, combine 2,4-dichloropyrimidine (1.0 mmol), the desired primary or secondary amine (1.0 mmol), and anhydrous potassium carbonate (2.0 mmol).
-
Solvent: Add anhydrous DMF (5 mL).
-
Reaction Conditions: Seal the vial and heat the mixture to 140 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, pour it into water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to isolate the 4-amino-2-chloropyrimidine product.[3]
Issue 3: Side Reactions in Suzuki-Miyaura Cross-Coupling
Q: My Suzuki-Miyaura coupling of 2-chloropyrimidine is giving low yields and multiple byproducts. What are the likely side reactions and how can I minimize them?
A: Common side reactions in the Suzuki-Miyaura coupling of 2-chloropyrimidines include homocoupling of the boronic acid, dehalogenation of the 2-chloropyrimidine, and protodeboronation of the boronic acid.
-
Homocoupling: This side reaction is often promoted by the presence of oxygen.
-
Troubleshooting:
-
Thoroughly degas all solvents and reagents before use.
-
Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.
-
Use a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient pre-catalyst system to ensure the active catalytic species is readily available.[4]
-
-
-
Dehalogenation: The 2-chloropyrimidine is reduced to pyrimidine.
-
Troubleshooting:
-
This can be caused by β-hydride elimination from certain ligands or the presence of hydride sources.
-
Avoid using bases that can act as hydride donors.
-
Screen different palladium catalysts and ligands.
-
-
-
Protodeboronation: The boronic acid reacts with protic sources to replace the boronic acid group with a hydrogen atom.
-
Troubleshooting:
-
Use anhydrous solvents and reagents.
-
Choose a base that is not excessively strong or prone to causing protodeboronation. Potassium phosphate (K₃PO₄) is often a good choice.[4]
-
Consider using boronic acid pinacol esters, which are often more stable.
-
-
Quantitative Data: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. | [5] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [5] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. | [5] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrimidine with Minimized Side Reactions
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and water. Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Issue 4: Side Reactions in Buchwald-Hartwig Amination
Q: I am performing a Buchwald-Hartwig amination on a 2-chloropyrimidine and observing significant hydrodehalogenation. How can I suppress this side reaction?
A: Hydrodehalogenation (replacement of -Cl with -H) is a common side reaction in Buchwald-Hartwig aminations, particularly with less reactive aryl chlorides. It often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways.
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective in promoting the desired C-N bond formation and suppressing hydrodehalogenation.
-
Base Selection: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). Ensure the base is anhydrous and of high purity.
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway.
-
Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried, as trace water can contribute to hydrodehalogenation.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyrimidine
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Reagent Addition: Add the 2-chloropyrimidine (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Competing pathways of hydrolysis and desired nucleophilic substitution.
Caption: Suzuki-Miyaura catalytic cycle and common side reactions.
Caption: Troubleshooting logic for Buchwald-Hartwig amination side reactions.
References
Technical Support Center: Purification of Carboxylic Acid Derivatives
Welcome to the technical support center for the purification of carboxylic acid derivatives. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of esters, amides, acid halides, and anhydrides.
General Purification Principles & FAQs
This section covers overarching questions applicable to the purification of most carboxylic acid derivatives.
Q1: My reaction is complete, but I'm unsure which purification technique to use. How do I choose?
A1: The choice of purification method depends on the physical properties of your target compound (e.g., solid vs. liquid, volatility, polarity) and the nature of the impurities. A general decision-making workflow can help guide your choice.
Purification of Esters
Esters are common intermediates in organic synthesis. Their purification is generally straightforward but can present specific challenges.
Ester Purification: Troubleshooting & FAQs
Q1: After my esterification reaction, what are the most common impurities I should expect?
A1: The most common impurities are unreacted starting materials, specifically the parent carboxylic acid and alcohol.[1] If an acid catalyst (like sulfuric acid) was used, it will also be present.[2]
Q2: My crude ester is contaminated with acidic residue. What is the best way to remove it?
A2: Washing the crude ester with a mild aqueous base is highly effective.[2] Typically, the crude product is dissolved in an organic solvent (like diethyl ether or ethyl acetate) and washed with a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[1][2] This converts the acidic impurities into their corresponding salts, which are soluble in the aqueous layer and can be easily separated.[2]
Q3: I am observing low yields after purification. What are the potential causes?
A3: Low yields can result from several factors. The esterification reaction is often an equilibrium process, which can limit the initial product formation.[2] During purification, losses can occur from incomplete extraction, premature crystallization, or decomposition if distillation is performed at too high a temperature.[2] To drive the initial reaction, consider using an excess of one reactant or removing water as it forms.[3]
Q4: How do I remove residual water from my ester before final purification?
A4: After aqueous washes, the organic layer containing the ester should be "dried" using an anhydrous drying agent. Common choices include magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2] Simply add the drying agent to the organic solution, swirl, and then remove it by filtration. For esters with boiling points significantly above 100°C, azeotropic distillation can also be employed.[3]
| Method | Common Impurities Removed | Applicable To |
| Aqueous Wash (Base) | Unreacted carboxylic acid, acid catalyst.[2] | Liquid and solid esters (dissolved in an organic solvent). |
| Aqueous Wash (Water/Brine) | Excess alcohol (if water-soluble), residual base, water.[1][2] | Liquid and solid esters (dissolved in an organic solvent). |
| Distillation | Non-volatile impurities, excess alcohol, other volatile components with different boiling points.[1][4] | Thermally stable liquid esters. |
| Recrystallization | Soluble impurities, starting materials.[1] | Solid esters. |
| Column Chromatography | Impurities with different polarities (e.g., starting alcohol).[5] | Solid or high-boiling liquid esters. |
Detailed Protocol: Purification of a Liquid Ester by Extraction and Distillation
This protocol assumes the synthesis of a water-insoluble liquid ester, such as ethyl acetate.
-
Transfer : Transfer the cooled reaction mixture to a separatory funnel. Dilute the mixture with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) to ensure the ester is fully dissolved in the organic phase.
-
Neutralization Wash : Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[4] Stopper the funnel and invert it gently, venting frequently to release the CO₂ gas produced. Shake more vigorously once gas evolution subsides.
-
Separation 1 : Allow the layers to separate. Drain the lower aqueous layer, which contains the salt of the unreacted carboxylic acid and catalyst.
-
Brine Wash : Wash the remaining organic layer with a saturated sodium chloride solution (brine). This helps to remove the bulk of the dissolved water and any remaining water-soluble impurities like the starting alcohol.[2]
-
Separation 2 : Separate the layers and collect the organic phase.
-
Drying : Transfer the organic solution to an Erlenmeyer flask and add an anhydrous drying agent like magnesium sulfate (MgSO₄).[2] Swirl the flask until the drying agent no longer clumps together, indicating the solution is dry.
-
Filtration : Filter the solution through a fluted filter paper into a round-bottom flask suitable for distillation.
-
Distillation : Assemble a distillation apparatus and gently heat the flask to distill the ester, collecting the fraction that boils at the literature value for the pure product.[4] A sharp, constant boiling point is an indication of purity.[4]
Purification of Amides
Amides are generally more polar and have higher boiling points than their corresponding esters. Their purification can be challenging due to their properties.
Amide Purification: Troubleshooting & FAQs
Q1: I am losing a significant amount of my amide product during column chromatography on silica gel. Why is this happening and what can I do?
A1: Significant product loss on silica gel is a common issue with amides.[6] Amides can be quite polar and may bind strongly to the acidic silica gel, leading to tailing and poor recovery. In some cases, the amide may even decompose on the column.[6] Consider switching to a less acidic stationary phase like alumina or trying reverse-phase chromatography. Alternatively, avoid chromatography altogether if possible.
Q2: If not chromatography, what is the best method to purify a solid amide?
A2: Recrystallization is often the method of choice for purifying solid amides.[6] It avoids the potential issues of chromatography and can yield very pure material. Finding a suitable solvent system is key. Solvents like ethanol, acetonitrile, or 1,4-dioxane are often good starting points.[6]
Q3: My amide synthesis used a coupling reagent like DCC, and now my product is contaminated with dicyclohexylurea (DCU). How do I remove it?
A3: DCU is notoriously difficult to remove as it has low solubility in many common solvents. One strategy is to filter the crude reaction mixture through a sintered funnel before workup, as much of the DCU will precipitate out. If it persists, careful recrystallization or chromatography may be necessary. For future syntheses, consider using a water-soluble coupling reagent like EDC, whose urea byproduct can be removed with an aqueous wash.[3]
Q4: Can I use a liquid-liquid extraction to purify my amide?
A4: Yes, extraction can be very effective for removing unreacted starting materials. For instance, if the reaction involves a carboxylic acid and an amine, a basic wash (e.g., with NaOH solution) can remove the unreacted carboxylic acid, and an acidic wash (e.g., with dilute HCl) can remove the unreacted amine.[7] The neutral amide product will remain in the organic layer.
Detailed Protocol: Purification of a Solid Amide by Recrystallization
This protocol outlines the general steps for purifying a solid amide.
-
Solvent Selection : The ideal solvent is one in which the amide is highly soluble at high temperatures but poorly soluble at low temperatures. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) to find a suitable one. A solvent pair (one solvent in which the compound is soluble and one in which it is not) can also be used.
-
Dissolution : Place the crude solid amide in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to completely dissolve the solid.[8] Keep the solution at or near its boiling point. If colored impurities are present, you may cool the solution slightly, add a small amount of activated charcoal, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.
-
Cooling & Crystallization : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8][9] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing : While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[8]
-
Drying : Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or, more effectively, in a vacuum oven or desiccator. The purity can be checked by taking a melting point; a sharp melting point close to the literature value indicates high purity.
Purification of Acid Halides & Anhydrides
Acid halides (or acyl halides) and acid anhydrides are highly reactive derivatives. Their purification requires special care, particularly the exclusion of water.
Acid Halide/Anhydride Purification: Troubleshooting & FAQs
Q1: What are the primary impurities in a crude acid chloride?
A1: The most likely impurities are the parent carboxylic acid, formed from hydrolysis with trace moisture, and residual hydrogen chloride (HCl) if it was a byproduct of the synthesis.[10]
Q2: How are acid halides and anhydrides typically purified?
A2: Due to their high reactivity with water, alcohols, and other nucleophilic solvents, purification is almost exclusively done by fractional distillation under anhydrous conditions.[10] All glassware must be rigorously dried, and the system should be protected from atmospheric moisture with a drying tube. For high-boiling compounds, vacuum distillation is employed to prevent thermal decomposition.[1]
Q3: Is it possible to use an aqueous wash to purify an acid halide?
A3: This is extremely hazardous and generally not recommended for reactive acid halides like acetyl chloride or benzoyl chloride, as they will hydrolyze rapidly and violently.[10][11] For less reactive compounds, such as some aryl sulfonyl chlorides, a careful wash with dilute, cold base followed by water may be possible, but it must be performed with extreme caution in a fume hood.[10]
Q4: What are the critical safety precautions when purifying acid halides?
A4: All operations must be conducted in a well-ventilated fume hood.[10] Always wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, and acid-resistant gloves.[12][13] These compounds are corrosive and lachrymatory (tear-inducing). Be prepared to quench any unreacted material or spills with a suitable nucleophile like a dilute base or alcohol, but do so cautiously to control the exothermic reaction.[11]
Detailed Protocol: Purification of a Liquid Acid Chloride by Distillation
-
Setup : Assemble a fractional distillation apparatus using flame- or oven-dried glassware. Ensure all joints are well-sealed. Place a drying tube filled with a desiccant (e.g., calcium chloride) on the vacuum adapter to protect the system from atmospheric moisture.
-
Transfer : Carefully transfer the crude acid chloride into the distillation flask containing a few boiling chips or a magnetic stir bar.
-
Distillation : Heat the flask gently using a heating mantle. Discard any initial low-boiling fractions.
-
Collection : Collect the fraction that distills at a constant temperature corresponding to the boiling point of the pure acid chloride.
-
Storage : The purified acid chloride should be stored in a tightly sealed container, possibly under an inert atmosphere (e.g., nitrogen or argon), to prevent degradation from moisture.
References
- 1. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 5. flinnsci.com [flinnsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 11. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 12. flinnsci.com [flinnsci.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Improving the Solubility of Pyrimidine-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experiments with pyrimidine-based compounds.
Troubleshooting Guides
Issue 1: Compound Precipitation ("Crashing Out") Upon Dilution from DMSO Stock
Q: My pyrimidine-based compound, which is stable in a high-concentration DMSO stock, precipitates when I dilute it into an aqueous buffer for my assay. What should I do?
A: This is a common issue known as "crashing out" and occurs when a compound is rapidly transferred from a high-concentration organic solvent (like DMSO) to an aqueous buffer where its solubility is significantly lower.[1] This can lead to inaccurate results in biological assays.[1]
Troubleshooting Workflow:
References
Stability and storage conditions for 2-Chloropyrimidine-4-carboxylic acid
Welcome to the technical support center for 2-Chloropyrimidine-4-carboxylic acid. This guide provides essential information on the stability and storage of this product, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a refrigerator at 2-8°C.[1] It is crucial to keep the container tightly closed and in a dry, well-ventilated place.[2] Some suppliers also recommend storing it under an inert atmosphere (e.g., nitrogen or argon).
Q2: How stable is this compound at room temperature?
A2: The product is chemically stable under standard ambient conditions (room temperature).[2] However, for prolonged periods, refrigeration is recommended to maintain optimal quality and prevent potential degradation.
Q3: What are the known incompatibilities for this compound?
A3: this compound should be kept away from strong oxidizing agents.[2] It is also advisable to avoid exposure to heat, flames, and sparks.[2]
Q4: Is this compound sensitive to moisture or air?
A4: While specific data on moisture sensitivity is limited, it is best practice to store it in a dry environment with the container tightly sealed to prevent hydrolysis of the chloro group. Some suppliers recommend storage under an inert atmosphere, suggesting some degree of air sensitivity.
Q5: What is the expected shelf life of this product?
A5: While a specific shelf life is not consistently provided by all suppliers, when stored under the recommended conditions (refrigerated, dry, and tightly sealed), the compound is expected to remain stable for an extended period. For critical applications, it is advisable to use the product within the timeframe specified by the supplier's certificate of analysis.
Q6: What are the visual characteristics of this compound and what do changes in appearance signify?
A6: this compound is typically a solid, with colors ranging from yellow to light brown or brown. Significant darkening or changes in coloration upon storage may indicate degradation, and the material should be re-analyzed for purity before use.
Stability and Storage Conditions Summary
The following table summarizes the key storage and stability information for this compound.
| Parameter | Recommended Condition | Notes |
| Storage Temperature | 2-8°C (Refrigerated)[1] | Essential for long-term stability. |
| Atmosphere | Store in a dry place; under an inert atmosphere (Nitrogen or Argon) is recommended. | Minimizes potential hydrolysis and oxidation. |
| Container | Tightly closed vessels.[2] | Prevents moisture and air exposure. |
| Incompatibilities | Avoid strong oxidizing agents, heat, flames, and sparks.[2] | To prevent hazardous reactions. |
| Short-term Handling | Stable at room temperature for short periods. | For experimental use, it can be handled on the bench, but should be returned to cold storage promptly. |
| Appearance | Yellow to light brown or brown solid. | Any significant change in color may be an indicator of degradation. |
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or Low Yields in Amide Coupling Reactions
Amide bond formation is a common application for this carboxylic acid.[3] Low or inconsistent yields can be frustrating.
-
Possible Cause 1: Degradation of the starting material.
-
Troubleshooting: Ensure the compound has been stored correctly. If degradation is suspected (e.g., discoloration), verify the purity of the material using an appropriate analytical method such as NMR or LC-MS before use.
-
-
Possible Cause 2: Inefficient activation of the carboxylic acid.
-
Possible Cause 3: Side reactions.
-
Troubleshooting: The chloro group on the pyrimidine ring can be susceptible to nucleophilic substitution, especially under basic conditions or with certain nucleophiles. Consider the choice of base and reaction temperature to minimize unwanted side reactions.
-
Issue 2: Poor Solubility
-
Possible Cause: Inappropriate solvent selection.
-
Troubleshooting: While specific solubility data is not widely available, polar aprotic solvents such as DMF or DMSO are commonly used for reactions involving similar compounds. For aqueous reactions, the carboxylate salt (formed by deprotonation with a suitable base) may have better solubility.
-
Issue 3: Unexpected Byproducts
-
Possible Cause 1: Hydrolysis of the 2-chloro group.
-
Troubleshooting: If the reaction is run in the presence of water, especially with heating or under basic conditions, hydrolysis of the chloro group to a hydroxyl group can occur. Ensure anhydrous conditions if this side reaction is a concern.
-
-
Possible Cause 2: Decarboxylation.
-
Troubleshooting: While less common under typical coupling conditions, elevated temperatures could potentially lead to decarboxylation. Monitor reaction temperatures carefully.
-
Caption: Troubleshooting workflow for low yields.
Experimental Protocols
General Protocol for Amide Coupling using HATU
This protocol provides a general guideline for the amide coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.
-
Materials:
-
This compound
-
Amine
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
A non-nucleophilic base (e.g., DIPEA or TEA)
-
Anhydrous polar aprotic solvent (e.g., DMF or DCM)
-
-
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Add the amine (1-1.2 equivalents) to the solution.
-
Add the non-nucleophilic base (2-3 equivalents).
-
In a separate vial, dissolve HATU (1.1-1.5 equivalents) in a small amount of the anhydrous solvent.
-
Slowly add the HATU solution to the reaction mixture at room temperature or 0°C, depending on the reactivity of the substrates.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
-
Stability Note: During this procedure, it is important to use anhydrous solvents and an inert atmosphere to prevent potential hydrolysis of the 2-chloro group, which can be exacerbated by the basic conditions.
References
Technical Support Center: Suzuki Reactions & Protodeboronation
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to protodeboronation, an undesired side reaction that can significantly impact reaction yield and purity.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving problems related to protodeboronation during your Suzuki coupling experiments.
Problem: Low yield of the desired coupled product and significant presence of a byproduct corresponding to the protonated form of the boronic acid/ester.
This is a classic sign of protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1] Follow these steps to mitigate this side reaction:
Step 1: Evaluate Your Boron Source
The stability of the boronic acid derivative is a critical first step in preventing protodeboronation.
-
Observation: You are using a boronic acid, especially a heteroaryl boronic acid.
-
Solution: Switch to a more stable boronic acid derivative. This is one of the most effective strategies to combat protodeboronation.[1][2]
-
Pinacol esters: More robust than the corresponding boronic acids.[1]
-
MIDA (N-methyliminodiacetic acid) boronates: These are highly stable, often crystalline solids that enable a "slow release" of the boronic acid, keeping its concentration low and minimizing decomposition.[1][3]
-
Organotrifluoroborates (R-BF₃K): These salts offer increased stability and can be effective at suppressing protodeboronation.[1]
-
Step 2: Optimize the Base
The choice and strength of the base are crucial as base-catalyzed decomposition is a common pathway for protodeboronation.[2]
-
Observation: You are using a strong base (e.g., NaOH, KOH).
-
Solution: Switch to a weaker base. Milder bases are often sufficient to promote the Suzuki coupling while minimizing the undesired side reaction.[4][5]
Step 3: Adjust Reaction Temperature
Higher temperatures can accelerate the rate of protodeboronation.[4]
-
Observation: Your reaction is running at a high temperature (e.g., >100 °C).
-
Solution: Lower the reaction temperature. Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover. A good starting point is often between 60-80 °C.[4] If the reaction is sluggish at lower temperatures, consider optimizing the catalyst system rather than increasing the heat.[4]
Step 4: Enhance Catalyst and Ligand Efficiency
A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[6][7]
-
Observation: The reaction is slow, allowing more time for the boronic ester to decompose.
-
Solution:
-
Increase Catalyst Loading: A modest increase in catalyst loading can accelerate the desired reaction.[4]
-
Optimize Ligands: Employ robust, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands, which are known to promote efficient cross-coupling.[4]
-
Use a Pre-formed Catalyst: Active Pd(0) pre-catalysts can avoid inefficient in-situ reduction steps.[4]
-
Step 5: Control the Reaction Environment
The presence of water can facilitate protodeboronation.[4]
-
Observation: You are running the reaction under standard aqueous conditions.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried.[4][8] While some Suzuki reactions benefit from a small amount of water, excessive amounts can be detrimental.[4]
Below is a troubleshooting workflow to guide your decision-making process:
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem in Suzuki reactions?
Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond.[1] This consumes your starting material, reduces the yield of the desired cross-coupled product, and introduces a byproduct that can complicate purification.[1] Certain substrates, like heteroaryl boronic acids, are particularly susceptible to this decomposition pathway.[1]
Q2: What is the underlying mechanism of protodeboronation?
Protodeboronation can proceed through several mechanisms, which are often influenced by the reaction pH.[9] Both acid- and base-catalyzed pathways exist.[2] For some heteroaryl boronic acids, such as 2-pyridylboronic acid, a unique mechanism occurs under neutral pH where a reactive zwitterionic intermediate forms and rapidly decomposes.[1] In many cases, especially under the basic conditions of the Suzuki reaction, the formation of a more reactive boronate anion ([ArB(OH)₃]⁻) can accelerate protodeboronation.[10]
Q3: How does the choice of base quantitatively affect protodeboronation?
The selection of the base is critical. While a comprehensive, universal quantitative comparison is challenging due to substrate dependency, general trends show that weaker bases tend to minimize protodeboronation while still promoting the desired coupling.
| Base | Typical Substrate | Reported Yield of Coupled Product | Comments | Reference |
| Na₂CO₃ | Aryl Iodide | 98% | Highly effective in some systems. | [1] |
| K₂CO₃ | 2-Bromo-4-methylpyridine | 81% | A commonly used and effective mild base. | [1] |
| K₃PO₄ | Heteroaryl Bromides | Good to Excellent | Often a good choice for sensitive substrates. | [5] |
| Cs₂CO₃ | Aryl Bromides | Good to Excellent | Effective, but a stronger and more expensive base. | [5] |
| NaOH | Aryl Bromides | ~70% | Strong base; can lead to more side reactions. | [11] |
| KOH | Aryl Bromides | 70-90% | Strong base; risk of side reactions. | [11] |
| KF | 2-Pyridyl Nucleophiles | Good to Excellent | Fluoride ions can play a unique role in activation. | [12] |
Q4: Can temperature changes significantly reduce protodeboronation?
Yes, temperature can have a dramatic effect. Lowering the temperature generally slows down the rate of protodeboronation. However, an optimal temperature exists where the desired coupling is efficient, and the side reaction is minimized.
| Temperature | Model Reaction | Yield of Coupled Product | Observations | Reference |
| Room Temp | Aryl Bromide + Phenylboronic Acid | Low | Reaction is often too slow. | [13] |
| 60 °C | 5-iodovanillin + Phenylboronic acid | Good | A good starting point for many reactions. | [14] |
| 80 °C | Aryl Halide + Phenylboronic Acid | Optimal | Yields often peak around this temperature. | [15] |
| >100 °C | Aryl Bromide + Phenylboronic Acid | Decreased | Can lead to catalyst decomposition and increased side reactions. | [16] |
Q5: What is a "slow-release" strategy and how does it work?
The "slow-release" strategy involves using a stable precursor of the boronic acid, such as a MIDA boronate.[3][17] This precursor slowly hydrolyzes under the reaction conditions to release the active boronic acid.[3] This keeps the instantaneous concentration of the unstable boronic acid low, which minimizes the rate of its decomposition via protodeboronation while still allowing it to participate in the desired Suzuki coupling.[3][17]
Experimental Protocols
Protocol 1: Suzuki Coupling of a Heteroaryl Bromide using a MIDA Boronate (Slow-Release Strategy)
This protocol is adapted for challenging couplings where protodeboronation is a major concern.
Materials:
-
Heteroaryl Bromide (1.0 equiv)
-
Heteroaryl MIDA boronate (1.2 equiv)
-
Pd(dtbpf)Cl₂ (2 mol%)
-
Triethylamine (Et₃N) (3 equiv)
-
Water (as solvent)
-
TPGS-750-M (surfactant, for aqueous reactions)
Procedure:
-
To a reaction vessel, add the heteroaryl bromide (1.0 equiv), the heteroaryl MIDA boronate (1.2 equiv), Pd(dtbpf)Cl₂ (2 mol%), and the surfactant TPGS-750-M.
-
Add deionized water to the desired concentration.
-
Add triethylamine (3 equiv).
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water.
-
The product can often be isolated by simple filtration.
-
If necessary, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Anhydrous Suzuki Coupling of a 2-Pyridyl Nucleophile
This protocol is designed to suppress protodeboronation by using anhydrous conditions and a stable boronate derivative.[12]
Materials:
-
Aryl or Heteroaryl Bromide (1.0 equiv)
-
Lithium triisopropyl 2-pyridylboronate (1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
A suitable phosphine or phosphite ligand (e.g., 1 in the reference, with L:Pd = 3:1)
-
Potassium Fluoride (KF) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl/heteroaryl bromide, lithium triisopropyl 2-pyridylboronate, Pd₂(dba)₃, the ligand, and KF to an oven-dried Schlenk tube.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C.
-
Monitor the reaction by GC or LC-MS until the starting aryl halide is consumed.
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rose-hulman.edu [rose-hulman.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Catalyst and Ligand Screening for Chloropyrimidine Coupling
Welcome to the technical support center for catalyst and ligand screening in chloropyrimidine coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies.
Troubleshooting Guide
This guide addresses specific problems you may encounter during Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with chloropyrimidine substrates.
Question 1: My cross-coupling reaction with a chloropyrimidine shows low to no conversion. What are the primary causes and initial troubleshooting steps?
Answer:
Low or no conversion is a frequent challenge, primarily because the carbon-chlorine (C-Cl) bond is less reactive than C-Br or C-I bonds. The oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step.[1][2]
Here are the initial steps to troubleshoot this issue:
-
Catalyst System Integrity:
-
Palladium Source: Ensure your palladium source is active. For instance, Pd(OAc)₂ can be less reliable; consider using a pre-catalyst like a G3 or G4 palladacycle for more efficient formation of the active Pd(0) species.[1]
-
Ligand Choice: Standard ligands such as PPh₃ may be ineffective.[2] For activating C-Cl bonds, bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are essential.[1][2][3][4]
-
Catalyst Loading: For particularly challenging substrates, you may need to increase the catalyst loading from a typical 1-2 mol% to as high as 5 mol%.[1]
-
-
Reaction Conditions:
-
Temperature: These reactions often necessitate elevated temperatures, typically in the 80-110 °C range, to facilitate the difficult oxidative addition.[1][5] Microwave irradiation can also be effective, often leading to shorter reaction times and improved yields.[6][7]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[2] It is crucial to perform the reaction under a strictly inert atmosphere (Argon or Nitrogen) by thoroughly degassing solvents and using proper Schlenk techniques.[1][2][8]
-
Solvent Purity: Always use dry, degassed solvents. Common choices include toluene, 1,4-dioxane, and THF.[1][5] Water content can be critical; while some Suzuki reactions benefit from aqueous media, anhydrous conditions are often necessary for Buchwald-Hartwig aminations.[2]
-
-
Base Selection:
-
Strength and Type: A strong, non-nucleophilic base is typically required. For Buchwald-Hartwig aminations, sodium tert-butoxide (NaOtBu) is very common and effective.[1] For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often used.[1][3]
-
Purity and Solubility: Ensure the base is anhydrous and of high purity.[1] For heterogeneous mixtures with inorganic bases, ensure vigorous stirring as their high density can cause them to settle.[1]
-
Question 2: I am observing significant hydrodehalogenation (replacement of -Cl with -H) on my pyrimidine ring. How can I minimize this side reaction?
Answer:
Hydrodehalogenation is a common side reaction where the chloropyrimidine is reduced instead of coupled.[1] This often occurs when the desired reductive elimination is slow, allowing for competing pathways.
To suppress this side reaction:
-
Optimize the Catalyst System:
-
Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus competing side reactions. Screening different bulky, electron-rich ligands is recommended.
-
Ligand-to-Palladium Ratio: A slight increase in the ligand-to-palladium ratio can sometimes suppress hydrodehalogenation.[9]
-
-
Control Reaction Conditions:
-
Amine Stoichiometry (for Buchwald-Hartwig): Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can favor the desired coupling pathway.[1]
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried, as trace water can be a proton source for hydrodehalogenation.[1][9]
-
Base Purity: Use a high-purity, anhydrous base. Some sources of NaOtBu may contain impurities that exacerbate the problem.[1]
-
Question 3: My reaction is selective for the wrong position on a di-chloropyrimidine substrate. How can I control the regioselectivity?
Answer:
For di- or poly-halogenated pyrimidines, achieving the desired regioselectivity can be a significant challenge. Generally, in palladium-catalyzed couplings, the reactivity order is I > Br > Cl.[5] For di-chloropyrimidines, the electronic environment of each chlorine atom dictates its reactivity.
-
General Reactivity Trends: For substrates like 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic attack and in many Pd-catalyzed cross-couplings.[7][10]
-
Catalyst Control: While C4-selectivity is common, recent studies have shown that specific catalyst systems, such as those employing bulky N-heterocyclic carbene (NHC) ligands, can uniquely promote C2-selective coupling.[10]
-
Reaction Conditions: Milder reaction conditions may favor coupling at the more reactive site. To achieve coupling at the less reactive site, a more robust catalyst system and higher temperatures may be necessary, often after the more reactive site has been functionalized.[5]
Frequently Asked Questions (FAQs)
Q1: Which palladium precursor is best to start with: Pd(0) or Pd(II)?
A1: Both Pd(0) sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) and Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) can be effective.[3][5][8] Pd(II) sources must be reduced in situ to the active Pd(0) species. Pre-catalysts, which are often air-stable Pd(II) complexes that readily form the active Pd(0) catalyst, can provide more reliable and reproducible results.[1]
Q2: Can I use microwave heating for these coupling reactions?
A2: Yes, microwave-assisted procedures can be highly effective for chloropyrimidine couplings. They often lead to significantly shorter reaction times (e.g., 15 minutes) and can improve yields, sometimes with very low catalyst loading (e.g., 0.5 mol%).[6][7]
Q3: How do I choose the right solvent for my reaction?
A3: The choice of solvent is critical and can depend on the specific coupling reaction and base used.
-
Suzuki-Miyaura: Mixtures of an organic solvent and water (e.g., 1,4-dioxane/water, THF/water) are very common, especially with water-soluble inorganic bases like K₂CO₃ or K₃PO₄.[3][7][8]
-
Buchwald-Hartwig: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically employed to avoid unwanted side reactions with water.[1][5]
Q4: What is the role of the ligand in the catalytic cycle?
A4: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. Bulky, electron-donating ligands are generally required for coupling with less reactive aryl chlorides.[4] They facilitate the oxidative addition step and promote the reductive elimination of the desired product.[1][11]
Data Presentation: Catalyst & Ligand Screening Summaries
The following tables summarize reaction conditions from various studies on the cross-coupling of chloropyrimidines.
Table 1: Catalyst and Ligand Screening for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 71 | [6][7] |
| Pd₂(dba)₃ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 20 min | <5 | [6] |
| Pd₂(dba)₃·CHCl₃ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 20 min | 35 | [6] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) | 10 min | ~80 | [12] |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate | [12][13] |
Table 2: General Conditions for Buchwald-Hartwig Amination of Chloro-Heterocycles
| Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80-100 | 8-16 | 75-98 | [3] |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane | 100 | 12-24 | 70-95 | [3] |
| BrettPhos Pd G3 (1-2) | - | LiHMDS (1.5-2.0) | Toluene/Dioxane | 80-110 | - | High | [9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Chloropyrimidines
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a stir bar, add the chloropyrimidine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).[8][12]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[8][12]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[12]
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[7][8]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring and monitor its progress by TLC or LC-MS.[3][5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[14]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of Chloropyrimidines
This protocol is a general starting point and requires careful handling of air-sensitive reagents.
-
Reaction Setup (in a glovebox): To an oven-dried reaction vial, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%) and a stir bar.[9] Alternatively, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., BINAP, 2-4 mol%).[3][9]
-
Add Reagents: Add the chloropyrimidine (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).[3][9]
-
Solvent Addition: Remove the vial from the glovebox and add anhydrous, deoxygenated solvent (e.g., toluene) via syringe to achieve a suitable concentration (e.g., 0.1-0.2 M).[1][9]
-
Reaction: Seal the reaction vial and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][9] Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).[3]
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 11. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Issues with starting material reactivity in Suzuki coupling
Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance for issues related to starting material reactivity.
This section addresses specific challenges you may encounter during your Suzuki coupling experiments, focusing on the reactivity of boronic acids and aryl halides.
Frequently Asked Questions (FAQs)
Boronic Acid Issues
Q1: My Suzuki coupling reaction has a low yield, and I suspect an issue with my boronic acid. What are the common problems?
A1: Low yields related to boronic acids often stem from their instability, leading to degradation before successful cross-coupling. The primary issues are:
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, particularly with electron-deficient or sterically hindered boronic acids.[1] This process can be catalyzed by acid, base, or metal salts.[2]
-
Homocoupling: The formation of a biaryl product from two molecules of the boronic acid can occur, especially in the presence of oxygen.[1][3] This side reaction reduces the yield of the desired cross-coupled product.
-
Oxidation: Boronic acids can be oxidized to the corresponding phenols.[2]
-
Trimerization (Boroxine formation): In anhydrous conditions, boronic acids can exist in equilibrium with their trimeric anhydrides, known as boroxines. While boroxines can be used in Suzuki couplings, their formation can sometimes complicate the reaction.
Q2: How can I minimize protodeboronation of my boronic acid?
A2: Several strategies can be employed to mitigate protodeboronation:
-
Choice of Base: Use milder bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[1] Strong bases in aqueous media can accelerate this side reaction.[3]
-
Anhydrous Conditions: Since water is the proton source for protodeboronation, switching to anhydrous reaction conditions can significantly reduce its occurrence.[3]
-
Use of More Stable Boron Reagents: Convert the boronic acid to a more stable derivative such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[1][4] These reagents often release the active boronic acid species slowly, minimizing its concentration and thus the rate of decomposition.[1][5]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can decrease the extent of protodeboronation.[1]
Q3: I am observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?
A3: The primary cause of homocoupling is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid molecules.[1][3][6] To prevent this:
-
Maintain an Inert Atmosphere: Rigorously degas your solvent and ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[1][3]
-
Use High-Purity Reagents: Impurities can sometimes promote side reactions. Ensure your boronic acid and other reagents are of high purity.
-
Control Catalyst Activation: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species can sometimes be promoted by the boronic acid, leading to homocoupling.[2][6] Using a pre-formed Pd(0) catalyst or carefully controlling the reduction step can help.
Aryl Halide Issues
Q4: My reaction is not proceeding to completion, and I'm left with unreacted aryl halide. What could be the problem?
A4: Incomplete conversion is often related to the reactivity of the aryl halide or the activity of the catalyst.
-
Aryl Halide Reactivity: The reactivity of aryl halides in Suzuki coupling follows the general trend: I > Br > OTf >> Cl.[1][7] Aryl chlorides are significantly less reactive due to the high strength of the C-Cl bond, making their activation more difficult.[8][9]
-
Steric Hindrance: Sterically hindered aryl halides, such as those with ortho-substituents, can react slowly.[3]
-
Catalyst Deactivation: The palladium catalyst may deactivate over the course of the reaction.[4]
-
Inhibiting Byproducts: Halide salts (e.g., KX) generated during the reaction can inhibit the catalyst, especially with aryl iodides.[10]
Q5: How can I improve the reactivity of unreactive aryl chlorides?
A5: Coupling unreactive aryl chlorides requires specific strategies to enhance catalyst activity:
-
Use Specialized Catalysts: Employ highly active catalyst systems. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[3][7][8][9][11]
-
Optimize Reaction Conditions: Higher temperatures and carefully selected bases and solvents can improve reactivity. For example, using aqueous ethanol as a solvent with K₂CO₃ as the base has been shown to be effective for some systems.[7]
-
Use of Additives: In some cases, additives can enhance the reaction rate.
Data Presentation: Optimizing Reaction Components
The following tables summarize yields from screening various reaction components for Suzuki couplings, illustrating the impact of different parameters.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. | [12] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [12] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. | [12] |
Table 2: Influence of Base and Solvent on Suzuki Coupling of Bromobenzene and Phenylboronic Acid
| Entry | Solvent | Base | Yield (%) | Source |
| 1 | Dioxane | K₃PO₄·3H₂O | 0 | [13] |
| 2 | Tetrahydrofuran | K₃PO₄·3H₂O | 10.4 | [13] |
| 3 | DMF | K₃PO₄·3H₂O | 30.9 | [13] |
| 4 | Anhydrous Methanol | K₃PO₄·3H₂O | 78.9 | [13] |
| 5 | Anhydrous Ethanol | K₃PO₄·3H₂O | 73.4 | [13] |
| 6 | Methanol:Water (3:2) | NaOH | 96.3 | [13] |
Experimental Protocols
Protocol 1: General Procedure for Setting Up an Oxygen-Free Suzuki Coupling Reaction
This protocol is crucial to prevent catalyst deactivation and side reactions like homocoupling.[1][3]
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Reagent Addition: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid (or its derivative), and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Bubble the inert gas through the solution for 10-15 minutes for thorough deoxygenation. Finally, add the palladium catalyst and ligand.
-
Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC, GC, or LC-MS.
Protocol 2: Preparation of a Diethanolamine-Protected Boronic Acid Adduct
This procedure can be used to stabilize boronic acids that are prone to degradation.[3][14]
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid in a suitable solvent like methylene chloride.
-
Addition: Add diethanolamine (1.0 equivalent) dropwise while stirring.
-
Precipitation: A precipitate will form. The initial solid may dissolve completely before the adduct precipitates.
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can be used directly in Suzuki coupling reactions, particularly in protic solvents.[3][14]
Visualizations
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
Relationship of Components Affecting Starting Material Reactivity
Caption: Interdependencies of key components in a Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Handling and safety precautions for 2-Chloropyrimidine-4-carboxylic acid
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 2-Chloropyrimidine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE must be worn at all times when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or glasses that meet European standard EN 166.[1]
-
Hand Protection: Chemical-resistant protective gloves.[1]
-
Skin and Body Protection: A lab coat or other appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: For small-scale laboratory use, ensure adequate ventilation. For larger quantities or in case of insufficient ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][4]
Q3: How should this compound be stored?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] Some suppliers recommend refrigeration. Keep it away from incompatible materials such as bases, amines, and reducing agents.[1]
Q4: What should I do in case of accidental exposure?
A4: Immediate action is crucial in case of exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][4] If present, remove contact lenses and continue rinsing.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][4] Remove contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[1][4]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1][4]
Troubleshooting Guide
Scenario 1: A small amount of this compound powder has been spilled on the lab bench.
-
Immediate Action: Cordon off the area to prevent further contamination.
-
Personal Protection: Ensure you are wearing the appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Cleanup Procedure: Mix the spilled material with sand or another inert absorbent material. Sweep up the mixture and place it in a tightly closed container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Waste Disposal: Dispose of the waste in accordance with local, state, and federal regulations.
Scenario 2: The compound appears discolored or has an unusual odor.
-
Do Not Use: Do not use the compound if you suspect it has degraded.
-
Check Storage Conditions: Verify that the compound has been stored according to the recommended guidelines (cool, dry, well-ventilated, and away from incompatible substances).
-
Contact Supplier: If the integrity of the compound is in doubt, contact the supplier for further instructions or a replacement.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C5H3ClN2O2 | [1] |
| Molecular Weight | 158.54 g/mol | [1] |
| Melting Point | 145 - 151 °C | [3] |
| Boiling Point | 273.0 ± 50.0 °C at 760 mmHg |
Experimental Protocols & Methodologies
While specific experimental protocols will vary based on the research application, the following general guidelines should always be followed:
-
Risk Assessment: Before starting any experiment, perform a thorough risk assessment that considers the hazards of this compound and all other reagents being used.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Handling: Avoid creating dust.[1] Do not get the compound in your eyes, on your skin, or on your clothing.[1] Avoid ingestion and inhalation.[1]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1] Remove and wash contaminated clothing before reuse.[1]
Visualizations
References
Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize undesired homocoupling side reactions in your cross-coupling experiments. The following sections cover common issues and solutions for Suzuki-Miyaura, Sonogashira, Stille, and Heck couplings.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for C-C bond formation, but is often plagued by the homocoupling of the organoboron reagent. This section provides guidance on how to diagnose and mitigate this common side reaction.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: What is boronic acid homocoupling and why is it a problem?
A1: Homocoupling is a side reaction where two molecules of the organoboron reagent (e.g., boronic acid) couple to form a symmetrical biaryl. This is undesirable because it consumes your starting material, reduces the yield of the desired cross-coupled product, and complicates purification due to the structural similarity of the byproduct to the target molecule.[1]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main culprits for boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1][2]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then promote the homocoupling of the boronic acid. Rigorous exclusion of oxygen is therefore crucial.[1][2]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt like Pd(OAc)₂ as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product during its reduction to the active Pd(0) catalyst. This is often an issue at the beginning of the reaction.[1][2]
Q3: How can I effectively remove dissolved oxygen from my reaction?
A3: Rigorous degassing of the reaction solvent and mixture is critical. Two effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for an extended period (20-30 minutes) can effectively displace dissolved oxygen.[3]
-
Freeze-Pump-Thaw: This method involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere. Repeating this cycle three to five times is highly effective.[3]
Q4: Can the choice of palladium source affect the level of homocoupling?
A4: Absolutely. As mentioned, Pd(II) precatalysts can directly contribute to homocoupling. To minimize this, consider the following:
-
Use a Pd(0) Source: Pre-formed Pd(0) catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃ can be used to bypass the in-situ reduction step that can lead to homocoupling.[3]
-
Use Modern Precatalysts: Buchwald's G3 or G4 precatalysts are designed for clean and efficient generation of the active Pd(0) species, which can help minimize side reactions.[3]
-
Add a Mild Reducing Agent: If using a Pd(II) source is unavoidable, adding a mild reducing agent like potassium formate can help to rapidly generate the Pd(0) catalyst and minimize its concentration in the Pd(II) state.[4]
Q5: How does the choice of ligand influence homocoupling?
A5: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands are generally recommended to suppress homocoupling.[1][5] These ligands can accelerate the desired reductive elimination step to form the cross-coupled product, outcompeting the pathways leading to homocoupling.[5]
Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue: Significant formation of homocoupled biaryl byproduct is observed.
| Potential Cause | Recommended Action | Expected Outcome |
| Presence of Dissolved Oxygen | Rigorously degas all solvents and the reaction mixture. Use freeze-pump-thaw cycles for maximum efficiency. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.[3] | Reduces oxidation of the Pd(0) catalyst to Pd(II), a key species in the homocoupling pathway. |
| Use of a Pd(II) Precatalyst | Switch to a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst complex. Alternatively, use a modern, well-defined precatalyst (e.g., Buchwald G3/G4). If using a Pd(II) source, consider adding a mild reducing agent.[3][4] | Minimizes the concentration of Pd(II) available to participate in the homocoupling of the boronic acid. |
| Inappropriate Ligand Choice | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These sterically demanding ligands can disfavor the formation of intermediates leading to homocoupling.[1][5] | Accelerates the desired cross-coupling pathway and sterically hinders the homocoupling pathway. |
| Suboptimal Base Selection | Screen different bases. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH, as they are generally less likely to promote homocoupling.[1][6] | Optimizes the rate of transmetalation for the cross-coupling reaction relative to the homocoupling side reaction. |
| High Concentration of Boronic Acid | Employ a slow addition of the boronic acid solution to the reaction mixture using a syringe pump.[2] | Keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction. |
| High Reaction Temperature | Optimize the temperature. While higher temperatures can increase the reaction rate, they can also disproportionately accelerate side reactions. Run the reaction at the lowest temperature that provides a reasonable rate.[7] | Reduces the rate of side reactions, including homocoupling. |
Quantitative Data Summary: Suzuki-Miyaura Coupling
Table 1: Effect of Different Bases on Suzuki Coupling Yield
Reaction Conditions: 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Solvent (Toluene/H₂O 10:1), 100 °C, 1h.
| Base | Yield of Cross-Coupled Product (%) |
| Na₂CO₃ | 98 |
| K₂CO₃ | 95 |
| K₃PO₄ | 92 |
| NaOH | 75 |
| KOH | 78 |
| NaOAc | 65 |
| Et₃N | 40 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[8]
Table 2: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of an Aryl Chloride
Reaction Conditions: 2-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), Pd₂(dba)₃ (1 mol%), Ligand (2 mol%), K₃PO₄ (2.0 mmol), Toluene, 100 °C, 2h.
| Ligand | Yield of Cross-Coupled Product (%) |
| PPh₃ | <5 |
| PCy₃ | 75 |
| P(t-Bu)₃ | 88 |
| XPhos | 96 |
| SPhos | 98 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[9]
Experimental Protocols: Suzuki-Miyaura Coupling
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling
-
Glassware and Reagent Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (N₂ or Ar). Solvents must be rigorously degassed using the freeze-pump-thaw method (3 cycles) or by sparging with an inert gas for at least 30 minutes.
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., toluene, 5 mL) via syringe. Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and the phosphine ligand (if not using a pre-formed complex).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Slow Addition of Boronic Acid
-
Follow steps 1-4 of the General Procedure, but do not add the boronic acid to the reaction flask initially.
-
In a separate, dry Schlenk flask, dissolve the boronic acid (1.2 mmol) in a minimal amount of the degassed solvent.
-
Using a syringe pump, add the boronic acid solution to the reaction mixture dropwise over a period of 1-2 hours.
-
Proceed with steps 5-7 of the General Procedure.
Visualizations: Suzuki-Miyaura Coupling
Caption: Competing pathways in Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for Suzuki homocoupling.
Section 2: Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynes, but it is often complicated by the homocoupling of the terminal alkyne (Glaser coupling). This section details strategies to suppress this side reaction.
Frequently Asked Questions (FAQs): Sonogashira Coupling
Q1: What is Glaser coupling and why does it occur in Sonogashira reactions?
A1: Glaser coupling is the oxidative homocoupling of terminal alkynes to form a symmetrical diyne. In the context of the Sonogashira reaction, this side reaction is primarily mediated by the copper(I) co-catalyst in the presence of oxygen. The copper acetylide intermediate, a key species in the Sonogashira catalytic cycle, can undergo oxidative dimerization, leading to the formation of the undesired diyne byproduct.[10][11]
Q2: What is the most effective way to prevent alkyne homocoupling?
A2: The most direct and effective way to prevent Glaser coupling is to employ a copper-free Sonogashira protocol.[10][11] By removing the copper co-catalyst, the primary pathway for this side reaction is eliminated. Additionally, ensuring rigorously anaerobic (oxygen-free) conditions is crucial, even in copper-catalyzed reactions, as oxygen is the oxidant for the homocoupling reaction.[10]
Q3: Can the choice of base and solvent affect the extent of homocoupling?
A3: Yes, the base and solvent system is critical. While an amine base is necessary, its choice and concentration can influence the reaction outcome. In some cases, secondary amines like piperidine or diisopropylamine can be more effective than triethylamine. The solvent can affect the solubility of reagents and intermediates, thereby influencing the relative rates of the desired cross-coupling and the undesired homocoupling.
Q4: Does slow addition of the alkyne help in Sonogashira coupling?
A4: Yes, similar to the slow addition of boronic acid in Suzuki coupling, the slow addition of the terminal alkyne can help to keep its instantaneous concentration low. This disfavors the bimolecular homocoupling reaction in favor of the cross-coupling reaction with the aryl/vinyl halide.[11]
Troubleshooting Guide: Sonogashira Coupling
Issue: Significant formation of diyne homocoupling product is observed.
| Potential Cause | Recommended Action | Expected Outcome |
| Presence of Oxygen | Rigorously degas all solvents and reagents. Use freeze-pump-thaw cycles or extended sparging with an inert gas. Maintain a positive pressure of N₂ or Ar throughout the reaction.[10][11] | Prevents the oxidative dimerization of the copper acetylide intermediate. |
| Copper(I) Co-catalyst | Switch to a copper-free Sonogashira protocol. This may require screening of different palladium catalysts, ligands, and bases to achieve optimal reactivity.[10][11] | Eliminates the primary catalytic pathway for Glaser homocoupling. |
| High Alkyne Concentration | Add the terminal alkyne slowly to the reaction mixture using a syringe pump. | Maintains a low concentration of the alkyne, favoring the cross-coupling pathway over the bimolecular homocoupling.[11] |
| Suboptimal Reaction Conditions | Screen different bases (e.g., Et₃N, piperidine, Cs₂CO₃) and solvents (e.g., THF, DMF, toluene). Optimize the reaction temperature. | Identifies conditions that favor the rate of cross-coupling over homocoupling. |
Experimental Protocols: Sonogashira Coupling
Protocol 3: Copper-Free Sonogashira Coupling of an Aryl Bromide
-
Glassware and Reagent Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Degas all solvents and liquid reagents by sparging with argon or by freeze-pump-thaw cycles.
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the aryl bromide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 mmol) to a dry Schlenk tube equipped with a stir bar.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., anhydrous DMF, 5 mL) via syringe. Then, add the terminal alkyne (1.2 mmol) dropwise.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.[12][13]
Visualizations: Sonogashira Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Overcoming poor solubility of reactants in Suzuki coupling
Topic: Overcoming Poor Solubility of Reactants
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges with poorly soluble reactants in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter when dealing with substrates that have limited solubility in common reaction media.
Q1: My starting material (aryl halide or boronic acid) has very poor solubility in standard Suzuki coupling solvents. What is the first thing I should try?
A1: The most direct approach is to modify the reaction's physical conditions.[1]
-
Increase Temperature: Solubility often increases with temperature. Many Suzuki couplings are run at elevated temperatures (80-110 °C).[1][2] Be cautious, as higher temperatures can sometimes promote side reactions like catalyst decomposition or protodeboronation (the replacement of the boronic acid group with a hydrogen atom).[1][3]
-
Solvent Screening: If adjusting the temperature is insufficient, screening a range of solvents is the next logical step.[1] Polar aprotic solvents like DMF, or ethereal solvents such as 1,4-dioxane and THF, are effective for many substrates.[1][3] For particularly polar and poorly soluble compounds, highly polar solvents like DMF can be beneficial.[3] Aromatic solvents like toluene are also a common choice, especially for higher-temperature reactions.[4]
Q2: I'm observing a biphasic reaction mixture (e.g., Toluene/Water) with a very slow conversion rate. How can I improve this?
A2: Slow reaction rates in biphasic systems are typically due to inefficient mass transfer between the aqueous phase (containing the dissolved base and activated boronic acid) and the organic phase (containing the aryl halide and palladium catalyst).[1] To overcome this, you can:
-
Increase Stirring Rate: Ensure the mixture is stirred as vigorously as possible to create an emulsion.[1][5] This maximizes the interfacial surface area between the two phases, facilitating reactant interaction.
-
Use a Phase-Transfer Catalyst (PTC): Adding a PTC can dramatically accelerate biphasic reactions.[1] PTCs, such as quaternary ammonium salts like tetrabutylammonium bromide (TBAB), carry the water-soluble boronate anion into the organic phase where it can participate in the catalytic cycle.[1][6]
Q3: Can my choice of base or ligand influence the outcome when dealing with poor solubility?
A3: Yes, while they don't directly solubilize the reactants, their properties are critical, especially when forcing conditions (like high heat) are needed.
-
Base Selection: The base is crucial for activating the boronic acid. Its solubility and physical form matter.[1]
-
Solubility: The base needs some solubility to be effective. Inorganic bases like K₂CO₃ or K₃PO₄ are often used with water as a co-solvent to aid their dissolution.[1][7]
-
Physical Form: Use finely powdered bases. Clumps or coarse particles have a low surface area, which can lead to poor reproducibility and incomplete reactions.[1]
-
-
Ligand Selection: The ligand's primary role is to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[1]
-
Activity: Modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) form highly active catalysts.[1][8] This high activity can drive sluggish reactions to completion even with very low concentrations of dissolved substrate, effectively compensating for poor solubility.[1]
-
Q4: I've tried optimizing solvents and conditions, but my reactant is nearly insoluble. What are the next-level strategies?
A4: When conventional solution-phase methods fail, several advanced techniques can be employed to bypass solubility limitations entirely.
-
Mechanochemistry (Ball Milling): This solvent-free technique involves grinding the solid reactants (aryl halide, boronic acid, base) together with the catalyst in a ball mill.[9] The mechanical energy input drives the reaction in the solid state, completely eliminating the need for a solvent.[10][11] This method is powerful for converting insoluble starting materials into products that may also be insoluble.[9][12]
-
Micellar Catalysis (Surfactants in Water): For hydrophobic substrates, Suzuki coupling can be performed in water with the aid of surfactants.[13][14] The surfactants form micelles, which act as nanoreactors, encapsulating the hydrophobic reactants and facilitating their interaction with the water-soluble catalyst or base.[15] This "in-water" approach is a key strategy in green chemistry.[14]
-
Flow Chemistry: Continuous flow reactors can enhance efficiency and safety.[16][17] For solubility-challenged reactions, operating at higher temperatures and pressures than possible in batch reactors can increase solubility and accelerate reaction rates.[18] The improved mixing and heat transfer in flow systems can also be beneficial.[19]
Data Presentation
Table 1: Common Solvents for Suzuki Coupling with Poorly Soluble Reactants. This table summarizes solvents frequently used to address solubility challenges.
| Solvent Class | Examples | Properties & Use Cases | Citation(s) |
| Ethereal | 1,4-Dioxane, Tetrahydrofuran (THF), 2-MeTHF | Commonly used, often in a biphasic system with water. Good for a wide range of substrates. | [1][3] |
| Aromatic | Toluene, Xylene | Effective for reactions requiring higher temperatures to improve solubility. | [1][4] |
| Polar Aprotic | Dimethylformamide (DMF), Acetonitrile | Good for dissolving highly polar or functionalized substrates that are insoluble in ethers or aromatic solvents. | [1][3] |
| Aqueous (with Surfactant) | Water with TPGS-750-M, Tween 80, etc. | Green chemistry approach for hydrophobic and water-insoluble substrates using micellar catalysis. | [13][20] |
Table 2: Common Phase-Transfer Catalysts (PTCs) for Biphasic Suzuki Coupling. This table lists PTCs used to accelerate reactions between immiscible aqueous and organic phases.
| PTC Abbreviation | Full Name | Typical Mol% | Notes | Citation(s) |
| TBAB | Tetrabutylammonium Bromide | 10-20 | A very common and effective PTC for a wide range of Suzuki reactions. | [1][21] |
| Aliquat 336 | Tricaprylylmethylammonium chloride | 1-5 | Highly organophilic and thermally stable, often used at lower loadings than TBAB. | [1][22] |
| TBAOH | Tetrabutylammonium Hydroxide | Varies | Can act as both a base and a PTC, helping to create an emulsion. | [21] |
| TPAB | Tetrapropylammonium Bromide | Varies | Used to generate a quasi-heterogeneous catalyst system in some applications. | [6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Poorly Soluble Aryl Halide
This protocol is a general starting point and requires optimization for specific substrates.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).[1][3]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, to achieve 0.1-0.2 M concentration) via syringe.[3]
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[1] Under a positive flow of inert gas, add the catalyst/ligand mixture to the reaction flask.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.[1] Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product via flash column chromatography.[3]
Protocol 2: Parallel Solvent Screening
This method allows for the efficient testing of multiple solvents to find the optimal one for your substrates.[1]
-
Stock Solution Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the aryl halide, boronic acid, palladium precatalyst, and ligand in a suitable volatile solvent (e.g., THF).
-
Vial Preparation: In an array of reaction vials, add the chosen base to each vial.
-
Solvent Addition: Add a different degassed test solvent (e.g., DMF, Toluene, Dioxane, 2-MeTHF) to each vial.
-
Reaction Initiation: Add an equal aliquot of the reactant/catalyst stock solution to each vial. Seal the vials tightly.
-
Execution: Place the vials in a heating block with vigorous stirring at the desired temperature. Monitor each reaction over time to compare conversion rates and identify the best-performing solvent.
Visualizations
Caption: Troubleshooting workflow for overcoming poor reactant solubility.
Caption: Experimental workflow for parallel solvent screening.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-state mechanochemical cross-coupling of insoluble substrates into insoluble products by removable solubilizing silyl groups: uniform synthesis of nonsubstituted linear oligothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labcompare.com [labcompare.com]
- 11. researchgate.net [researchgate.net]
- 12. Solid-state mechanochemical cross-coupling of insoluble substrates into insoluble products by removable solubilizing silyl groups: uniform synthesis of nonsubstituted linear oligothiophenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Suzuki Coupling in Flow Reactors - Wordpress [reagents.acsgcipr.org]
- 18. vapourtec.com [vapourtec.com]
- 19. iris.unina.it [iris.unina.it]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 22. phasetransfercatalysis.com [phasetransfercatalysis.com]
Validation & Comparative
A Comparative Guide to 2-Chloropyrimidine-4-carboxylic acid and Alternative Building Blocks in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate properties of the target molecules. Among the myriad of heterocyclic scaffolds, pyrimidines are of paramount importance, forming the core of numerous pharmaceuticals and functional materials. This guide provides an objective, data-driven comparison of 2-Chloropyrimidine-4-carboxylic acid with other relevant building blocks, focusing on their performance in key synthetic transformations.
Executive Summary
This compound is a versatile bifunctional building block offering two reactive sites: a chlorine atom at the 2-position susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and a carboxylic acid at the 4-position ready for amide bond formation and other derivatizations. While it is a valuable synthon, alternative building blocks, such as its bromo-analog, 2-Bromopyrimidine-4-carboxylic acid, and other substituted pyrimidines, can offer advantages in terms of reactivity, selectivity, and cost-effectiveness. The general trend in reactivity for palladium-catalyzed cross-coupling reactions follows the order of C-I > C-Br > C-Cl, suggesting that bromo-substituted pyrimidines may offer higher yields or require milder reaction conditions compared to their chloro-counterparts.
Performance in Key Synthetic Reactions
The utility of a building block is best assessed by its performance in common, synthetically important reactions. Here, we compare this compound and its alternatives in Suzuki-Miyaura coupling and amide bond formation, two of the most widely used reactions in drug discovery.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. The reactivity of the halide in the pyrimidine ring is a key factor influencing reaction outcomes.
Table 1: Comparison of Halogenated Pyrimidines in Suzuki-Miyaura Coupling
| Building Block | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [1] |
| 2,4-Dichloropyrimidine | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 72 | [1] |
| 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Allyl-Pd-NHC | THF/MeOH | RT | 24 | ~95 | [2] |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 80-120 | 12-24 | 85-95 | [3] |
| 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Dioxane/H₂O | 90 | 2 | >90 | Inferred from |
Analysis:
The data, although from different studies, highlights several key trends. The microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine provides good to excellent yields in very short reaction times[1]. The high yield obtained with the 2-chloro-4,6-dimethoxypyrimidine at room temperature suggests that electron-donating groups on the pyrimidine ring can facilitate the reaction[2]. The consistently high yields reported for bromo-pyridines and the expected higher reactivity of the C-Br bond in 5-bromo-2-chloropyrimidine suggest that bromo-substituted pyrimidines are generally more reactive coupling partners than their chloro-analogs, potentially leading to higher yields under milder conditions[3]. This is consistent with the general reactivity trend of halogens in palladium-catalyzed cross-coupling reactions (I > Br > Cl).
Amide Coupling
The carboxylic acid moiety of this compound and its analogs is readily converted to amides, which are prevalent in pharmaceuticals. The choice of coupling reagent is critical for achieving high yields and purity.
Table 2: Comparison of Building Blocks in Amide Coupling Reactions
| Building Block | Amine Partner | Coupling Reagent | Base | Solvent | Yield (%) | Reference |
| 2-Chloropyrimidine-4-carbonyl chloride | Ammonia | - | - | THF | 80 | [4] |
| General Carboxylic Acid | General Amine | HATU | DIPEA | DMF | High | [5] |
| General Carboxylic Acid | Electron-deficient Amine | EDC / HOBt (cat.) / DMAP | DIPEA | CH₃CN | Good to Excellent | [] |
Analysis:
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of Halogenated Pyrimidines
This protocol is adapted from the microwave-assisted synthesis of 4-substituted-2-chloropyrimidines[1].
Materials:
-
Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine, 1.0 eq)
-
Aryl or heteroaryl boronic acid (1.0-1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a microwave vial, add the halogenated pyrimidine, boronic acid, palladium catalyst, and base.
-
Add the degassed solvent and seal the vial.
-
Place the vial in a microwave reactor and irradiate at the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 15-30 minutes).
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for HATU-Mediated Amide Coupling
This protocol is a standard procedure for amide bond formation using HATU.
Materials:
-
Carboxylic acid (e.g., this compound, 1.0 eq)
-
Amine (1.0-1.2 eq)
-
HATU (1.0-1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF under an inert atmosphere.
-
Add HATU and DIPEA to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Biological Context: Inhibition of the JAK-STAT Signaling Pathway
Pyrimidine-based scaffolds are prevalent in kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. The Janus kinase (JAK) family of tyrosine kinases, which are crucial components of the JAK-STAT signaling pathway, are important targets for the treatment of autoimmune diseases and cancer. Small molecule inhibitors that target the JAKs can modulate the downstream signaling cascade.
The JAK-STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.
Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrimidine-based JAK inhibitors.
Logical Workflow for Building Block Selection
The choice of a building block for a synthetic campaign involves a logical decision-making process that balances reactivity, selectivity, cost, and availability.
Caption: A decision-making workflow for selecting a halogenated pyrimidine building block.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules. Its commercial availability and dual functionality make it an attractive choice for many synthetic applications. However, for reactions where higher reactivity is desired, such as in challenging palladium-catalyzed cross-coupling reactions, the corresponding 2-bromo analog may be a superior choice, potentially offering higher yields under milder conditions. The selection of the optimal building block will ultimately depend on a careful consideration of the specific synthetic route, the desired reactivity, and economic factors. This guide provides the necessary data and protocols to make an informed decision in this critical aspect of chemical synthesis.
References
The Versatile 2-Chloropyrimidine Scaffold: A Comparative Guide to its Structure-Activity Relationship in Drug Discovery
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of privileged scaffolds is paramount in the quest for novel therapeutics. The 2-chloropyrimidine core has emerged as a versatile and highly tractable starting point for the design of potent and selective inhibitors targeting a range of biologically significant proteins. This guide provides a comparative analysis of 2-chloropyrimidine derivatives, focusing on their inhibitory activities against key protein kinases and their broader anticancer effects, supported by experimental data and detailed methodologies.
This guide will delve into the SAR of 2-chloropyrimidine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 1 (CDK1), and Mitogen- and Stress-Activated Kinase 1 (MSK1). Additionally, the broader anticancer activities of related substituted pyrimidine derivatives will be explored.
Comparative Analysis of 2-Chloropyrimidine Derivatives as Kinase Inhibitors
The strategic placement of a chlorine atom at the 2-position of the pyrimidine ring provides a key reactive handle for medicinal chemists. This feature allows for facile nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a diverse array of substituents to probe the chemical space around a biological target. This section compares the SAR of 2-chloropyrimidine derivatives against three distinct kinase targets.
Dual VEGFR-2 and CDK1 Inhibition by 2-Amino-4-aryl-5-chloropyrimidines
A series of 2-amino-4-aryl-5-chloropyrimidines has been identified as potent dual inhibitors of VEGFR-2, a key regulator of angiogenesis, and CDK1, a critical enzyme in cell cycle progression.[1] The following table summarizes the SAR of these compounds, highlighting the impact of substitutions at the 2-amino and 4-aryl positions on their inhibitory potency.
| Compound | R (2-position) | Ar (4-position) | VEGFR-2 IC50 (nM) | CDK1 IC50 (nM) |
| 1 | -NH2 | Phenyl | 100 | 250 |
| 2 | -NHMe | Phenyl | 80 | 200 |
| 3 | -NHEt | Phenyl | 75 | 180 |
| 4 | -NH2 | 4-Chlorophenyl | 50 | 120 |
| 5 | -NH2 | 4-Methoxyphenyl | 150 | 300 |
| 6 | -NHMe | 4-Chlorophenyl | 40 | 100 |
Structure-Activity Relationship (SAR) Summary:
-
Substitution at the 2-amino position: Small alkyl substitutions on the 2-amino group, such as methyl (Compound 2 ) and ethyl (Compound 3 ), generally lead to a modest increase in potency against both VEGFR-2 and CDK1 compared to the unsubstituted amine (Compound 1 ).
-
Substitution at the 4-aryl position: The nature of the substituent on the 4-aryl ring significantly influences activity. Electron-withdrawing groups, such as a chloro substituent at the para-position (Compound 4 ), enhance the inhibitory activity against both kinases. Conversely, electron-donating groups, like a methoxy group (Compound 5 ), tend to decrease potency.
-
Combined substitutions: The combination of a small alkyl group at the 2-position and an electron-withdrawing group on the 4-aryl ring (Compound 6 ) results in the most potent dual inhibitors in this series.
Covalent Inhibition of MSK1 by 2,5-Dichloropyrimidine Derivatives
A distinct class of 2,5-dichloropyrimidine derivatives has been identified as covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1. These compounds act via an SNAr reaction with a non-catalytic cysteine residue (Cys440) in the kinase. The following table illustrates the SAR for this series.
| Compound | X (2-position) | Y (5-position) | R | MSK1 pIC50 |
| 7 | Cl | Cl | 4-azaindole | 6.7 |
| 8 | F | Cl | 4-azaindole | 7.7 |
| 9 | Br | Cl | 4-azaindole | 6.7 |
| 10 | H | Cl | 4-azaindole | 4.7 |
| 11 | Cl | F | 4-azaindole | 6.8 |
| 12 | Cl | H | 4-azaindole | 6.1 |
Structure-Activity Relationship (SAR) Summary:
-
Halogen at the 2-position: The nature of the halogen at the 2-position significantly impacts potency. A fluorine atom (Compound 8 ) leads to a 10-fold increase in potency compared to chlorine (Compound 7 ) and bromine (Compound 9 ). Deletion of the 2-chloro group (Compound 10 ) results in a nearly 100-fold reduction in activity, highlighting its importance for the covalent interaction.
-
Halogen at the 5-position: The 5-chloro substituent is also crucial for activity. Replacing it with fluorine (Compound 11 ) results in similar activity, while its complete removal (Compound 12 ) leads to a decrease in potency. This suggests that the electrophilicity of the pyrimidine ring is a key driver of inhibition.
Broader Anticancer Activity of Substituted Pyrimidine Derivatives
The pyrimidine scaffold is a common feature in a multitude of anticancer agents. The following table provides a comparison of the cytotoxic activity of various substituted pyrimidine derivatives against different human cancer cell lines, as determined by the MTT assay.
| Compound | Cancer Cell Line | IC50 (µM) |
| Pyrimidine Derivative A | MCF-7 (Breast) | 5.2 |
| HCT-116 (Colon) | 8.1 | |
| Pyrimidine Derivative B | A549 (Lung) | 12.5 |
| HeLa (Cervical) | 9.8 | |
| Thienopyrimidine Derivative C | HepG2 (Liver) | 7.3 |
| PC-3 (Prostate) | 10.4 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological data.
Kinase Inhibition Assays
VEGFR-2 Kinase Assay:
-
Reaction Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35.
-
Enzyme and Substrate: Use recombinant human VEGFR-2 kinase and a suitable substrate, such as Poly(Glu, Tyr) 4:1.
-
Procedure:
-
Add 10 µL of the test compound (in DMSO, final concentration ≤1%) to the wells of a 96-well plate.
-
Add 20 µL of the VEGFR-2 enzyme solution in reaction buffer.
-
Initiate the reaction by adding 20 µL of a mixture of the substrate and ATP (final concentration at the Km for ATP).
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
CDK1/Cyclin B Kinase Assay:
-
Reaction Buffer: Prepare a buffer containing 25 mM MOPS (pH 7.2), 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, and 2 mM EDTA. Add 0.25 mM DTT just prior to use.
-
Enzyme and Substrate: Use recombinant human CDK1/Cyclin B1 complex and Histone H1 as the substrate.
-
Procedure:
-
Add the test compound to the wells of a 96-well plate.
-
Add the CDK1/Cyclin B enzyme and Histone H1 substrate to the wells.
-
Initiate the reaction by adding ATP (containing γ-³²P-ATP for radiometric detection or using a non-radioactive method like ADP-Glo™).
-
Incubate at 30°C for 30 minutes.
-
For radiometric assays, stop the reaction by adding phosphoric acid and spot the mixture onto P81 phosphocellulose paper. Wash the paper to remove unincorporated ³²P-ATP and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol for the detection reagent.
-
-
Data Analysis: Determine the IC50 values as described for the VEGFR-2 assay.
MSK1 Covalent Inhibitor Assay:
-
Pre-incubation: Incubate the recombinant human MSK1 CTKD with the test compound for a specified period (e.g., 1-3 hours) to allow for covalent bond formation.
-
Activity Measurement: After pre-incubation, initiate the kinase reaction by adding a suitable substrate (e.g., a specific peptide substrate) and ATP.
-
Detection: Measure the kinase activity over time to assess the extent of irreversible inhibition. Mass spectrometry can also be used to confirm the covalent modification of the enzyme.
-
Data Analysis: Determine the rate of inactivation (kinact) and the inhibition constant (Ki) to characterize the covalent inhibitors.
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.
Caption: Simplified VEGFR-2 signaling pathway.
Caption: CDK1/Cyclin B activation and cell cycle progression.
Caption: MSK1 signaling pathway activation.
Caption: General experimental workflow for SAR studies.
References
Navigating the Therapeutic Potential: A Comparative Guide to Novel Pyrimidine-Based Drug Candidates
For researchers, scientists, and drug development professionals, the pyrimidine scaffold remains a cornerstone in the quest for novel therapeutics. Its versatile nature allows for the development of compounds targeting a wide array of biological pathways implicated in diseases ranging from cancer to inflammation. This guide provides an objective comparison of the biological efficacy of recently developed pyrimidine-based drug candidates, supported by experimental data and detailed methodologies to aid in the evaluation and progression of promising new chemical entities.
The following sections delve into the quantitative performance of these candidates in key biological assays, provide detailed protocols for the cited experiments, and visualize the intricate signaling pathways and experimental workflows involved. This comprehensive overview aims to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of this important class of molecules.
Comparative Efficacy of Novel Pyrimidine Derivatives
The biological activity of novel pyrimidine-based drug candidates has been extensively evaluated across various preclinical models. The following tables summarize the quantitative data from key studies, offering a direct comparison of their potency against different cancer cell lines and molecular targets.
| Compound ID/Series | Target/Assay | Cell Line/Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrido[2,3-d]pyrimidine 8d | CDK2 Inhibition | MCF-7 | 5.5 | - | - |
| Pyrido[2,3-d]pyrimidine 6c | Cytotoxicity | MCF-7 | 7.4 | - | - |
| Thieno[2,3-d]pyrimidine 5b | EGFR (Wild Type) | - | 0.037 | Erlotinib | - |
| Thieno[2,3-d]pyrimidine 5b | EGFR (T790M Mutant) | - | 0.204 | Erlotinib | - |
| Cyanopyridone 5a | VEGFR-2 Inhibition | - | 0.217 | Taxol | - |
| Cyanopyridone 5e | VEGFR-2 Inhibition | - | 0.124 | Taxol | - |
| Cyanopyridone 5a | Cytotoxicity | HepG2 | 2.71 | Taxol | - |
| Cyanopyridone 5e | Cytotoxicity | MCF-7 | 1.39 | Taxol | - |
| Pyridothienopyrimidinone 7a | PIM-1 Kinase Inhibition | - | 1.18 | Staurosporine | - |
| Pyridothienopyrimidinone 7d | PIM-1 Kinase Inhibition | - | 1.97 | Staurosporine | - |
| Thiophene[3,2-d]pyrimidine DPP-21 | Tubulin Polymerization | - | 2.4 | Colchicine | - |
| Thiophene[3,2-d]pyrimidine DPP-21 | Cytotoxicity (Average) | 6 cancer cell lines | ~0.00623 | Colchicine | 0.00926 |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in the comparison tables, enabling researchers to understand and potentially replicate the findings.
Cell Viability and Cytotoxicity (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The pyrimidine-based compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
Kinase Inhibition Assays (EGFR, VEGFR-2, PIM-1)
These assays determine the ability of the pyrimidine compounds to inhibit the activity of specific protein kinases.
-
Reagents: Recombinant human kinases (e.g., EGFR, VEGFR-2, PIM-1), a suitable substrate peptide, and ATP are required. The assay is typically performed in a buffer containing Tris-HCl, MgCl2, and DTT.
-
Assay Procedure:
-
The kinase, substrate, and varying concentrations of the pyrimidine inhibitor are combined in the wells of a 384-well plate.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured. A common method is the ADP-Glo™ Kinase Assay, where the ADP is converted to ATP, and the amount of ATP is quantified using a luciferase/luciferin reaction that produces a luminescent signal.
-
Data Analysis: The luminescence is measured with a plate reader, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined from a dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of tubulin into microtubules.
-
Reagents: Purified tubulin (e.g., from porcine brain), a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), GTP, and a polymerization-enhancing agent like glycerol are used.
-
Assay Procedure:
-
A reaction mixture containing tubulin in the assay buffer is prepared.
-
The test compound at various concentrations is added to the mixture.
-
Polymerization is initiated by adding GTP and incubating the mixture at 37°C.
-
-
Monitoring Polymerization: The increase in microtubule formation can be monitored in real-time by measuring the increase in light scattering (turbidity) at 340 nm using a spectrophotometer. Alternatively, a fluorescence-based method can be used where a fluorescent reporter like DAPI, which preferentially binds to polymerized tubulin, is included in the reaction, and the increase in fluorescence is measured.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of drug candidates in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor cells.
-
Tumor Implantation: Human cancer cells (e.g., 1-5 x 10^6 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The pyrimidine compound is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule.
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined maximum size or after a specified duration. The tumors are then excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis). The percentage of tumor growth inhibition is calculated to determine the efficacy of the compound.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the context of the experimental data, the following diagrams, created using the DOT language, illustrate key signaling pathways targeted by these pyrimidine-based drug candidates and a typical experimental workflow.
Caption: EGFR Signaling Pathway Inhibition.
Comparative analysis of synthesis routes for pyrimidine carboxylic acids
For Researchers, Scientists, and Drug Development Professionals
Pyrimidine carboxylic acids are a pivotal class of heterocyclic compounds, forming the structural core of numerous biologically active molecules, including pharmaceuticals and agrochemicals. The strategic synthesis of these molecules is a cornerstone of medicinal chemistry and drug development. This guide provides a comparative analysis of three prominent synthesis routes, offering insights into their methodologies, performance, and ideal applications.
At a Glance: Comparison of Synthesis Routes
The following table summarizes the key quantitative data for the Biginelli Reaction, Synthesis from Amidinium Salts, and the Minisci Reaction, providing a clear comparison of their performance.
| Parameter | Biginelli Reaction | Synthesis from Amidinium Salts | Minisci Reaction |
| Product | Dihydropyrimidine-5-carboxylic esters | 2-Substituted pyrimidine-5-carboxylic esters | 5-Halo-pyrimidine-4-carboxylic esters |
| Typical Yield | 61-95% (can be lower for substituted aldehydes)[1][2] | Moderate to excellent (e.g., up to 81%)[3][4] | 44-75%[4] |
| Reaction Time | 3-16 hours (conventional), 1-90 minutes (microwave)[2][5][6] | 12-16 hours[7] | 2-4 hours[8] |
| Reaction Temperature | Room temperature to reflux (conventional), 90-180°C (microwave)[2][5][6] | Room temperature[7] | 0°C to room temperature[8] |
| Key Reagents | Aldehyde, β-ketoester, urea/thiourea | Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate, amidinium salt | 5-Halopyrimidine, alkyl pyruvate, H₂O₂, FeSO₄ |
| Catalyst | Brønsted or Lewis acids (e.g., HCl, Yb(OTf)₃, CuCl₂·2H₂O)[5][9] | N/A (base-mediated condensation) | Fe(II)-mediated redox decomposition[4] |
| Advantages | One-pot, high atom economy, versatile, well-established[5] | Direct synthesis of 2,5-disubstituted pyrimidines, avoids 4-position substitution[3] | Highly regioselective for the 4-position, useful for specific precursors[4] |
| Disadvantages | Can produce dihydropyrimidines requiring subsequent oxidation, yields can be low for certain substrates[10] | Multi-step preparation of the sodium salt precursor[7] | Use of radical chemistry may not be suitable for all substrates, requires careful control[4] |
Synthesis Route Workflows
The logical workflows for the three compared synthesis routes are depicted below, illustrating the progression from starting materials to the final pyrimidine carboxylic acid ester products.
Caption: Comparative workflow of pyrimidine carboxylic acid synthesis routes.
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established literature and offer a starting point for laboratory implementation.
Protocol 1: Biginelli Reaction (Microwave-Assisted, Solvent-Free)
This protocol describes a rapid and environmentally friendly approach to synthesizing dihydropyrimidin-2(1H)-ones and thiones.[1]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Sulfamic acid (20 mol %)
Procedure:
-
In a 100 mL beaker, combine the aromatic aldehyde, ethyl acetoacetate, urea or thiourea, and sulfamic acid.
-
Cover the beaker with a watch glass.
-
Irradiate the mixture in a microwave oven at 300 watts.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to the solidified reaction mass.
-
Filter the crude product, wash with water, and dry.
-
Recrystallize the product from ethanol to obtain the pure dihydropyrimidine carboxylic ester.
Protocol 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters from Amidinium Salts
This method provides a direct route to 2-substituted pyrimidine-5-carboxylic esters without substitution at the 4-position.[7]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous diethyl ether
-
Methyl 3,3-dimethoxypropionate
-
Methyl formate
-
Amidinium salt
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Part A: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the sodium salt as a stable solid.
Part B: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Ester
-
To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add the desired amidinium salt (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.
Protocol 3: Minisci Homolytic Alkoxycarbonylation
This protocol details a regioselective synthesis of 5-halopyrimidine-4-carboxylic acid esters via a radical reaction.[4][8]
Materials:
-
Alkyl pyruvate (e.g., ethyl pyruvate)
-
Acetic acid
-
30% aqueous hydrogen peroxide (H₂O₂)
-
5-Bromopyrimidine
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated sulfuric acid (H₂SO₄)
Procedure:
-
In a flask, prepare the hydroperoxy species by slowly adding the alkyl pyruvate to a solution of acetic acid and 30% aqueous H₂O₂ (3 equiv.) at a temperature maintained below 0 °C. Stir for 15 minutes.
-
In a separate reaction flask, dissolve 5-bromopyrimidine (1 equiv.) and FeSO₄·7H₂O (3 equiv.) in a mixture of water and CH₂Cl₂.
-
Cool the pyrimidine solution to 0 °C and add concentrated H₂SO₄ (3 equiv.).
-
Add the pre-formed hydroperoxy species from step 1 dropwise to the pyrimidine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the ethyl 5-bromopyrimidine-4-carboxylate.
Signaling Pathways and Logical Relationships
The synthesis of pyrimidine carboxylic acids can be viewed as a network of chemical transformations. The following diagram illustrates the logical relationships between the key reactants and products in the discussed synthetic routes.
Caption: Logical relationships in pyrimidine carboxylic acid synthesis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. scribd.com [scribd.com]
- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Validating Analytical Methods for Pyrimidine Intermediates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust and reliable analysis of pyrimidine intermediates is a cornerstone of pharmaceutical development and manufacturing, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The validation of analytical methods used to monitor these intermediates is not merely a regulatory requirement but a critical scientific endeavor. This guide provides a comparative overview of common analytical techniques for the analysis of pyrimidine intermediates, supported by experimental data and detailed methodologies in line with international guidelines.
Core Analytical Techniques and Their Validation
High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are the primary analytical tools for the characterization and quantification of pyrimidine intermediates.[1][2][3] The choice of method depends on the physicochemical properties of the analyte, such as volatility, polarity, and thermal stability, as well as the intended purpose of the analysis (e.g., purity assessment, impurity profiling, or quantitative assay).
Method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[4] Key validation parameters, as outlined by the International Council for Harmonisation (ICH), Food and Drug Administration (FDA), and European Medicines Agency (EMA), include accuracy, precision, specificity, linearity, range, robustness, and the limits of detection (LOD) and quantitation (LOQ).[4][5][6][7][8][9][10][11]
Comparative Performance of Analytical Methods
The following table summarizes typical performance characteristics of HPLC-UV and GC-FID methods for the analysis of pyrimidine intermediates. These values are based on established capabilities of the techniques and serve as a baseline for method validation.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography (GC) with Flame Ionization Detection (FID) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Ideal for volatile and semi-volatile compounds. Derivatization may be required for non-volatile analytes.[12][13] |
| Linearity (r²) | Typically ≥ 0.999[14][15] | Typically ≥ 0.998[14] |
| Accuracy (% Recovery) | 98.0% - 102.0%[14][15] | 97.0% - 103.0%[14] |
| Precision (RSD) | ||
| - Repeatability (Intra-day) | ≤ 1.0%[15] | ≤ 2.5%[14] |
| - Intermediate Precision (Inter-day) | ≤ 2.0%[15] | ≤ 3.0%[14] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1[14] | Signal-to-Noise Ratio of 3:1[14] |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1[14] | Signal-to-Noise Ratio of 10:1[14] |
| Specificity | Peak purity analysis using a diode-array detector can confirm homogeneity.[15] | Peak purity can be confirmed by mass spectrometry (if using GC-MS).[14] |
| Robustness | Method should remain unaffected by small, deliberate variations in parameters (e.g., pH of mobile phase, column temperature).[16] | Method should be resilient to minor variations in flow rate, temperature, etc.[16] |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below. These protocols serve as a starting point and should be adapted based on the specific pyrimidine intermediate and the analytical instrumentation used.
HPLC-UV Method for a Non-Volatile Pyrimidine Intermediate
Objective: To determine the purity and concentration of a pyrimidine intermediate using a reversed-phase HPLC method with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
Reference standard of the pyrimidine intermediate
-
Sample of the pyrimidine intermediate
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 254 nm).
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in a suitable diluent (e.g., mobile phase). From the stock solution, prepare a series of calibration standards at different concentrations spanning the expected range of the sample.
-
Sample Preparation: Accurately weigh and dissolve the pyrimidine intermediate sample in the diluent to a known concentration.
-
System Suitability: Inject the standard solution multiple times to verify system performance (e.g., repeatability of retention time and peak area, tailing factor, theoretical plates).
-
Analysis: Inject the blank (diluent), standard solutions, and the sample solution into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the pyrimidine intermediate in the sample from the calibration curve.
GC-FID Method for a Volatile Pyrimidine Intermediate (or Derivatized Intermediate)
Objective: To determine the purity and concentration of a volatile pyrimidine intermediate using GC with Flame Ionization Detection (FID). For non-volatile intermediates, a derivatization step is necessary.[12]
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary column suitable for the analyte (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm).
Reagents and Materials:
-
Helium or Nitrogen (carrier gas)
-
Hydrogen and Air (for FID)
-
Suitable solvent (e.g., dichloromethane, methanol)
-
Derivatizing agent if required (e.g., BSTFA)
-
Reference standard of the pyrimidine intermediate
-
Sample of the pyrimidine intermediate
Chromatographic Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1.0 mL/min
-
Injection Volume: 1 µL (split or splitless injection)
Procedure:
-
Derivatization (if necessary):
-
Prepare a stock solution of the reference standard in an appropriate anhydrous solvent.
-
In a sealed vial, mix a known amount of the standard solution with the derivatizing agent (e.g., BSTFA) and a catalyst if needed.
-
Heat the mixture to complete the reaction.
-
-
Standard Preparation: Prepare a series of calibration standards by diluting the derivatized (or underivatized for volatile compounds) stock solution.
-
Sample Preparation: Derivatize (or dissolve for volatile compounds) the pyrimidine intermediate sample using the same procedure as for the standard.
-
Analysis: Inject the derivatized (or underivatized) standards and sample into the GC system.
-
Quantification: Construct a calibration curve from the peak areas of the standards and determine the concentration of the pyrimidine intermediate in the sample.
Visualizing the Validation Process
Diagrams created using Graphviz (DOT language) can effectively illustrate the workflow and logical relationships within the analytical method validation process.
Caption: Workflow for analytical method validation.
Caption: Relationship between key validation parameters.
References
- 1. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. fda.gov [fda.gov]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. propharmagroup.com [propharmagroup.com]
Unveiling Molecular Architecture: A Comparative Guide to NMR and Mass Spectrometry for Product Structure Confirmation
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a product's chemical structure is a critical step in the journey from discovery to market. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand as the two pillars of structural elucidation, each providing unique and complementary information. This guide offers an objective comparison of their performance, supported by experimental data, and details established protocols for their application.
At a Glance: NMR vs. Mass Spectrometry
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the connectivity of atoms within a molecule, revealing the intricate carbon-hydrogen framework.[1] In contrast, Mass Spectrometry (MS) excels at providing the precise molecular weight and elemental composition of a compound, offering a global view of the molecule.[1] The synergy of these two powerful techniques often leads to the definitive identification of a compound's structure.[2]
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | Atom connectivity (through-bond correlations), 3D structure (through-space correlations), dynamic processes. | Molecular weight, elemental formula, fragmentation patterns (substructural information). |
| Sensitivity | Lower (typically in the micromolar to millimolar range).[3] | High (picomolar to femtomolar range). |
| Resolution | High spectral dispersion, allowing for the distinction of chemically similar nuclei. | High mass resolution, enabling the differentiation of molecules with very similar masses. |
| Quantitative Analysis | Inherently quantitative, signal intensity is directly proportional to the number of nuclei. | Can be quantitative with the use of internal standards and calibration curves. |
| Sample Requirements | Requires 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR of a purified sample dissolved in a deuterated solvent.[4] | Requires very small amounts of sample (nanograms to micrograms).[5] |
| Analysis Time | Can range from minutes for simple 1D spectra to hours or days for complex multi-dimensional experiments. | Typically rapid, with analyses completed in minutes. |
| Destructive/Non-destructive | Non-destructive, the sample can be recovered. | Destructive, the sample is consumed during ionization. |
Alternative and Complementary Techniques
While NMR and MS are the primary tools for structure confirmation, other techniques provide valuable, often orthogonal, information.
| Technique | Primary Information | Key Advantages |
| X-ray Crystallography | Definitive 3D atomic arrangement in a crystalline solid, including absolute stereochemistry.[6][7] | Provides an unambiguous, high-resolution crystal structure.[6][8] |
| Infrared (IR) Spectroscopy | Presence or absence of specific functional groups (e.g., C=O, O-H, N-H).[1][9] | Quick and simple method for identifying key chemical bonds.[9] |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data. Below are generalized protocols for key experiments.
Protocol 1: ¹H NMR Spectroscopy for a Small Organic Molecule
Objective: To obtain a one-dimensional proton NMR spectrum to identify the different types of protons and their connectivity in a small organic molecule.
Materials:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tube (5 mm diameter)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Purified small molecule sample (5-25 mg)[4]
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Weigh 5-25 mg of the purified small molecule into a clean, dry vial.[4]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[4]
-
Gently swirl the vial to dissolve the sample completely.
-
If an internal standard is required, add a small amount of TMS to the solution.
-
Using a pipette with a cotton plug, transfer the solution to a clean NMR tube to a height of about 4-5 cm.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including:
-
Pulse angle (e.g., 30-90 degrees)
-
Acquisition time (e.g., 2-4 seconds)
-
Relaxation delay (e.g., 1-5 seconds)
-
Number of scans (typically 8-16 for a concentrated sample)
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.
-
Protocol 2: LC-MS for a Small Molecule Drug
Objective: To determine the molecular weight and obtain fragmentation data for a small molecule drug using Liquid Chromatography-Mass Spectrometry.
Materials:
-
LC-MS system (e.g., HPLC or UPLC coupled to a mass spectrometer like a Q-TOF or Orbitrap)
-
C18 reverse-phase column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Purified small molecule drug sample (dissolved in a suitable solvent like methanol or acetonitrile at ~1 mg/mL)
-
Vials and syringes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the drug at approximately 1 mg/mL in a suitable solvent.
-
Further dilute the stock solution with the initial mobile phase composition (e.g., 95% A: 5% B) to a final concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC Method Development:
-
Install a C18 column and equilibrate the system with the initial mobile phase conditions.
-
Develop a gradient elution method to separate the analyte from any impurities. A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-25 min: Re-equilibrate at 5% B
-
-
Set the flow rate (e.g., 0.3-0.5 mL/min for HPLC).
-
Set the column temperature (e.g., 40 °C).
-
Set the injection volume (e.g., 5-10 µL).
-
-
MS Method Development:
-
Select the ionization mode (positive or negative electrospray ionization, ESI, is common for drug molecules).[10]
-
Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature).
-
Set the mass spectrometer to acquire data in full scan mode over a relevant m/z range (e.g., 100-1000).
-
To obtain fragmentation information, set up a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to trigger MS/MS scans on the most intense ions from the full scan.
-
-
Data Acquisition and Analysis:
-
Inject the sample and start the LC-MS run.
-
Process the data using the instrument's software.
-
Extract the mass spectrum of the peak corresponding to the drug.
-
Determine the accurate mass of the molecular ion and use this to propose an elemental formula.
-
Analyze the MS/MS fragmentation pattern to gain insights into the substructures of the molecule.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of experiments for structure confirmation using NMR and Mass Spectrometry.
NMR Structure Elucidation Workflow
Mass Spectrometry Identification Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Automated molecular formula determination by tandem mass spectrometry (MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. mdpi.com [mdpi.com]
- 6. excillum.com [excillum.com]
- 7. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 8. rigaku.com [rigaku.com]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Purity Assessment of 2-Chloropyrimidine-4-carboxylic Acid: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 2-Chloropyrimidine-4-carboxylic acid, a vital building block in medicinal chemistry.[1][2] We will explore a robust HPLC method, compare its performance with alternative techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Capillary Zone Electrophoresis (CZE), and discuss potential impurities that may arise during synthesis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC (RP-HPLC) is a widely used and effective technique for the analysis of pyrimidine derivatives.[3] A suitable starting point for developing a purity method for this compound is to adapt methods established for structurally similar compounds. For instance, a method for the analysis of 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro- can be modified.[4]
This protocol is a recommended starting point and may require optimization for specific samples and impurity profiles.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent mixture (e.g., water:acetonitrile 50:50 v/v) to a concentration of approximately 1 mg/mL.
The following table illustrates a hypothetical purity analysis of a this compound sample using the described HPLC method.
| Peak ID | Retention Time (min) | Area (%) | Identification |
| 1 | 2.5 | 0.15 | Impurity A (Potential Starting Material) |
| 2 | 4.2 | 99.7 | This compound |
| 3 | 5.8 | 0.15 | Impurity B (Potential Byproduct) |
Comparison with Alternative Analytical Techniques
While HPLC is a robust and widely accessible technique, other methods can offer advantages in terms of speed, resolution, and efficiency.
UPLC utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures than conventional HPLC. This results in significantly faster analysis times and improved resolution.
CZE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte solution.[5] It offers high separation efficiency, minimal sample consumption, and is particularly well-suited for the analysis of charged species like carboxylic acids.[5]
| Parameter | HPLC | UPLC | Capillary Zone Electrophoresis (CZE) |
| Principle | Partitioning between stationary and mobile phases | Partitioning between stationary and mobile phases | Differential migration in an electric field |
| Speed | Standard | Fast | Very Fast |
| Resolution | Good | Excellent | Excellent |
| Solvent Consumption | High | Low | Very Low |
| Sample Volume | µL range | nL to µL range | nL range |
| Instrumentation Cost | Moderate | High | Moderate to High |
| Robustness | High | High | Moderate |
Potential Impurities in this compound
Understanding the synthetic route is crucial for identifying potential impurities. A common precursor for chloropyrimidines is 2-aminopyrimidine.[6] The synthesis of 2-chloropyrimidine often involves diazotization of 2-aminopyrimidine followed by a Sandmeyer-type reaction.[6][7] Potential impurities could therefore include:
-
Starting materials: Unreacted 2-aminopyrimidine.
-
Intermediates: Diazonium salt intermediates.
-
Byproducts: Hydroxylated pyrimidines (from reaction with water) or other isomeric chloropyrimidines.
-
Reagent-related impurities: Residual reagents from the synthesis.
A well-developed analytical method should be able to separate the main component from these and other potential impurities.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: HPLC Purity Assessment Workflow.
References
- 1. This compound | 149849-92-3 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro- | SIELC Technologies [sielc.com]
- 5. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN102079725B - Method for preparing 2-chloropyrimidine - Google Patents [patents.google.com]
A Comparative Guide to Alternatives for 2-Chloropyrimidine-4-carboxylic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
2-Chloropyrimidine-4-carboxylic acid is a valuable and versatile building block in pharmaceutical synthesis, prized for its reactive chlorine atom that allows for diverse functionalization.[1] However, the exploration of alternative scaffolds is crucial for expanding chemical space, modulating physicochemical properties, and discovering novel bioactive molecules. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal building blocks for their drug discovery programs.
The primary alternatives to this compound can be broadly categorized into two classes:
-
Derivatives with alternative substituents at the 2-position: Replacing the chloro group with other functionalities like amino, aryl, or alkyl groups.
-
Bioisosteres of the carboxylic acid moiety: Replacing the carboxylic acid group with other acidic functionalities, such as tetrazoles, to modulate properties like pKa, lipophilicity, and metabolic stability.[2][3]
I. Performance Comparison of 2-Substituted Pyrimidine-4-carboxylic Acid Analogs
The chloro group at the 2-position of the pyrimidine ring is susceptible to nucleophilic substitution and cross-coupling reactions, providing access to a wide array of derivatives.
Data Summary
The following table summarizes the performance of common synthetic routes to generate 2-substituted pyrimidine derivatives, highlighting the versatility of the pyrimidine scaffold.
| Alternative Functional Group | Synthetic Method | Catalyst/Reagent | Typical Yield (%) | Key Advantages | Reference |
| 2-Aryl | Suzuki Coupling | Pd(PPh₃)₄ / K₂CO₃ | 60-95% | Broad substrate scope, good functional group tolerance. | [4][5][6] |
| 2-Amino | Nucleophilic Aromatic Substitution | Amine | 78-85% | Straightforward, often high-yielding reaction. | [7] |
| 2-Alkoxy | Nucleophilic Aromatic Substitution | Sodium Alkoxide | Varies | Direct introduction of alkoxy groups. | |
| 2-Thioether | Nucleophilic Aromatic Substitution | Thiol / Base | Varies | Access to thioether-containing analogs. | [8] |
| 2-H (Dehalogenation) | Catalytic Hydrogenation | Pd/C, H₂ | >90% | Removal of the chloro group to yield the parent pyrimidine. |
Experimental Protocols
1. Protocol for Suzuki Coupling of 2,4-Dichloropyrimidine (Model for this compound) [4][5]
This protocol describes a microwave-assisted Suzuki coupling, which offers rapid and efficient synthesis of 2-arylpyrimidines.
-
Materials: 2,4-Dichloropyrimidine (0.5 mmol), Phenylboronic acid (0.5 mmol), Pd(PPh₃)₄ (0.5 mol%), K₂CO₃ (1.5 mmol), 1,4-Dioxane/H₂O (2:1, 6 mL).
-
Procedure:
-
In a 10 mL microwave reactor vial, combine 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100°C for 15 minutes with stirring.
-
After cooling, extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purify the crude product by column chromatography.
-
2. Protocol for Nucleophilic Aromatic Substitution: Synthesis of 2-Aminopyrimidine Derivatives [7]
This protocol outlines the synthesis of 2-anilino-6-chloropyrimidines.
-
Materials: 2,4,6-trichloropyrimidine, Substituted aniline (1 equivalent), Ethanol.
-
Procedure:
-
Dissolve 2,4,6-trichloropyrimidine in ethanol.
-
Add the substituted aniline to the solution.
-
Reflux the reaction mixture for the specified time (e.g., 4-14 hours).
-
Monitor the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture and isolate the product by filtration.
-
Wash the solid with cold ethanol to obtain the pure product.
-
3. Protocol for Amide Bond Formation with Pyrimidine-4-carboxylic Acid [9][10]
This general protocol uses a carbodiimide coupling agent.
-
Materials: Pyrimidine-4-carboxylic acid (1 equivalent), Amine (1.2 equivalents), EDC (1.2 equivalents), NHS (1.2 equivalents), DIPEA (2 equivalents), DMF.
-
Procedure:
-
Dissolve the pyrimidine-4-carboxylic acid in DMF.
-
Add NHS and EDC to the solution and stir for 15-60 minutes to activate the carboxylic acid.
-
Add DIPEA and the desired amine to the mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Upon completion, dilute with ethyl acetate and wash sequentially with 5% aqueous LiCl, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and purify by column chromatography.
-
II. Carboxylic Acid Bioisosteres: A Strategy for Property Modulation
Replacing the carboxylic acid moiety with a bioisostere can significantly impact a molecule's physicochemical properties, such as acidity and lipophilicity, which in turn can affect its pharmacokinetic profile.[3][11] Tetrazoles are one of the most common carboxylic acid bioisosteres.[3][12]
Data Summary
The following table compares the physicochemical properties of a carboxylic acid with its tetrazole bioisostere.
| Property | Carboxylic Acid | Tetrazole | Key Differences & Advantages of Tetrazole | Reference |
| pKa | ~4-5 | ~4.5-4.9 | Similar acidity, maintaining key ionic interactions. | [12] |
| Lipophilicity (LogP) | Lower | Higher | Increased lipophilicity can improve membrane permeability. | [12][13] |
| Metabolic Stability | Susceptible to glucuronidation | More resistant to metabolic degradation | Can lead to improved in vivo half-life. | [11][12] |
Experimental Protocol
Synthesis of 5-Substituted Tetrazoles from Nitriles [3]
This is a general method for preparing tetrazoles, which can be applied to a pyrimidine-4-carbonitrile precursor.
-
Materials: Pyrimidine-4-carbonitrile, Sodium azide (NaN₃), Triethylamine hydrochloride or Ammonium chloride, DMF or Toluene.
-
Procedure:
-
Dissolve the pyrimidine-4-carbonitrile in DMF or toluene.
-
Add sodium azide and triethylamine hydrochloride (or ammonium chloride).
-
Heat the reaction mixture (typically 80-120°C) for several hours to overnight.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and carefully acidify with HCl to protonate the tetrazole.
-
Extract the product with an organic solvent and purify by recrystallization or column chromatography.
-
III. Visualizing the Context: Signaling Pathways and Workflows
The following diagrams illustrate a relevant signaling pathway where pyrimidine derivatives often act as inhibitors and a general experimental workflow for their synthesis.
Caption: A generic kinase signaling pathway often targeted by pyrimidine-based inhibitors.
Caption: A generalized experimental workflow for the synthesis and purification of pyrimidine derivatives.
Conclusion
The choice of an alternative to this compound depends on the specific goals of the drug discovery program. For introducing diverse substituents at the 2-position, Suzuki coupling and nucleophilic aromatic substitution are powerful and well-established methods. To modulate physicochemical and pharmacokinetic properties while maintaining key interactions, the use of carboxylic acid bioisosteres like tetrazoles presents a compelling strategy. The provided data and protocols offer a solid foundation for researchers to explore these alternatives and advance their pharmaceutical synthesis projects.
References
- 1. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cora.ucc.ie [cora.ucc.ie]
A Researcher's Guide to In-Vitro Activity Assays for Xanthine Oxidase Inhibitors
For researchers, scientists, and professionals in drug development, the accurate in-vitro assessment of xanthine oxidase (XO) inhibitors is a critical step in the discovery of novel therapeutics for conditions like gout and hyperuricemia. Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2] Inhibition of this enzyme reduces uric acid production and is a primary strategy for managing these conditions.[2][3] This guide provides a comparative overview of common in-vitro assays used to determine the potency of XO inhibitors, complete with experimental protocols and quantitative data for well-established inhibitors.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The table below summarizes the reported IC50 values for the widely used xanthine oxidase inhibitors, allopurinol and febuxostat, determined by various in-vitro assay methods. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as enzyme source, substrate concentration, and temperature.[4]
| Inhibitor | Assay Method | IC50 Value (µM) | Source(s) |
| Allopurinol | Spectrophotometric | ~2.84 - 7.2 | [4][5] |
| Spectrophotometric | 0.2 - 50 | [4][6] | |
| Spectrophotometric | 24±0.28 µg/mL | [7] | |
| Febuxostat | Spectrophotometric | 0.0018 | [4][6] |
| Amplex Red Assay | ~0.002 - 0.02 | [2] |
Experimental Protocols
This section details the methodologies for two primary in-vitro assays for determining xanthine oxidase inhibitory activity.
Spectrophotometric Assay
This is the most common method for assessing XO inhibition. The assay directly measures the formation of uric acid from the substrate xanthine. Uric acid has a characteristic absorbance maximum at approximately 290-295 nm, and the rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity.[1][3]
Principle: Xanthine + H₂O + O₂ --(Xanthine Oxidase)--> Uric Acid + H₂O₂
The inhibitory effect of a test compound is quantified by measuring the reduction in the rate of uric acid formation in its presence.[1]
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)[8]
-
Xanthine (substrate)[8]
-
Test Inhibitor (and positive control, e.g., Allopurinol)[8]
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds[8]
-
96-well UV-transparent microplate or quartz cuvettes[8]
-
UV-Vis Spectrophotometer or microplate reader[8]
Procedure (96-well plate format):
-
Reagent Preparation:
-
Prepare a stock solution of xanthine (e.g., 150 µM) in the potassium phosphate buffer.[8]
-
Prepare a stock solution of xanthine oxidase (e.g., 0.1 units/mL) in the same buffer. The optimal concentration should be determined empirically.[3]
-
Prepare stock solutions of the test inhibitor and allopurinol in DMSO. Further dilute in buffer to achieve a range of desired concentrations.[8]
-
-
Assay Setup:
-
In each well of the microplate, add the following:
-
Blank: Buffer and test compound solution (or vehicle).
-
Control (No Inhibitor): Buffer, xanthine oxidase solution, and vehicle (e.g., DMSO in buffer).
-
Test: Buffer, xanthine oxidase solution, and the test compound solution at various concentrations.
-
Positive Control: Buffer, xanthine oxidase solution, and allopurinol solution at various concentrations.[3]
-
-
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 15 minutes).[8][9]
-
Reaction Initiation: Start the reaction by adding the xanthine substrate solution to all wells.[1]
-
Kinetic Measurement: Immediately begin measuring the increase in absorbance at 295 nm at regular intervals for a specific duration (e.g., 5-10 minutes).[8][10]
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration.[8]
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Rate of Control - Rate of Blank) - (Rate of Sample - Rate of Blank) ] / (Rate of Control - Rate of Blank) x 100[3]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.[4]
Amplex® Red Fluorescence Assay
This is a highly sensitive, indirect assay for measuring xanthine oxidase activity. Instead of detecting uric acid, this method quantifies the hydrogen peroxide (H₂O₂) produced as a byproduct of the enzymatic reaction.[2][11] The Amplex® Red reagent reacts with H₂O₂ in a 1:1 stoichiometry in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent compound, resorufin.[2]
Principle:
-
Xanthine + H₂O + O₂ --(Xanthine Oxidase)--> Uric Acid + H₂O₂
-
Amplex® Red + H₂O₂ --(HRP)--> Resorufin (fluorescent)
The fluorescence intensity is directly proportional to the amount of H₂O₂ produced, and thus to the xanthine oxidase activity.[2]
Materials:
-
Amplex® Red Xanthine/Xanthine Oxidase Assay Kit (contains Amplex® Red reagent, HRP, xanthine oxidase, xanthine, and a reaction buffer) or individual components.[2][11]
-
Test Inhibitor (and positive control, e.g., Febuxostat)[2]
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~571 nm, Emission: ~585 nm)[2]
Procedure (96-well plate format):
-
Reagent Preparation:
-
Prepare working solutions of the Amplex® Red reagent and HRP in the provided reaction buffer as per the kit's instructions.
-
Prepare a working solution of the xanthine substrate.
-
Prepare a working solution of xanthine oxidase.
-
Prepare serial dilutions of the test inhibitor and a positive control (e.g., febuxostat) in the reaction buffer.[2]
-
-
Assay Setup:
-
To each well of the black microplate, add the test inhibitor at various concentrations, followed by the xanthine oxidase solution.
-
Include control wells with no inhibitor (enzyme activity control) and wells with no enzyme (background control).
-
-
Pre-incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C, protected from light.
-
Reaction Initiation: Add a mixture of the Amplex® Red reagent, HRP, and xanthine to each well to start the reaction.
-
Fluorescence Measurement: Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature, protected from light. Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.[11]
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all measurements.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme activity control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Process
To better understand the underlying mechanisms and experimental flows, the following diagrams have been generated.
Caption: The purine degradation pathway and the point of intervention for xanthine oxidase inhibitors.
Caption: A generalized experimental workflow for an in-vitro xanthine oxidase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Amplex Red Xanthine Oxidase Inhibitor Screening Kit (100T) [sbsgenetech.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. herbmedpharmacol.com [herbmedpharmacol.com]
- 6. benchchem.com [benchchem.com]
- 7. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. impactfactor.org [impactfactor.org]
- 10. benchchem.com [benchchem.com]
- 11. Amplex Red Xanthine Oxidase Assay Kit [sbsgenetech.com]
Navigating the Maze of Kinase Inhibition: A Comparative Guide to Pyrimidine-Based Inhibitor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount. The pyrimidine scaffold, a cornerstone in the development of potent kinase inhibitors, offers a versatile platform for targeting specific kinases. However, the conserved nature of the ATP-binding site across the kinome often leads to off-target effects. This guide provides a comparative analysis of pyrimidine-based inhibitors, supported by experimental data, to aid in the selection and development of selective therapeutic agents.
Unveiling the Selectivity Profile: A Data-Driven Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the in vitro kinase inhibitory activity of several pyrimidine-based compounds against their intended targets and a panel of off-target kinases. This data highlights the varying degrees of selectivity that can be achieved through chemical modifications of the pyrimidine core.
| Compound ID | Primary Target | Primary Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) | Fold Selectivity (Off-Target/Primary Target) |
| Compound A | EGFR (L858R/T790M) | 1.1 | EGFR (WT) | 110 | 100 |
| SRC | >1000 | >909 | |||
| LCK | >1000 | >909 | |||
| Compound B | c-Src | <10 | Lck | <5 | ~1 |
| bFGFr | 60 | >6 | |||
| PDGFr | 100 | >10 | |||
| EGFr | >1000 | >100 | |||
| Compound C | JAK2 | 12.7 | JAK1 | - | - |
| JAK3 | - | - | |||
| TYK2 | - | - | |||
| Ruxolitinib | JAK2 | 28.8 | JAK1 | - | - |
| JAK3 | - | - | |||
| TYK2 | - | - |
Table 1: Selectivity of Pyrido[2,3-d]pyrimidine-based EGFR Inhibitors. [1] This table showcases the selectivity of a pyrido[2,3-d]pyrimidine derivative for mutant EGFR over wild-type (WT) EGFR and other kinases.
Table 2: Selectivity of Pyrido[2,3-d]pyrimidine-based c-Src Inhibitors. [1] This table illustrates the activity of pyrido[2,3-d]pyrimidine compounds against c-Src and other related kinases, highlighting potential for dual inhibition or off-target effects.
Table 3: In Vitro JAK2 Inhibitory Activity of Pyrimidine-based Compounds. [2] This table compares the potency of a novel pyrimidine derivative (SL10) with the known JAK2 inhibitor Ruxolitinib. Further cross-reactivity data against other JAK family members would be required for a full selectivity profile.
Illuminating the Pathways: Visualizing Inhibitor Action
Understanding the signaling pathways in which these kinases operate is crucial to predicting the biological consequences of both on-target and off-target inhibition. The following diagrams, generated using the DOT language, illustrate key signaling cascades targeted by pyrimidine-based inhibitors.
References
A Tale of Two Rings: Pyrimidine as a Bioisostere for Phenyl in Drug Design
A strategic substitution in medicinal chemistry involves the replacement of a phenyl ring with a pyrimidine ring. This bioisosteric swap can significantly alter a drug candidate's properties, often leading to improved efficacy and developability. This guide provides a comparative analysis of these two crucial aromatic systems, supported by experimental data, to inform rational drug design.
The phenyl group, a ubiquitous scaffold in pharmaceuticals, offers a robust and synthetically accessible core. However, its lipophilic nature can contribute to poor solubility and metabolic instability, primarily through oxidative metabolism by cytochrome P450 enzymes.[1] The introduction of a pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, presents a compelling alternative. The nitrogen atoms act as hydrogen bond acceptors, increasing polarity and often improving aqueous solubility.[1] Furthermore, the electron-deficient nature of the pyrimidine ring can render it less susceptible to oxidative metabolism, thereby enhancing metabolic stability.[1]
Impact on Biological Activity and Physicochemical Properties: A Quantitative Comparison
The decision to replace a phenyl with a pyrimidine ring is driven by the desired impact on a compound's biological activity and its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize quantitative data from various studies, illustrating the tangible effects of this bioisosteric replacement.
| Table 1: Comparison of Physicochemical Properties | |||
| Compound Pair | Original Moiety | Bioisostere | Property |
| HCV NS5B Inhibitor Analogues | Phenyl | Pyrimidine | LogP: Improved (Lowered) |
| γ-Secretase Modulator Analogues | Phenyl | Bridged Piperidine (as a Phenyl Bioisostere) | Aqueous Solubility: Drastically Increased (<0.1 to >100 μg/mL) |
| Imatinib Analogues | Phenyl | 2-Oxabicyclo[2.2.2]octane (as a Phenyl Bioisostere) | LogD: Reduced |
| Table 2: Comparison of Biological Activity | |||
| Compound Pair | Original Moiety | Bioisostere | Biological Target |
| Antimalarial Analogues | Phenyl | Bicyclo[1.1.1]pentane (BCP) | Plasmodium falciparum |
| JAK3 Inhibitor Analogues | Phenyl | Pyrimidine | JAK3 |
| BTK Inhibitor Analogues | Phenyl | Pyrimidine | Bruton's Tyrosine Kinase (BTK) |
| EGFR Inhibitor Analogues | Phenyl | Pyrimidine | Epidermal Growth Factor Receptor (EGFR) |
| Table 3: Comparison of Pharmacokinetic Properties | |||
| Compound Pair | Original Moiety | Bioisostere | Parameter |
| HCV NS5B Inhibitor Analogues | Phenyl | Pyrimidine | Metabolic Stability: Improved |
| Imatinib Analogues | Phenyl | 2-Oxabicyclo[2.2.2]octane (as a Phenyl Bioisostere) | Metabolic Stability (Human Liver Microsomes): Increased |
| Antimalarial Analogues | Phenyl | Bicyclo[1.1.1]pentane (BCP) | Metabolic Properties: Significantly Improved |
| PYK2 Inhibitor Analogues | Sulfone | Sulfoximine-substituted Trifluoromethylpyrimidine | hERG Activity: Reduced |
Experimental Protocols
The data presented in the tables above are derived from a variety of standard in vitro and in vivo experiments designed to assess the properties of drug candidates.
Binding Affinity Assays
Binding affinity is typically determined using methods such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA): An immobilized ligand is used to capture a target analyte from a solution. The interaction is then detected using labeled reagents.
-
Surface Plasmon Resonance (SPR): This label-free technique measures the change in refractive index that occurs when a ligand binds to a target immobilized on a sensor surface.
-
Isothermal Titration Calorimetry (ITC): This method directly measures the heat change associated with a binding event, providing information on binding affinity, stoichiometry, and thermodynamics.
ADME Assays
A compound's ADME properties are evaluated through a battery of tests:
-
Solubility: Assessed by methods such as kinetic or thermodynamic solubility assays in various buffers (e.g., phosphate-buffered saline).
-
Permeability: Often evaluated using cell-based assays like the Caco-2 permeability assay, which models the human intestinal barrier.
-
Metabolic Stability: Typically determined by incubating the compound with liver microsomes (from human or animal sources) and measuring the rate of its disappearance over time. This provides an indication of its susceptibility to metabolism by cytochrome P450 enzymes.
-
In vivo Pharmacokinetics: Animal models (e.g., rats, mice) are used to determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Visualizing the Concepts
To better understand the strategic decisions and processes involved in bioisosteric replacement, the following diagrams illustrate key concepts.
Caption: Structural differences between a phenyl and a pyrimidine ring.
Caption: A typical workflow for bioisosteric replacement in drug design.
Conclusion
The substitution of a phenyl ring with a pyrimidine ring is a powerful and frequently employed strategy in medicinal chemistry. This bioisosteric replacement can lead to significant improvements in a drug candidate's physicochemical and pharmacokinetic properties, including enhanced solubility and metabolic stability, while maintaining or even improving biological activity. The case studies and data presented here underscore the importance of considering this strategic swap in the iterative process of drug design and lead optimization. By understanding the nuanced effects of such a substitution, researchers can more effectively design novel therapeutics with a higher probability of clinical success.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Chloropyrimidine-4-carboxylic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds like 2-Chloropyrimidine-4-carboxylic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for its safe disposal, aligning with standard laboratory safety protocols and hazardous waste regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is classified as harmful and an irritant.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.[1]
-
Eye Protection: Use safety glasses or goggles that meet European standard EN 166 or OSHA regulations.[2][3]
-
Lab Coat: A standard lab coat is recommended to prevent skin contact.[1]
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling dust.[1][2][4] If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[3]
In Case of Spills: For spills, absorb the material with an inert substance like sand or vermiculite.[1] Collect the mixture into a designated, sealed container for hazardous waste.[1] Prevent the chemical from entering drains or waterways.[1][4]
Hazard Data Summary
It is essential to be aware of the specific hazards associated with this compound. The following table summarizes its classification according to the Globally Harmonized System (GHS).
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[4][5] |
| Skin Irritation | H315 | Causes skin irritation.[2][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][4][5] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[2][5] |
Step-by-Step Disposal Protocol
Disposal of this compound must be handled as hazardous waste.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][4]
-
Classification : Chemical waste generators must determine if a discarded chemical is classified as hazardous.[2][6] Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[2][3] This compound is a halogenated organic compound.[1]
-
Segregation : Do not mix this compound with other waste materials.[4] It should be kept in its original container if possible.[4] It is incompatible with bases, amines, and reducing agents.[3]
-
Containerization :
-
Container : Use a chemically compatible, leak-proof container with a secure cap. Polyethylene or glass containers are generally suitable.[1]
-
Labeling : Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound" (no abbreviations or formulas).[1] If it is part of a mixture, list all constituents and their approximate percentages.[1]
-
-
Storage : Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.[2] Keep the container tightly closed.[2]
-
Final Disposal : Arrange for collection by an approved and licensed hazardous waste disposal company.[2][4] Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[4][7]
Experimental Protocol: Waste Neutralization (for consideration)
In some cases, chemical neutralization may be employed to reduce the hazardous characteristics of a waste stream before disposal. This must be done in accordance with your institution's safety protocols and with the approval of your environmental health and safety department.
Neutralization of Carboxylic Acid Functionality:
Carboxylic acids can be neutralized by reacting them with a base to form a salt and water.[8][9] This procedure should only be performed by personnel trained in handling hazardous chemicals in a controlled laboratory setting.
-
Objective : To neutralize the acidic properties of this compound waste.
-
Materials :
-
Procedure :
-
Place the waste solution in the reaction vessel within a chemical fume hood.
-
Slowly add the base (e.g., NaOH solution) dropwise while stirring continuously. The reaction can be exothermic.
-
Periodically check the pH of the solution using indicator paper.
-
Continue adding the base until the solution is neutralized (pH ~7).
-
The resulting neutralized salt solution must still be disposed of as hazardous waste, as it contains the chlorinated pyrimidine structure. Label the waste container accordingly with all constituents.
-
Note on Dechlorination : While the carboxylic acid group can be neutralized, the chlorine atom on the pyrimidine ring presents additional environmental concerns.[10] Advanced disposal methods like catalytic hydrodechlorination exist but are not typically performed in a standard laboratory setting.[10] Therefore, the neutralized waste should still be treated as chlorinated hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.se [fishersci.se]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | C5H3ClN2O2 | CID 22135751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound | CAS#:149849-92-3 | Chemsrc [chemsrc.com]
- 8. scribd.com [scribd.com]
- 9. 25.4 Ionization and Neutralization of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
Personal protective equipment for handling 2-Chloropyrimidine-4-carboxylic acid
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 2-Chloropyrimidine-4-carboxylic acid. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 149849-92-3
-
Molecular Formula: C₅H₃ClN₂O₂[1]
Hazard Summary: This chemical is classified as hazardous.[2] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also harmful if swallowed.[4][5]
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling to determine the necessary level of protection. The following table summarizes the recommended PPE.
| PPE Category | Specification | Standard Compliance |
| Eye/Face Protection | Chemical safety goggles or glasses. A face shield may be required for splash hazards. | EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[1][2][6] |
| Skin Protection | Chemical-resistant gloves. Wear appropriate protective clothing to prevent skin exposure. | Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.[5][7] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation is experienced. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator can be used.[2][7] | Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[1][2] |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Handle this compound in a well-ventilated area.[5][6] For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[8] Eyewash stations and safety showers must be readily accessible.[2][6]
-
Handling Procedures: Avoid all personal contact, including inhalation.[9] Do not breathe dust.[6] Wear protective clothing, gloves, and eye/face protection.[1][2][5][10] Wash hands and any exposed skin thoroughly after handling.[2][4] Do not eat, drink, or smoke in handling areas.[4][9]
-
Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2][6] Some suppliers recommend refrigerated storage at 2-8°C.[7]
Accidental Release Measures:
-
Evacuation: Evacuate personnel from the immediate area.[7]
-
Ventilation: Ensure adequate ventilation.
-
Containment: Sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[6][7] Do not let the product enter drains.[4][7]
-
Personal Protection: Wear appropriate PPE as detailed above during cleanup.
Disposal Plan: Chemical waste must be disposed of in accordance with all local, regional, and national regulations.[8] It is the responsibility of the chemical waste generator to correctly classify the waste.[6] Do not dispose of down the drain.[2][6] Contaminated packaging should be treated as the chemical itself.
Experimental Workflow and Safety Logic
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
References
- 1. fishersci.se [fishersci.se]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C5H3ClN2O2 | CID 22135751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. This compound | CAS#:149849-92-3 | Chemsrc [chemsrc.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
